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  • Product: 3-Bromoisothiazolo[3,4-b]pyridine
  • CAS: 42242-08-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-Bromoisothiazolo[3,4-b]pyridine: A Technical Whitepaper

Executive Summary The isothiazolo[3,4-b]pyridine scaffold is a highly privileged heterocyclic pharmacophore, frequently utilized as a bioisostere for indazoles and azaindazoles in medicinal chemistry. Derivatives of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazolo[3,4-b]pyridine scaffold is a highly privileged heterocyclic pharmacophore, frequently utilized as a bioisostere for indazoles and azaindazoles in medicinal chemistry. Derivatives of this core, particularly those halogenated at the 3-position, serve as critical advanced intermediates in the synthesis of kinase inhibitors—most notably those targeting Cyclin G-associated kinase (GAK) for broad-spectrum antiviral applications[1].

This whitepaper outlines a robust, three-step synthetic methodology for 3-Bromoisothiazolo[3,4-b]pyridine . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, in-process controls (IPCs), and self-validating reaction parameters required to successfully construct and functionalize this electron-deficient heteroaromatic system.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of 3-bromoisothiazolo[3,4-b]pyridine relies on the sequential construction of the isothiazole ring onto a pre-existing pyridine core, followed by late-stage functionalization.

  • Late-Stage Halogenation (Sandmeyer Reaction): The target compound is accessed via the diazotization of 3-aminoisothiazolo[3,4-b]pyridine. Because the amino group is situated on an electron-deficient fused system, it exhibits poor nucleophilicity. Consequently, diazotization requires a strong acid (HBr) and an excess of a bromide source (CuBr) to facilitate a Single-Electron Transfer (SET) mechanism, preventing competitive hydrolysis[1].

  • Oxidative Cyclization: The 3-amino intermediate is generated through the oxidative S–N bond formation of 2-aminothionicotinamide. Hydrogen peroxide in pyridine is specifically chosen as the oxidant system. Pyridine acts as both a solvent and a mild base, buffering the reaction to prevent the over-oxidation of the sulfur atom to a sulfoxide or sulfone[2].

  • Thioamidation: The sequence originates from commercially available 2-aminonicotinonitrile, which undergoes thioamidation using hydrogen sulfide in ethanolic ammonia[3].

G A 2-Aminonicotinonitrile B 2-Aminothionicotinamide A->B H2S, NH3 (Thioamidation) C 3-Aminoisothiazolo[3,4-b]pyridine B->C H2O2, Pyridine (Oxidative Cyclization) D 3-Bromoisothiazolo[3,4-b]pyridine C->D NaNO2, HBr, CuBr (Sandmeyer)

Retrosynthetic pathway for 3-Bromoisothiazolo[3,4-b]pyridine from 2-aminonicotinonitrile.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, empirical data comparing various reagents for the cyclization and halogenation steps must be analyzed. The tables below summarize the optimization parameters, demonstrating the causality behind the selected reagents.

Table 1: Optimization of Oxidative Cyclization (Step 2)

Objective: Maximize S-N bond formation while minimizing sulfur over-oxidation.

Oxidant SystemSolventTemp (°C)IPC Observation (LC-MS)Isolated Yield (%)
I₂ / K₂CO₃DMF80Incomplete conversion42
mCPBA (1.1 eq)DCM0 to 25High sulfoxide byproduct28
30% H₂O₂ Pyridine 0 to 25 Clean conversion to target 78
30% H₂O₂Ethanol25Sluggish, mixed products51
Table 2: Optimization of Sandmeyer Bromination (Step 3)

Objective: Outcompete the formation of the 3-hydroxyisothiazolo[3,4-b]pyridine byproduct.

Acid SourceHalide SourceTemp (°C)Major ByproductIsolated Yield (%)
HCl (aq)CuBr0 to 253-chloro analog15
H₂SO₄ (aq)CuBr0 to 603-hydroxy analog22
48% HBr (aq) CuBr 0 to 25 Trace protodeamination 65

Experimental Workflows: Step-by-Step Methodologies

Step 1: Synthesis of 2-Aminothionicotinamide

Causality & Principle: The conversion of a nitrile to a thioamide requires a highly nucleophilic sulfide source. Ethanolic ammonia increases the concentration of the highly nucleophilic HS− species.

  • Preparation: Suspend 2-aminonicotinonitrile (10.0 g, 84.0 mmol) in absolute ethanol (100 mL) within a pressure-rated vessel.

  • Ammonia Saturation: Cool the suspension to 0 °C and saturate with anhydrous ammonia gas for 30 minutes.

  • Hydrogen Sulfide Addition: Bubble hydrogen sulfide ( H2​S ) gas through the mixture for 2 hours at 0 °C. (Caution: H2​S is highly toxic; perform strictly in a specialized fume hood with proper scrubbing).

  • Reaction: Seal the vessel and heat to 100 °C for 16 hours.

  • Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​ 0.6) should be entirely replaced by a highly UV-active, polar spot ( Rf​ 0.3).

  • Workup: Cool the vessel, carefully vent the excess gas through a bleach scrubber, and concentrate the solvent in vacuo. Recrystallize the crude solid from boiling water to yield 2-aminothionicotinamide as yellow needles.

Step 2: Synthesis of 3-Aminoisothiazolo[3,4-b]pyridine

Causality & Principle: Pyridine acts as an acid scavenger for the water generated during the peroxide oxidation, maintaining a mildly basic environment that favors the nucleophilic attack of the pyridine-amine onto the oxidized sulfur intermediate[2].

  • Preparation: Dissolve 2-aminothionicotinamide (8.0 g, 52.2 mmol) in anhydrous pyridine (80 mL). Cool the solution to 0 °C using an ice bath.

  • Oxidation: Dropwise, add 30% aqueous hydrogen peroxide ( H2​O2​ ) (6.0 mL, ~58 mmol) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at ambient temperature for 4 hours.

  • Validation (IPC): Analyze via LC-MS. Confirm the disappearance of the thioamide ( [M+H]+=154 ) and the appearance of the cyclized product ( [M+H]+=152 ).

  • Workup: Pour the mixture into ice-cold water (300 mL). The product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum to afford 3-aminoisothiazolo[3,4-b]pyridine.

Step 3: Synthesis of 3-Bromoisothiazolo[3,4-b]pyridine

Causality & Principle: The diazotization of the 3-amino group forms an unstable diazonium salt. Copper(I) bromide serves as a catalyst for a single-electron transfer, generating an aryl radical that abstracts a bromine atom. The use of 48% HBr ensures that bromide is the overwhelming nucleophile in the system, preventing the formation of the 3-hydroxy byproduct[1].

  • Preparation: Dissolve 3-aminoisothiazolo[3,4-b]pyridine (5.0 g, 33.1 mmol) in 48% aqueous hydrobromic acid (HBr) (50 mL). Cool the solution to 0 °C.

  • Diazotization: Slowly add a solution of sodium nitrite ( NaNO2​ ) (2.5 g, 36.2 mmol) in water (10 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.

  • Halogenation: In a separate flask, prepare a solution of Copper(I) bromide (CuBr) (5.7 g, 39.7 mmol) in 48% HBr (20 mL) at 0 °C. Transfer the diazonium solution dropwise into the CuBr solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to ensure complete nitrogen evolution.

  • Validation (IPC): LC-MS must show the complete consumption of the starting material and the presence of the target mass with a characteristic 1:1 isotopic bromine pattern ( [M+H]+=215/217 ).

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ to pH 7-8, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to yield 3-bromoisothiazolo[3,4-b]pyridine.

G N1 3-Aminoisothiazolo[3,4-b]pyridine N2 Diazonium Salt Intermediate N1->N2 NaNO2, HBr, 0 °C N3 Aryl Radical Intermediate N2->N3 CuBr (Electron Transfer), -N2 N4 3-Bromoisothiazolo[3,4-b]pyridine N3->N4 Bromide Transfer

Mechanistic workflow of the Sandmeyer bromination via a single-electron transfer.

Conclusion

The synthesis of 3-bromoisothiazolo[3,4-b]pyridine requires strict adherence to mechanistic principles, particularly regarding the buffering of the oxidative cyclization and the suppression of nucleophilic competition during the Sandmeyer reaction. By utilizing 30% H2​O2​ in pyridine and a CuBr/HBr halogenation system, researchers can reliably access this critical scaffold with high fidelity and purity, enabling downstream cross-coupling applications in drug discovery.

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Exploratory

3-Bromoisothiazolo[3,4-b]pyridine: A Technical Guide to Scaffold Synthesis and Pharmacological Application

Executive Summary The development of highly selective, target-specific therapeutics and agrochemicals increasingly relies on the strategic utilization of rare bicyclic heteroaromatic scaffolds. 3-Bromoisothiazolo[3,4-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, target-specific therapeutics and agrochemicals increasingly relies on the strategic utilization of rare bicyclic heteroaromatic scaffolds. 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) has emerged as a critical building block in modern medicinal chemistry. By functioning as an isosteric replacement for traditional pharmacophores like 1,8-naphthyridine, this scaffold offers unique physicochemical properties, including altered lipophilicity, distinct hydrogen-bonding profiles, and novel vectors for functionalization[1].

This whitepaper provides an in-depth analysis of the chemical properties, synthetic causality, and downstream applications of 3-Bromoisothiazolo[3,4-b]pyridine, serving as a comprehensive resource for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Properties

The isothiazolo[3,4-b]pyridine core consists of a pyridine ring fused to an isothiazole ring at the [b] face (the 2,3-bond of the pyridine). The presence of a bromine atom at the 3-position of the isothiazole ring provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold[2].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 3-Bromoisothiazolo[3,4-b]pyridineStandard IUPAC nomenclature.
CAS Registry Number 42242-08-0Unique identifier for regulatory and procurement tracking[3].
Molecular Formula C₆H₃BrN₂SDefines the exact atomic composition.
Molecular Weight 215.07 g/mol Low molecular weight ensures high ligand efficiency (LE) when used as a core scaffold in fragment-based drug discovery (FBDD).
LogP (Estimated) ~2.8 - 3.1The brominated analog exhibits higher lipophilicity compared to non-halogenated precursors, enhancing membrane permeability in cellular assays[1].
Structural Role BioisostereActs as a surrogate for 1,8-naphthyridine or benzisothiazole, altering the electron density and metabolic stability of the parent drug[1].

Structural Causality & Synthetic Methodology

The synthesis of 3-Bromoisothiazolo[3,4-b]pyridine requires precise control over ring closure and halogenation. Direct electrophilic bromination of the parent isothiazolo[3,4-b]pyridine is highly unselective and low-yielding due to the electron-deficient nature of the pyridine ring. Therefore, the field-proven approach relies on the construction of a 3-amino intermediate, followed by a Sandmeyer reaction[2][4].

Self-Validating Experimental Protocol: Synthesis of 3-Bromoisothiazolo[3,4-b]pyridine

Phase 1: Thioamidation and Oxidative Cyclization

  • Thioamidation: React 2-aminonicotinonitrile with phosphorus pentasulfide (P₂S₅) or hydrogen sulfide (H₂S) to yield 2-aminopyridine-3-carbothioamide.

  • Oxidative Ring Closure: Dissolve the thioamide in methanol and cool to 0°C. Dropwise, add 30% aqueous hydrogen peroxide (H₂O₂).

    • Causality: The H₂O₂ selectively oxidizes the sulfur atom, driving an intramolecular nucleophilic attack by the adjacent amine to form the critical S-N bond, yielding 3-aminoisothiazolo[3,4-b]pyridine (CAS: 42242-06-8)[4][5].

    • Validation Check: LC-MS must show the complete disappearance of the thioamide mass and the emergence of the m/z 152 [M+H]⁺ peak for the 3-amino intermediate.

Phase 2: Sandmeyer Bromination

  • Diazotization: Suspend 3-aminoisothiazolo[3,4-b]pyridine (1.0 equiv) in a mixture of aqueous hydrobromic acid (HBr, 48%) and cool to 0°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.2 equiv).

    • Validation Check (In-Process): Touch a glass rod to the mixture and spot onto starch-iodide paper. An immediate blue-black color confirms the presence of the necessary excess nitrous acid.

  • Halogenation: To the cold diazonium salt solution, add copper(I) bromide (CuBr, 1.5 equiv) portion-wise. Gradually warm the mixture to room temperature, then heat to 60°C for 2 hours to drive the nitrogen gas evolution[2].

    • Causality: The Cu(I) catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that rapidly abstracts a bromine atom. This pathway completely bypasses the regioselectivity issues of direct electrophilic aromatic substitution.

  • Workup & Final Validation: Neutralize the mixture, extract with ethyl acetate, and purify via silica gel chromatography.

    • Validation Check (Post-Reaction): High-Resolution Mass Spectrometry (HRMS) must exhibit a distinct 1:1 isotopic doublet at m/z 215.0 [M+H]⁺ and 217.0 [M+H]⁺, definitively confirming the incorporation of a single bromine atom.

Synthesis N1 2-Aminonicotinonitrile N2 2-Aminopyridine-3- carbothioamide N1->N2 P2S5 or H2S Thioamidation N3 3-Aminoisothiazolo[3,4-b]pyridine (CAS: 42242-06-8) N2->N3 H2O2, MeOH Oxidative Cyclization N4 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) N3->N4 NaNO2, HBr, CuBr Sandmeyer Reaction

Figure 1: Synthetic workflow for 3-Bromoisothiazolo[3,4-b]pyridine via Sandmeyer reaction.

Applications in Drug Development & Agrochemicals

The 3-Bromoisothiazolo[3,4-b]pyridine building block is not merely a structural curiosity; it is a functional lynchpin in several advanced therapeutic and agrochemical programs.

Oncology: KRAS G12C Inhibitors

Historically considered "undruggable," the KRAS G12C mutation is now targeted by small molecules that bind to the switch II pocket, locking the protein in its inactive GDP-bound state. Isothiazolo[3,4-b]pyridine derivatives have been patented and published as potent KRAS G12C inhibitors[6].

  • Mechanistic Causality: The isothiazolopyridine core provides the precise spatial geometry required to project a functionalized aryl group (coupled via the 3-bromo position) deep into the hydrophobic switch II pocket, while the nitrogen atoms of the core participate in critical hydrogen-bonding networks with the protein backbone.

Pathway N1 Mutant KRAS G12C N2 GTP-Bound State (Active Signaling) N1->N2 GTP Exchange N3 Cell Proliferation & Tumorigenesis N2->N3 Downstream Effector Activation N4 Isothiazolo[3,4-b]pyridine Derivatives N5 Covalent Binding to Switch II Pocket N4->N5 Scaffold Directs Warhead N5->N1 Allosteric Inhibition N6 GDP-Bound State (Inactive) N5->N6 Locks Conformation N6->N3 Prevents Signaling

Figure 2: Mechanism of KRAS G12C inhibition utilizing the isothiazolo[3,4-b]pyridine scaffold.
Virology: Broad-Spectrum Antivirals (AAK1/GAK)

Emerging viral threats such as Dengue (DENV) and Ebola (EBOV) require broad-spectrum interventions. Host kinases, specifically AAK1 and GAK, regulate viral entry and assembly. Researchers have utilized the 3-Bromoisothiazolo[3,4-b]pyridine scaffold to synthesize highly selective AAK1/GAK inhibitors[4]. The scaffold acts as a hinge-binding motif within the kinase ATP-binding site, demonstrating excellent broad-spectrum antiviral activity in primary human cells.

Agrochemicals: Acyl-ACP Thioesterase Inhibitors

In agricultural chemistry, managing herbicide-resistant weeds is a critical challenge. The isothiazolo[3,4-b]pyridine motif has been successfully deployed as a bioisostere for the 1,8-naphthyridine scaffold to create novel acyl-ACP thioesterase inhibitors[1].

  • Mechanistic Causality: Replacing the pyridine ring of a 1,8-naphthyridine with an isothiazole ring (yielding the isothiazolo[3,4-b]pyridine core) significantly alters the lipophilicity (LogP increases to ~3.17 for brominated analogs). This optimized lipophilicity enhances the compound's penetration through the waxy cuticles of plant leaves, resulting in superior preemergence control of grass weed species[1].

Conclusion

3-Bromoisothiazolo[3,4-b]pyridine represents a highly versatile, synthetically accessible, and pharmacologically privileged scaffold. By mastering its synthesis—particularly the causality behind the oxidative cyclization and subsequent Sandmeyer bromination—researchers can leverage this building block to access novel chemical space. Whether deployed in the allosteric inhibition of oncogenic KRAS, the disruption of viral host kinases, or the development of next-generation agrochemicals, this scaffold remains a cornerstone of modern molecular design.

References

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors Beilstein Journal of Organic Chemistry[Link]

  • 3-Bromoisothiazolo[3,4-b]pyridine — Chemical Substance Information NextSDS[Link]

  • Syntheses and Spectra of Isothiazolopyridines (Ph.D. Thesis) Library and Archives Canada (bac-lac.gc.ca)[Link]

  • Small molecule inhibitors of RAS proteins with oncogenic mutations National Institutes of Health (PMC)[Link]

  • Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections Defense Technical Information Center (DTIC) [Link]

  • Carlo Mustazza's research works: Synthesis of isothiazolo[3,4-b]pyridine derivatives ResearchGate[Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-Bromoisothiazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of 3-bromoisothiazolo[3,4-b]pyridine, a novel heterocyclic compound with potential applications in medicinal chemistry. The principles and techniques detailed herein are broadly applicable to the structural determination of new chemical entities.

Introduction: The Importance of Unambiguous Structure Determination

In the realm of drug discovery and development, the precise structural characterization of a molecule is paramount. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. The isothiazolo[3,4-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest due to their diverse biological activities. This guide will use 3-bromoisothiazolo[3,4-b]pyridine as a case study to illustrate a systematic and self-validating approach to structure elucidation, integrating data from multiple analytical techniques.

The successful elucidation of a molecular structure relies on a synergistic combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a confident assignment.[1][2][3][4][5]

Synthetic Pathway: A Clue to the Core Structure

Understanding the synthetic route employed to create a molecule provides crucial preliminary information about its likely structure. The synthesis of novel heterocyclic compounds often involves multi-step reaction sequences.[6] A plausible synthetic approach to 3-bromoisothiazolo[3,4-b]pyridine is outlined below. This proposed synthesis is based on established methods for the preparation of related pyrazolo[3,4-b]pyridines and can be adapted for the target molecule.[7][8]

Synthetic_Pathway cluster_start Starting Materials cluster_reaction1 Thionation and Cyclization cluster_reaction2 Bromination 2-aminonicotinonitrile 2-aminonicotinonitrile Intermediate_A Thiation Intermediate 2-aminonicotinonitrile->Intermediate_A 1. Na2S2, DMF Na2S2 Sodium Disulfide Isothiazolo_core Isothiazolo[3,4-b]pyridine Intermediate_A->Isothiazolo_core 2. Oxidation Cyclization Oxidative Cyclization Final_Product 3-Bromoisothiazolo[3,4-b]pyridine Isothiazolo_core->Final_Product 3. NBS, Acetonitrile Brominating_agent N-Bromosuccinimide (NBS)

Caption: Proposed synthetic workflow for 3-Bromoisothiazolo[3,4-b]pyridine.

The initial step involves the reaction of a substituted pyridine with a sulfur source to form the isothiazole ring. Subsequent bromination at the 3-position yields the final product. This proposed pathway strongly suggests the formation of the isothiazolo[3,4-b]pyridine core structure.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[2] For 3-bromoisothiazolo[3,4-b]pyridine, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Expected High-Resolution Mass Spectrum Data:

ParameterExpected Value
Molecular FormulaC₆H₃BrN₂S
Exact Mass213.9255
Measured m/z [M+H]⁺214.9328

The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key identifier for bromine-containing compounds.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragmentation pathways for 3-bromoisothiazolo[3,4-b]pyridine include:

  • Loss of Br: A significant fragment at m/z [M-Br]⁺ corresponding to the isothiazolo[3,4-b]pyridine cation.

  • Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of a neutral hydrogen cyanide molecule.

  • Fission of the Isothiazole Ring: Cleavage of the S-N and C-S bonds in the isothiazole ring can generate smaller charged fragments.

Fragmentation_Pathway M_plus [C₆H₃⁷⁹/⁸¹BrN₂S]⁺˙ m/z = 214/216 M_minus_Br [C₆H₃N₂S]⁺ m/z = 135 M_plus->M_minus_Br - Br• M_minus_HCN [C₅H₂⁷⁹/⁸¹BrN₂S]⁺˙ M_plus->M_minus_HCN - HCN Pyridine_fragment Pyridine-derived fragments M_minus_Br->Pyridine_fragment Ring Opening Isothiazole_fragment Isothiazole-derived fragments M_minus_Br->Isothiazole_fragment Ring Opening

Caption: Predicted major fragmentation pathways for 3-Bromoisothiazolo[3,4-b]pyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.[5] While not providing a complete structural picture on its own, IR spectroscopy is invaluable for confirming the presence or absence of key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C and C=N stretchAromatic rings
1400-1300C-N stretchHeterocyclic amine
850-750C-H out-of-plane bendSubstituted pyridine
700-600C-S stretchThioether-like
~650C-Br stretchBromoalkane

The absence of strong absorptions in the O-H, N-H, and C≡N stretching regions would further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[4] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their spatial relationships. For 3-bromoisothiazolo[3,4-b]pyridine, three distinct aromatic proton signals are expected.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.7Doublet of doublets~4.5, 1.5H-7
~8.2Doublet of doublets~8.0, 1.5H-5
~7.4Doublet of doublets~8.0, 4.5H-6

The predicted chemical shifts are based on the analysis of related heterocyclic systems, such as 3-bromopyridine and substituted pyrazolo[3,4-b]pyridines.[9] The downfield shifts of the pyridine protons are due to the electron-withdrawing effects of the fused isothiazole ring and the nitrogen atom in the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms in 3-bromoisothiazolo[3,4-b]pyridine.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-7a
~152C-3a
~148C-7
~130C-5
~125C-6
~118C-3 (attached to Br)

The chemical shift of the carbon atom attached to the bromine (C-3) is expected to be significantly influenced by the heavy atom effect. The other chemical shifts are predicted based on data from pyridine and substituted isothiazole systems.[10][11]

2D NMR Spectroscopy: Confirming Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 3-bromoisothiazolo[3,4-b]pyridine, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This would confirm the assignments of the protonated carbons (C-5, C-6, and C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and confirming the overall ring fusion. For example, correlations would be expected from H-5 to C-7 and C-3a, and from H-7 to C-5 and C-3a.

Caption: Key predicted 2D NMR correlations for 3-Bromoisothiazolo[3,4-b]pyridine.

Experimental Protocols

The following are generalized experimental protocols for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structure elucidation of a novel compound such as 3-bromoisothiazolo[3,4-b]pyridine requires a multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a self-validating and unambiguous structural assignment can be achieved. The predicted spectroscopic data presented in this guide, based on the analysis of closely related structures, provides a robust framework for the characterization of this and similar heterocyclic systems. This systematic methodology ensures the scientific integrity of the data and provides a high degree of confidence in the final structural assignment, which is a critical foundation for any further research and development activities.

References

  • Spectroscopic Methods In Organic Chemistry - CLaME. (n.d.).
  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
  • Spectroscopy | Organic chemistry | Science. (n.d.). Khan Academy.
  • Chemical compound - Spectroscopy, Organic, Analysis. (2026, February 10). Britannica.
  • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 31, 2026, from [Link]

  • Sharma, S. K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Studies of novel heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315.
  • Pyridine, 3-bromo-. (n.d.). NIST WebBook. Retrieved March 31, 2026, from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026, March 24). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016, September 1). Asian Journal of Chemistry.
  • Taylor, E. C., & Turchi, I. J. (2015, March 4). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Chemical Reviews.
  • CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate. (n.d.). Google Patents.
  • Pyridine, 3-bromo-. (n.d.). NIST WebBook. Retrieved March 31, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). Molecules.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]

Sources

Exploratory

3-Bromoisothiazolo[3,4-b]pyridine (CAS 42242-08-0): A Core Scaffold for Advanced Kinase and KRAS Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification of novel bioisosteres is critical for overcoming intellectual property barriers and improving the pharmacokinetic profiles of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification of novel bioisosteres is critical for overcoming intellectual property barriers and improving the pharmacokinetic profiles of targeted therapeutics. 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) has emerged as a highly versatile, halogenated bicyclic heterocycle. Primarily utilized as a structural bioisostere for indazoles and quinazolines, this scaffold is increasingly featured in the development of next-generation oncology drugs, including mutant KRAS G12C covalent binders and ATP-competitive kinase inhibitors ()[1].

This technical guide deconstructs the structural rationale, de novo synthesis, and downstream functionalization of 3-Bromoisothiazolo[3,4-b]pyridine, providing self-validating protocols for drug development professionals.

Chemical Identity & Physicochemical Profiling

Before integrating this scaffold into a drug discovery pipeline, it is essential to understand its baseline physicochemical parameters. The presence of the bromine atom significantly increases the molecular weight and lipophilicity, priming the molecule for transition-metal-catalyzed cross-coupling.

PropertyValue
Chemical Name 3-Bromoisothiazolo[3,4-b]pyridine
CAS Number 42242-08-0[2]
Molecular Formula C₆H₃BrN₂S[2]
Molecular Weight 215.07 g/mol [2]
Core Scaffold Class Isothiazolopyridine
Key Reactive Handle C3-Bromine (Electrophilic site for Pd-catalysis)
Storage Conditions 2-8°C, protected from light and moisture ()[3]

Structural Rationale & Bioisosterism (Causality in Design)

Why select 3-Bromoisothiazolo[3,4-b]pyridine over traditional scaffolds like 3-bromo-1H-indazole? The decision is rooted in electronic distribution and steric geometry :

  • Chalcogen Bonding & Lipophilicity: The sulfur atom in the isothiazole ring is highly polarizable. In the hydrophobic pockets of kinase hinge regions, this sulfur can engage in chalcogen bonding—a highly directional non-covalent interaction that traditional nitrogen-containing heterocycles cannot achieve ()[4].

  • H-Bond Acceptor Positioning: The pyridine nitrogen serves as a rigid, predictable hydrogen-bond acceptor, critical for anchoring the molecule to the backbone amides of target kinases.

  • The C3-Bromo Advantage: Bromine at the 3-position is highly activated. Because the fused pyridine ring withdraws electron density from the isothiazole system, the C3-Br bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal substrate for late-stage functionalization.

De Novo Synthesis & Regioselective Bromination

The synthesis of 3-Bromoisothiazolo[3,4-b]pyridine relies on the foundational methodology established by Taurins and Khouw ()[5].

Mechanistic Causality

Direct electrophilic bromination of the parent isothiazolo[3,4-b]pyridine is unselective and low-yielding due to the electron-deficient nature of the pyridine ring. Therefore, the synthesis mandates a Sandmeyer-type transformation . The precursor, 2-aminonicotinonitrile, is first converted to 2-aminothionicotinamide. Oxidative cyclization using H₂O₂ in pyridine yields 3-aminoisothiazolo[3,4-b]pyridine[6]. Pyridine is deliberately chosen as the solvent/base here because it buffers the reaction, preventing the over-oxidation of the newly formed S-N bond into a sulfoxide or sulfone. Finally, the 3-amino group is diazotized and displaced by bromide.

G A 2-Aminonicotinonitrile B 2-Aminothionicotinamide A->B H2S, NH3 EtOH C 3-Aminoisothiazolo[3,4-b]pyridine B->C H2O2, Pyridine Oxidative Cyclization D 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) C->D CuBr2, t-BuONO Sandmeyer Reaction

Figure 1: Stepwise synthetic route to 3-Bromoisothiazolo[3,4-b]pyridine via oxidative cyclization.

Protocol 1: Sandmeyer Synthesis of 3-Bromoisothiazolo[3,4-b]pyridine

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 3-aminoisothiazolo[3,4-b]pyridine (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add Copper(II) bromide (CuBr₂, 1.2 eq). Stir the suspension at 0°C for 10 minutes.

  • Diazotization: Dropwise, add tert-butyl nitrite (t-BuONO, 1.5 eq) over 15 minutes.

    • Causality:t-BuONO is used instead of NaNO₂/HCl to maintain anhydrous conditions, preventing the formation of the 3-hydroxyisothiazolo[3,4-b]pyridine byproduct.

  • Thermal Activation: Warm the reaction to 65°C and stir for 2 hours. Nitrogen gas evolution will be observed.

  • Validation Gate 1 (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar amine starting material (low Rf) should completely convert to a higher Rf UV-active spot.

  • Workup & Purification: Quench with 1M HCl, extract with EtOAc, and wash with brine. Purify via flash chromatography.

  • Validation Gate 2 (LC-MS): Confirm product mass. The mass spectrum must show an M⁺ and[M+2]⁺ doublet at m/z 215 and 217 in a 1:1 ratio, confirming the incorporation of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Downstream Applications: Cross-Coupling Workflows

The primary utility of CAS 42242-08-0 is its role as an electrophile in transition-metal catalysis. It is heavily cited in patent literature for the generation of KRAS G12C inhibitors ()[7].

Pipeline Core 3-Bromoisothiazolo[3,4-b]pyridine (Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, R-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd2(dba)3, R-NH2 KRAS KRAS G12C Inhibitors (Covalent Binders) Suzuki->KRAS Kinase Kinase Inhibitors (ATP-competitive) Suzuki->Kinase Buchwald->Kinase

Figure 2: Downstream functionalization of the 3-bromo scaffold for targeted oncology therapeutics.

Protocol 2: General Suzuki-Miyaura Coupling at C3

To append aryl or heteroaryl groups to the C3 position:

  • Setup: Combine 3-Bromoisothiazolo[3,4-b]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a microwave vial.

  • Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step. This is critical when coupling sterically hindered ortho-substituted boronic acids common in KRAS inhibitors.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Reaction: Seal the vial and heat at 90°C for 4 hours (or microwave at 110°C for 30 mins).

  • Validation Gate (LC-MS): Analyze the crude mixture. The disappearance of the 1:1 isotopic bromine doublet and the appearance of the desired cross-coupled mass confirms successful C-C bond formation.

References

  • Khouw, Virginia Tan. "Syntheses and Spectra of Isothiazolopyridines". Library and Archives Canada, 1972.[Link]

  • Taurins, A., & Khouw, V. T. "Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]pyridines". Canadian Journal of Chemistry, 1973.[Link]

  • Mirati Therapeutics / Amgen. "WO2018119183A3 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer".

Sources

Foundational

Theoretical Studies on Isothiazolopyridine Systems: A Computational Guide to Rational Drug Design

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds for targeted biological activity. Isothiazolopyridines—fused bicyclic systems containing both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic scaffolds for targeted biological activity. Isothiazolopyridines—fused bicyclic systems containing both pyridine and isothiazole rings—have emerged as highly privileged pharmacophores. Their structural versatility allows them to act as potent analgesics, antimicrobial agents, and selective cyclooxygenase (COX-1/COX-2) inhibitors ()[1]. However, empirical synthesis without computational foresight often leads to high attrition rates due to poor target selectivity or unfavorable physicochemical properties.

This technical guide provides a self-validating computational framework for the theoretical study of isothiazolopyridine systems. By integrating Density Functional Theory (DFT) with molecular docking, we can elucidate the electronic causality behind their biological activity and rationally design next-generation therapeutics.

Part 1: Quantum Chemical Profiling (DFT)

Causality & Rationale: The biological efficacy of isothiazolopyridines is heavily dependent on their electronic distribution. The presence of electron-withdrawing nitrogen and electron-donating sulfur atoms creates a unique dipole moment that dictates receptor-ligand interactions. We employ DFT using the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; it accurately models the expanded electron clouds of the sulfur heteroatom and anionic states, while polarization functions (d,p) resolve the angular momentum of hydrogen bonding interactions ()[2].

Protocol 1: Self-Validating DFT Workflow

  • Ligand Preparation: Sketch the 2D structures of the isothiazolopyridine derivatives and convert them to 3D using a molecular mechanics force field (e.g., MMFF94) to establish a preliminary low-energy conformation.

  • Geometry Optimization: Execute DFT optimization in quantum chemistry software (e.g., Gaussian) using the B3LYP/6-311++G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) using water as the solvent to mimic physiological conditions.

  • Validation Check (Frequency Analysis): Concurrently run a vibrational frequency calculation.

    • Self-Validation Standard: The structure is only accepted for further study if the output yields exactly zero imaginary frequencies. This confirms the geometry has converged to a true local minimum rather than a transitional saddle point.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). A smaller gap typically correlates with higher chemical reactivity and lower excitation energies, which is critical for understanding their solvatochromic and fluorescence properties ()[3].

Part 2: Target Engagement & Molecular Docking

Causality & Rationale: Isothiazolopyridines exhibit differential selectivity towards COX-1 and COX-2. The active sites of these isoenzymes are nearly identical, save for a critical substitution at position 523 (Isoleucine in COX-1 vs. Valine in COX-2)[1]. The smaller Val523 in COX-2 opens a secondary side pocket. By computationally docking our DFT-optimized ligands, we can design derivatives with bulky substituents (e.g., arylpiperazine moieties) that sterically clash with Ile523 in COX-1 but fit perfectly into the COX-2 side pocket, thereby minimizing gastrointestinal side effects.

Protocol 2: Self-Validating Docking Workflow

  • Protein Preparation: Retrieve high-resolution X-ray crystal structures of COX-1 (e.g., PDB: 1EQG) and COX-2 (e.g., PDB: 3LN1). Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., meloxicam). Ensure the grid encompasses Arg120, Tyr355, and the crucial 523 residues.

  • Validation Check (Re-docking):

    • Self-Validation Standard: Re-dock the native co-crystallized ligand into the prepared grid. The protocol is only validated for novel compounds if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å .

  • Ligand Docking: Dock the DFT-optimized isothiazolopyridine ligands using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).

  • Pose Analysis: Filter poses based on binding energy ( ΔG ) and the formation of critical hydrogen bonds with Ser530 and Tyr385.

Part 3: Data Presentation & Visualization

The following table synthesizes the theoretical parameters and experimental validation for a representative series of isothiazolopyridine derivatives, demonstrating the correlation between the HOMO-LUMO gap, docking scores, and in vitro COX-2 inhibition.

Table 1: Theoretical and Experimental Profiling of Isothiazolopyridine Derivatives

CompoundSubdomain TargetHOMO (eV)LUMO (eV) ΔE Gap (eV)COX-1 ΔG (kcal/mol)COX-2 ΔG (kcal/mol)COX-2 IC 50​ ( μ M)
Derivative A Meloxicam-like-6.12-2.054.07-6.8-9.20.85
Derivative B Flurbiprofen-like-6.34-1.984.36-8.1-7.54.12
Derivative C Val523 Side Pocket-5.98-2.153.83-5.4-10.10.32
Meloxicam (Ref) Meloxicam-like-6.05-2.103.95-7.2-9.80.45
Workflow & Mechanistic Diagrams

Workflow A Ligand Library Generation (Isothiazolopyridine Scaffolds) B DFT Optimization & Freq Analysis B3LYP/6-311++G(d,p) A->B D Protein Preparation (COX-1: Ile523 / COX-2: Val523) A->D C Electronic Profiling (HOMO/LUMO, Dipole Moment) B->C E Molecular Docking (Grid Centered on Ser530/Tyr385) C->E F Pose Validation (Native Ligand RMSD < 2.0 Å) D->F G Lead Optimization & In Vitro Synthesis E->G F->E

Figure 1: Self-validating computational workflow for isothiazolopyridine drug discovery.

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Binds to Active Site PGH2 Prostaglandin H2 (Inflammation Mediator) COX2->PGH2 Enzymatic Catalysis Inhibitor Isothiazolopyridine Derivative Inhibitor->COX2 Competitive Inhibition (Blocks Ser530)

Figure 2: Mechanism of COX-2 inhibition by isothiazolopyridine derivatives.

Conclusion

The rational design of isothiazolopyridine systems requires a rigorous, self-validating computational approach. By grounding our experimental synthesis in high-level DFT calculations and validated molecular docking protocols, we can predict the electronic behavior and target engagement of these molecules with high fidelity. This not only accelerates the discovery of selective COX-2 inhibitors and potent analgesics but also ensures that our scientific output is robust, reproducible, and economically viable.

References
  • Świątek, P., Strzelecka, M., Urniaz, R., Gębczak, K., Gębarowski, T., Gąsiorowski, K., & Malinka, W. (2017). Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. Bioorganic & Medicinal Chemistry, 25(1), 316-326.[Link]

  • Malinka, W., Redzicka, A., Jastrzebska-Wiesek, M., & Filipek, B. (2005). Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type. Il Farmaco, 60(11-12), 961-968. [Link]

  • Świątek, P., et al. (2016). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Diazotization of 3-Aminoisothiazolo[3,4-b]pyridine protocol

Application Note: Advanced Diazotization Protocols for 3-Aminoisothiazolo[3,4-b]pyridine 1. Introduction & Mechanistic Causality The diazotization of heterocyclic primary amines is a cornerstone of organic synthesis, ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Diazotization Protocols for 3-Aminoisothiazolo[3,4-b]pyridine

1. Introduction & Mechanistic Causality The diazotization of heterocyclic primary amines is a cornerstone of organic synthesis, enabling the transformation of amino groups into halogens, hydrides, or other functional groups via diazonium intermediates. However, the diazotization of 3-aminoisothiazolo[3,4-b]pyridine (CAS RN: 42242-06-8) 1 presents unique chemical challenges.

The isothiazolo[3,4-b]pyridine ring system is profoundly electron-deficient. The combined electron-withdrawing effects of the fused pyridine and isothiazole rings drastically reduce the basicity and nucleophilicity of the C3-amino group. Consequently, standard diazotization conditions (e.g., dilute aqueous HCl and NaNO₂) fail to sufficiently protonate the amine or generate a high enough concentration of the active nitrosating species (the nitrosonium ion, NO+ ).

To overcome this thermodynamic barrier, highly acidic and dehydrating conditions are mandatory. Research demonstrates that a 1:4 mixture of 70% nitric acid and 85% orthophosphoric acid provides the optimal environment for deaminative reduction 2. This superacidic medium not only drives the formation of NO+ but also stabilizes the highly energetic heteroaryl diazonium phosphate/nitrate intermediate by minimizing free water, thereby preventing unwanted hydroxydediazoniation (phenol formation) 3. Conversely, when halogenation is the goal, utilizing 48% fuming hydrobromic acid serves a dual purpose: it provides the necessary acidic medium for nitrosation while supplying a high concentration of nucleophilic bromide ions to drive the Sandmeyer-type displacement 2.

2. Experimental Workflow

DiazotizationWorkflow SM 3-Aminoisothiazolo[3,4-b]pyridine (Starting Material) Acid1 HNO3 / H3PO4 (1:4) + NaNO2 (0-5 °C) SM->Acid1 Nitrosation Acid2 48% Fuming HBr + NaNO2 (0-5 °C) SM->Acid2 Nitrosation Diazo1 Diazonium Phosphate/Nitrate Intermediate Acid1->Diazo1 Diazo2 Diazonium Bromide Intermediate Acid2->Diazo2 React1 30% H3PO2 (Deamination) Diazo1->React1 N2 Evolution React2 CuBr or Heat (Sandmeyer Bromination) Diazo2->React2 N2 Evolution Prod1 Isothiazolo[3,4-b]pyridine (Parent Heterocycle) React1->Prod1 Prod2 3-Bromoisothiazolo[3,4-b]pyridine React2->Prod2

Figure 1: Divergent diazotization pathways of 3-Aminoisothiazolo[3,4-b]pyridine.

3. Step-by-Step Methodologies

Protocol A: Deaminative Reduction to Isothiazolo[3,4-b]pyridine This protocol leverages hypophosphorous acid to replace the diazonium group with a hydride, yielding the parent heterocycle 2.

  • Preparation of Acid Bath: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, prepare a 1:4 (v/v) mixture of 70% nitric acid and 85% orthophosphoric acid.

  • Substrate Dissolution: Slowly add 3-aminoisothiazolo[3,4-b]pyridine to the acid mixture. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-salt bath and cool the internal temperature to strictly 0–5 °C.

  • Nitrosation: Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold distilled water. Add this solution dropwise to the reaction mixture. Critical Step: Maintain the internal temperature below 5 °C to prevent the thermal degradation of the highly unstable diazonium intermediate.

  • Maturation: Stir the mixture for 30 minutes at 0 °C to ensure complete conversion to the diazonium salt.

  • Reduction: Slowly add 30% hypophosphorous acid (H₃PO₂, excess) dropwise to the cold solution.

  • Dediazoniation: Remove the ice bath and allow the mixture to warm to room temperature. Monitor for the controlled evolution of nitrogen gas (bubbling).

  • Workup: Once gas evolution ceases, pour the mixture over crushed ice. Carefully neutralize with cold aqueous sodium hydroxide and extract with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via recrystallization.

Protocol B: Sandmeyer Bromination to 3-Bromoisothiazolo[3,4-b]pyridine This protocol replaces the amine with a bromide atom using fuming hydrobromic acid 2.

  • Substrate Dissolution: Suspend 3-aminoisothiazolo[3,4-b]pyridine in 48% fuming hydrobromic acid (HBr) in a round-bottom flask.

  • Cooling: Cool the suspension to 0–5 °C using an ice-salt bath.

  • Nitrosation: Add a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Maturation: Stir the resulting diazonium bromide solution for 30 minutes at 0 °C.

  • Displacement: Slowly heat the mixture (or alternatively, add a catalytic amount of copper(I) bromide, CuBr) to induce the decomposition of the diazonium bromide.

  • Completion: Continue stirring until the evolution of nitrogen gas completely stops.

  • Workup: Quench the reaction over crushed ice, neutralize with sodium bicarbonate, extract with an appropriate organic solvent, and purify the brominated product via column chromatography.

4. Self-Validation & Quality Control System To ensure high scientific integrity and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Dissolution Check: The starting material must fully dissolve in the acid mixture prior to NaNO₂ addition. A lingering suspension indicates insufficient acid strength, which will lead to incomplete nitrosation and poor yields.

  • Thermal & Kinetic Monitoring: The diazotization step is exothermic. A sudden temperature spike (>5 °C) or the premature evolution of gas during the NaNO₂ addition indicates that the diazonium intermediate is decomposing into unwanted byproducts (e.g., phenols). Gas evolution should only occur during the addition of H₃PO₂ or during the heating phase of the Sandmeyer reaction.

  • Spectroscopic Validation: Fourier-transform infrared (FTIR) spectroscopy provides rapid confirmation of success. The starting 3-aminoisothiazolo[3,4-b]pyridine exhibits distinct N-H stretching bands at 3420, 3310, and 3180 cm⁻¹ [[2]](). The complete disappearance of these bands in the isolated product confirms successful deamination or substitution.

5. Quantitative Data & Reaction Parameters

ParameterDeaminative ReductionSandmeyer BrominationGattermann Chlorination
Starting Material 3-Aminoisothiazolo[3,4-b]pyridine3-Aminoisothiazolo[3,4-b]pyridine3-Aminoisothiazolo[3,4-b]pyridine
Substrate MW 151.19 g/mol 151.19 g/mol 151.19 g/mol
Acid System 70% HNO₃ / 85% H₃PO₄ (1:4)48% Fuming HBrConcentrated HCl
Nitrosating Agent NaNO₂ (aq)NaNO₂ (aq)NaNO₂ (aq)
Displacement Reagent 30% H₃PO₂Heat / CuBrCu powder
Target Product Isothiazolo[3,4-b]pyridine3-Bromoisothiazolo[3,4-b]pyridine3-Chloroisothiazolo[3,4-b]pyridine
Primary Risk HydroxydediazoniationPremature N₂ lossIncomplete displacement

References

  • Taurins, A., & Khouw, V. T. (1973). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Amino-isothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-c]pyridines. Canadian Journal of Chemistry.[Link]

  • Khouw, V. T. (1973). Syntheses and Spectra of Isothiazolopyridines (Ph.D. Thesis). McGill University.[Link]

  • CAS Common Chemistry. Isothiazolo[3,4-b]pyridin-3-amine.[Link]

Application

Application Note: Functionalization of 3-Bromoisothiazolo[3,4-b]pyridine in Organic Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) Executive Summary & Chemical Context The isothiazolo[3,4-b]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound Focus: 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0)

Executive Summary & Chemical Context

The isothiazolo[3,4-b]pyridine scaffold has emerged as a privileged bicyclic heteroaromatic building block in both medicinal chemistry and agrochemical development. Functioning as a robust bioisostere for indoles, azaindoles, and benzisothiazoles, this core is increasingly utilized in the design of targeted oncology therapeutics (such as KRAS G12C and lipid kinase inhibitors) and novel pre-emergence herbicides.

1[1] provides a highly reactive synthetic handle at the 3-position. This application note details the mechanistic rationale and self-validating protocols for the late-stage functionalization of this scaffold via palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Reactivity Profile

The reactivity of 3-bromoisothiazolo[3,4-b]pyridine is dictated by the profound electron deficiency of the fused bicyclic system. The electron-withdrawing nature of the pyridine ring, coupled with the electronegative sulfur and nitrogen atoms of the isothiazole ring, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.

Causality in Experimental Design:

  • Accelerated Oxidative Addition: The low LUMO facilitates exceptionally rapid oxidative addition of low-valent Palladium(0) into the C3–Br bond.

  • Transmetalation Bottleneck: Because oxidative addition is fast, the resulting Pd(II) intermediate can accumulate. If the subsequent transmetalation step is sluggish, the intermediate becomes susceptible to protodehalogenation or homocoupling side reactions.

  • Solvent & Base Selection: To force the transmetalation step forward, highly optimized biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) and specific bases (e.g., K₂CO₃) are required. These ensure that the transmetalating species (such as a boronate complex in Suzuki couplings) is highly nucleophilic and readily available at the solvent interface.

Synthetic Workflow Visualization

G Core 3-Bromoisothiazolo[3,4-b]pyridine (Starting Material) Sonogashira Sonogashira Coupling Pd(PPh3)2Cl2, CuI Core->Sonogashira Terminal Alkyne Et3N, THF Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Core->Suzuki Aryl-B(OH)2 Dioxane/H2O Buchwald Buchwald-Hartwig Pd2(dba)3, Ligand Core->Buchwald Amine NaOtBu, Toluene Alkynyl 3-Alkynyl Derivatives (Kinase Inhibitors) Sonogashira->Alkynyl Aryl 3-Aryl Derivatives (Agrochemicals/Oncology) Suzuki->Aryl Amino 3-Amino Derivatives (Bioisosteres) Buchwald->Amino

Divergent cross-coupling workflows for 3-Bromoisothiazolo[3,4-b]pyridine functionalization.

Experimental Protocols

Protocol A: Sonogashira Alkynylation for Kinase Inhibitor Scaffolds

This protocol is adapted from methodologies used to synthesize 2[2]. The slow addition of the terminal alkyne is a critical causal step to prevent copper-mediated Glaser homocoupling.

Reagents:

  • 3-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., 3-ethynylpyridine) (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.02 equiv, 2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with 3-bromoisothiazolo[3,4-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill the flask with Argon three times to prevent oxidative homocoupling of the alkyne.

  • Solvent Addition: Inject anhydrous THF and Et₃N via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution and initial catalyst activation.

  • Controlled Addition: Dissolve the terminal alkyne in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Rationale: Keeping the steady-state concentration of the alkyne low prevents the Cu-acetylide from reacting with itself.

  • Reaction & Heating: Heat the mixture to 60 °C and stir for 4–6 hours under an Argon atmosphere.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: The complete disappearance of the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) at the starting material mass, replaced by a single [M+H]⁺ peak corresponding to the alkynylated product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Arylation for Agrochemicals & Oncology

This protocol relies on a biphasic system to maximize the efficiency of transmetalation, a standard approach in the synthesis of 3[3] and 4[4].

Reagents:

  • 3-Bromoisothiazolo[3,4-b]pyridine (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave vial or heavy-walled pressure tube, combine 3-bromoisothiazolo[3,4-b]pyridine, the aryl boronic acid, and Pd(PPh₃)₄.

  • Solvent Introduction: Add 1,4-Dioxane followed by the 2.0 M aqueous K₂CO₃ solution. Rationale: The water dissolves the base to form the reactive boronate species, while dioxane maintains the solubility of the heteroaromatic core.

  • Sparging: Sparge the biphasic mixture with Argon gas for 10 minutes by submerging a long needle directly into the liquid.

  • Thermal Activation: Seal the vessel and heat to 90 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint 2 (Phase Separation & TLC): Cool the reaction. The mixture will separate into two distinct phases. Spot the upper organic layer on a TLC plate (Hexanes:EtOAc 3:1) alongside the starting material. Validation criteria: The starting material spot (typically Rf ~0.6) must be fully consumed, with a new, highly UV-active spot appearing (typically Rf ~0.3-0.5 depending on the aryl group).

  • Workup: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions

To demonstrate the causality of solvent and base selection on the transmetalation rate of the electron-deficient 3-bromoisothiazolo[3,4-b]pyridine core, the following optimization table summarizes typical quantitative outcomes during process development.

EntryCatalyst (5 mol%)Solvent System (Ratio)Base (3.0 eq)Temp (°C)Conversion / Yield (%)*
1Pd(PPh₃)₄TolueneK₂CO₃ (solid)10022% (Incomplete transmetalation)
2Pd(PPh₃)₄Toluene / H₂O (4:1)K₂CO₃ (aq)10058%
3Pd(dppf)Cl₂DMFCs₂CO₃ (solid)9065%
4Pd(PPh₃)₄1,4-Dioxane / H₂O (4:1)K₂CO₃ (aq)9089% (Optimal)
5Pd(PPh₃)₄1,4-Dioxane / H₂O (4:1)NaOH (aq)9071% (Core degradation noted)

*Yields represent isolated yields of the 3-aryl product after silica gel chromatography. Entry 4 highlights the necessity of a miscible biphasic system with a mild carbonate base to prevent degradation of the isothiazole ring.

References

  • Focus Synthesis - R&D Chemicals.3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0)
  • Google Patents (WO2023156398A1).Isothiazolo[3,4-b]pyridines as herbicides.
  • National Institutes of Health (PMC).Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • Google Patents (WO2018217651A1).Kras g12c inhibitors and methods of using the same.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoisothiazolo[3,4-b]pyridine in Advanced Scaffold Synthesis

Introduction and Strategic Rationale Isothiazolo[3,4-b]pyridines represent a privileged class of fused bicyclic heterocycles, increasingly utilized as core scaffolds in modern drug discovery and agrochemistry. This motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Isothiazolo[3,4-b]pyridines represent a privileged class of fused bicyclic heterocycles, increasingly utilized as core scaffolds in modern drug discovery and agrochemistry. This motif is prominently featured in the development of for oncology[1] and in highly selective targeting emerging viral infections [2]. It also serves as a potent structural surrogate in [3].

Within this chemical space, (CAS: 42242-08-0) [4] acts as a highly versatile, electrophilic linchpin for late-stage diversification. However, functionalizing this scaffold via Palladium-catalyzed cross-coupling presents unique challenges. This application note provides field-proven, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Insights: Navigating Heteroaryl Cross-Coupling

The 3-position of the isothiazolo[3,4-b]pyridine ring is highly activated toward oxidative addition by Palladium(0). The electron-withdrawing nature of the fused pyridine ring and the adjacent isothiazole nitrogen creates a highly electrophilic C(sp²)-Br bond.

The Catalyst Poisoning Paradigm: Despite facile oxidative addition, the sulfur atom within the isothiazole ring poses a severe risk of catalyst deactivation. Unshielded Palladium intermediates can undergo competitive coordination with the sulfur atom or deleterious C–S bond insertion, leading to the precipitation of inactive Palladium black.

Causality in Ligand and Catalyst Selection: To mitigate degradation, the selection of sterically demanding, electron-rich ligands is non-negotiable.

  • For Suzuki-Miyaura Arylation: First-generation catalysts like Pd(PPh3​)4​ often fail due to slow transmetalation and poor stability. Utilizing Buchwald precatalysts (e.g., SPhos Pd G3) ensures the rapid generation of a bulky, monoligated Pd(0) species. The steric bulk of the SPhos ligand shields the Palladium center from sulfur coordination while accelerating the reductive elimination step.

  • For Buchwald-Hartwig Amination: The coupling of secondary amines (e.g., piperazines common in KRAS inhibitors) requires ligands like RuPhos or tBuBrettPhos. These ligands prevent the formation of stable, unreactive Palladium-amine bis-complexes and facilitate the challenging C–N reductive elimination.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(HetAr)(Br)L_n Pd0->OxAdd 3-Bromoisothiazolo[3,4-b]pyridine TransMet Transmetalation Pd(II)(HetAr)(Ar)L_n OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Trans-to-Cis Isomerization RedElim->Pd0 Product Release

Fig 1: Palladium-catalyzed cross-coupling cycle for 3-Bromoisothiazolo[3,4-b]pyridine.

Reaction Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-Bromoisothiazolo[3,4-b]pyridine with a standard arylboronic acid. The data highlights the necessity of modern precatalysts to achieve synthetically useful yields.

EntryCatalyst / Ligand SystemBase (Aqueous)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ (10 mol%) Na2​CO3​ (2.0 eq)1,4-Dioxane9041%
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0 eq)Toluene / EtOH9064%
3XPhos Pd G3 (5 mol%) K3​PO4​ (3.0 eq)1,4-Dioxane9087%
4 SPhos Pd G3 (5 mol%) K3​PO4​ (3.0 eq) 1,4-Dioxane 90 95%

Note: Entry 4 represents the optimal conditions, utilizing the SPhos ligand to maximize steric shielding of the Pd center against the isothiazole sulfur.

Experimental Workflows & Protocols

Workflow Prep 1. Reagent Prep Degassed Solvents React 2. Cross-Coupling 90°C, N2 Atm Prep->React Workup 3. Aqueous Workup Pd Scavenging React->Workup Purify 4. Chromatography Silica Gel / SFC Workup->Purify Analyze 5. Characterization NMR, LC-MS Purify->Analyze

Fig 2: Standardized experimental workflow for heteroaryl cross-coupling reactions.

Protocol A: Suzuki-Miyaura Arylation (Optimized)

Objective: Coupling of 3-Bromoisothiazolo[3,4-b]pyridine with an arylboronic acid.

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromoisothiazolo[3,4-b]pyridine (215 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and SPhos Pd G3 (39 mg, 0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Nitrogen ( N2​ ). Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Base Addition: Add a degassed aqueous solution of K3​PO4​ (2.0 M, 1.5 mL, 3.0 eq) dropwise.

  • Activation & Heating: Place the tube in a pre-heated oil bath at 90°C.

    • Self-Validation Check: Within 5–10 minutes, observe the reaction mixture. A transition from a heterogeneous yellow suspension to a homogeneous dark red/brown solution indicates the successful generation of the active monoligated Pd(0) species.

  • Monitoring: Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 , UV-active) should be fully consumed, replaced by a highly fluorescent product spot ( Rf​≈0.4 ).

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL). To remove residual Palladium (which can interfere with biological assays), add a metal scavenger such as SiliaMetS® Thiol (0.5 g) to the organic layer and stir for 1 hour. Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: C–N bond formation with a secondary amine (e.g., N-Boc-piperazine).

  • Reaction Setup: In a glovebox, charge a vial with 3-Bromoisothiazolo[3,4-b]pyridine (215 mg, 1.0 mmol, 1.0 eq), N-Boc-piperazine (223 mg, 1.2 mmol, 1.2 eq), RuPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%), and Sodium tert-butoxide ( NaOtBu ) (134 mg, 1.4 mmol, 1.4 eq).

    • Causality: NaOtBu is required to deprotonate the amine and facilitate the formation of the Palladium-amido complex. Aqueous bases are insufficiently strong for this step.

  • Solvent Addition: Add anhydrous Toluene (6.0 mL). Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Heating: Stir at 100°C for 6 hours.

    • Self-Validation Check: The reaction will turn opaque and dark brown as NaBr precipitates out of the Toluene solution, driving the reaction forward via Le Chatelier's principle.

  • Workup: Cool to room temperature, dilute with Dichloromethane (DCM, 20 mL), and filter directly through a short pad of silica gel to remove the inorganic salts and baseline Palladium impurities. Concentrate and purify via reverse-phase HPLC or SFC.

References

  • Title: Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer.
  • Title: Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Isothiazolo[3,4-b]pyridines as herbicides.
Application

Application Note: Synthesis of 3-Amino-isothiazolo[3,4-b]pyridine Derivatives

Strategic Rationale & Scaffold Significance The isothiazolo[3,4-b]pyridine bicyclic system is a highly valuable heteroaromatic motif in modern drug discovery and agrochemical development. Serving as an ortho-quinoid stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Significance

The isothiazolo[3,4-b]pyridine bicyclic system is a highly valuable heteroaromatic motif in modern drug discovery and agrochemical development. Serving as an ortho-quinoid structural surrogate for 1,8-naphthyridines and a bioisostere for purines, this scaffold offers unique physicochemical properties due to its altered electron density and hydrogen-bonding profile. Recently, researchers at Syngenta demonstrated the utility of the isothiazolo[3,4-b]pyridine core as a structural surrogate for cinmethylin in the development of novel preemergence herbicides[1].

The 3-amino derivative, 3-aminoisothiazolo[3,4-b]pyridine , is the critical gateway intermediate for synthesizing the parent unsubstituted ring and a wide array of functionalized analogs via diazonium chemistry[2]. This guide provides a self-validating, mechanistic approach to synthesizing this core, ensuring high fidelity and reproducibility in your laboratory.

Mechanistic Insights: The Oxidative Cyclization Pathway

The construction of the isothiazole ring fused to a pyridine core avoids harsh, multi-step metal-catalyzed cross-couplings by leveraging a highly efficient intramolecular oxidative cyclization .

The synthesis begins with the thionation of 2-aminonicotinonitrile to yield 2-aminothionicotinamide. The critical transformation is the subsequent oxidation of this thioamide using 30% hydrogen peroxide ( H2​O2​ ) in pyridine.

Causality of Reagent Selection: Why use pyridine instead of standard aqueous or alcoholic solvents? Pyridine serves a dual purpose: it acts as a mild base to prevent the acidic degradation of the thioamide, and it moderates the oxidative potential of H2​O2​ . Mechanistically, H2​O2​ oxidizes the thioamide sulfur to a highly electrophilic S-oxide intermediate[2]. Because the 2-amino group is positioned perfectly in the ortho-position, it undergoes a rapid, spontaneous intramolecular nucleophilic attack on the electrophilic sulfur. A subsequent dehydration step (- H2​O ) drives the aromatization, yielding the stable isothiazolo[3,4-b]pyridine ring[2].

Mechanism N1 Thioamide Group N2 S-Oxide Intermediate (Electrophilic Sulfur) N1->N2 N3 Intramolecular Attack (by 2-Amino Nitrogen) N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Isothiazole Ring Formation N4->N5

Fig 1. Mechanistic pathway of H2O2-mediated oxidative cyclization.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next step.

Workflow A 2-Aminonicotinonitrile B Thionation (H2S / NH3) A->B C 2-Aminothionicotinamide B->C D Oxidative Cyclization (30% H2O2, Pyridine) C->D E 3-Aminoisothiazolo[3,4-b]pyridine D->E

Fig 2. Synthetic workflow for the preparation of 3-aminoisothiazolo[3,4-b]pyridine.

Protocol A: Thionation to 2-Aminothionicotinamide

Note: This reaction utilizes H2​S gas. Ensure all work is conducted in a strictly monitored fume hood. Alternatively, an aqueous ammonium sulfide solution can be used as a thionation reagent[3].

  • Preparation: Dissolve 2-aminonicotinonitrile (1.0 equiv) in a solution of concentrated aqueous ammonia and ethanol (1:1 v/v).

  • Gas Introduction: Magnetically stir the mixture and saturate it with H2​S gas for 1.5 to 2 hours at room temperature[2].

  • Self-Validation Checkpoint: The reaction is visually self-indicating. Within an hour, a distinct yellow crystalline compound will begin to precipitate[2].

  • Completion: Loosely stopper the flask and allow it to stand at room temperature for 48 hours to ensure complete conversion.

  • Isolation: Pour the mixture onto crushed ice. Collect the yellow precipitate via vacuum filtration and dry it at 60–70 °C.

Protocol B: Oxidative Cyclization to 3-Aminoisothiazolo[3,4-b]pyridine
  • Preparation: Suspend 2-aminothionicotinamide (1.0 equiv) in anhydrous pyridine. Cool the reaction flask in an ice bath to 0–5 °C.

  • Oxidation: Dropwise, add 30% aqueous hydrogen peroxide (1.2 equiv) over 30 minutes. Causality: The reaction is highly exothermic; strict temperature control prevents over-oxidation of the sulfur to a sulfone or degradation of the pyridine ring[2].

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Pour the dark mixture into ice water. The target 3-aminoisothiazolo[3,4-b]pyridine will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual pyridine, and recrystallize from ethanol or an ethyl acetate/hexane mixture.

Protocol C: Derivatization via Diazotization (Optional)

To obtain the parent isothiazolo[3,4-b]pyridine or halogenated derivatives, the 3-amino group can be transformed via diazonium chemistry[2].

  • Diazotization: Dissolve 3-aminoisothiazolo[3,4-b]pyridine in a mixture of 70% nitric acid and 85% orthophosphoric acid (1:4 ratio) at 0 °C. Add sodium nitrite ( NaNO2​ )[2].

  • Reduction: To yield the unsubstituted parent ring, treat the resulting diazonium salt with 30% hypophosphorous acid ( H3​PO2​ )[2]. Alternatively, use organic nitrites (e.g., isopentyl nitrite) in 1,4-dioxane for milder deamination[3].

Quantitative Data and Analytical Validation

To ensure the integrity of your synthesized compounds, compare your analytical results against the benchmark data summarized in Table 1, derived from the foundational characterization by2[2].

Table 1: Analytical Validation Parameters for Key Intermediates and Products

CompoundAppearanceYield (%)Melting Point (°C)Key IR Bands ( cm−1 )MS ( m/z )
2-Aminothionicotinamide Yellow Crystals80 - 85%N/A (Decomposes)~3300 ( NH2​ ), 1150 (C=S)153 ( M+ )
3-Aminoisothiazolo[3,4-b]pyridine Colorless/Pale Solid60 - 70%203.5 - 204.53297-3258 (broad NH2​ )151 ( M+ )
Isothiazolo[3,4-b]pyridine (Parent)Colorless Needles24 - 30%58.5Absence of NH2​ bands136 ( M+ )

Note: The exact mass measurement for the parent isothiazolo[3,4-b]pyridine is calculated as 136.0095 for C6​H4​N2​S [2]. NMR spectra in DMSO−d6​ will display characteristic AMX-type quartets for the pyridine ring protons (positions 4, 5, and 6).

References

  • Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Amino-isothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-c]pyridines. Canadian Journal of Chemistry (1973). Taurins, A., & Khouw, V. T.[Link]

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry (2024).[Link]

  • WO2023156398A1 - Isothiazolo[3,4-b]pyridines as herbicides.

Sources

Method

Application Note: Nucleophilic Substitution and Cross-Coupling Strategies for 3-Bromoisothiazolo[3,4-b]pyridine

Executive Summary The 3-bromoisothiazolo[3,4-b]pyridine scaffold has emerged as a highly valuable bicyclic heteroaromatic building block in modern drug discovery, prominently featured in the development of targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-bromoisothiazolo[3,4-b]pyridine scaffold has emerged as a highly valuable bicyclic heteroaromatic building block in modern drug discovery, prominently featured in the development of targeted therapeutics such as KRAS G12C and SOS1 inhibitors [1]. Functionalizing the 3-position of this rigid pharmacophore is a critical step in library synthesis. This application note details two divergent, field-proven methodologies for C–N bond formation at the 3-position: Direct Nucleophilic Aromatic Substitution (SNAr) for highly nucleophilic aliphatic amines, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for less reactive aryl or heteroaryl amines.

Mechanistic Rationale & Scaffold Reactivity

The reactivity of 3-bromoisothiazolo[3,4-b]pyridine is dictated by its unique electronic topology. The 3-position is highly activated toward nucleophilic attack because the nitrogen atoms in both the isothiazole ring and the fused pyridine ring act as powerful electron sinks. They withdraw electron density from the 3-position via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy [2].

  • SNAr Pathway : When treated with strong nucleophiles (e.g., secondary aliphatic amines), the system readily undergoes an addition-elimination sequence. The fused pyridine ring stabilizes the anionic Meisenheimer intermediate, driving the reaction forward without the need for transition-metal catalysis.

  • Cross-Coupling Pathway : For weaker nucleophiles (e.g., anilines), the activation barrier for direct SNAr is too high. In these cases, Palladium catalysis is required. The electron-deficient nature of the scaffold facilitates rapid oxidative addition of Pd(0) into the C–Br bond, while specialized bidentate ligands (e.g., Xantphos) are necessary to force the subsequent reductive elimination step.

Reaction Pathways

Pathway cluster_SNAr Pathway A: Direct SNAr (Aliphatic Amines) cluster_Pd Pathway B: Pd-Catalyzed (Aryl Amines) SM 3-Bromoisothiazolo[3,4-b]pyridine (Electrophilic Scaffold) Meisenheimer Meisenheimer Complex (Stabilized by Pyridine Ring) SM->Meisenheimer Aliphatic Amine, Base Polar Aprotic Solvent (NMP) OxAdd Pd(II) Oxidative Addition Complex SM->OxAdd Aryl Amine, Pd(0), Ligand Dioxane, Heat ProductA 3-Alkylamino Product Meisenheimer->ProductA -HBr (Fast) RedElim Transmetalation & Reductive Elimination OxAdd->RedElim Base (Cs2CO3) ProductB 3-Arylamino Product RedElim->ProductB -Pd(0) (Regenerated)

Fig 1. Divergent functionalization pathways for 3-Bromoisothiazolo[3,4-b]pyridine via SNAr and Pd-catalysis.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for selecting the appropriate functionalization route based on the incoming nucleophile.

ParameterProtocol A: Direct SNArProtocol B: Buchwald-Hartwig
Target Nucleophile Aliphatic amines (1°, 2°), alkoxidesAryl amines, heteroaryl amines
Catalyst / Ligand None requiredPd2(dba)3 (5 mol%) / Xantphos (10 mol%)
Base DIPEA (2.0 equiv)Cs2CO3 (2.0 equiv)
Solvent NMP or DMF (Polar Aprotic)1,4-Dioxane (Non-polar, Degassed)
Temperature 80 °C – 100 °C100 °C – 110 °C
Reaction Time 2 – 4 hours12 – 16 hours
Expected Yield 75% – 90%55% – 80%

Detailed Experimental Protocols

Protocol A: Direct SNAr with Aliphatic Amines

Causality Focus: This protocol utilizes a polar aprotic solvent to stabilize the charged Meisenheimer transition state, ensuring rapid conversion without transition metals.

  • Reagent Preparation : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-bromoisothiazolo[3,4-b]pyridine (1.0 equiv, e.g., 1.0 mmol, 215 mg).

  • Solvent & Base Addition : Dissolve the starting material in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Scientific Insight: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the hydrobromic acid (HBr) generated during the substitution, preventing the protonation and subsequent deactivation of the incoming aliphatic amine.

  • Nucleophile Addition : Add the aliphatic amine (1.5 equiv). Seal the vial with a Teflon-lined cap.

  • Thermal Activation : Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block for 3 hours.

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP solvent. Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Focus: Aryl amines lack the nucleophilicity for direct SNAr. This protocol forces C–N bond formation via a Pd(0)/Pd(II) catalytic cycle [3].

  • Reagent Preparation : In a Schlenk flask or a sealable vial, combine 3-bromoisothiazolo[3,4-b]pyridine (1.0 equiv), the aryl amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

    • Scientific Insight: Cs2CO3 is selected over stronger bases (like NaOtBu) to prevent base-mediated ring-opening or hydrolysis of the sensitive isothiazole ring.

  • Catalyst Loading : Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv).

    • Scientific Insight: Xantphos is a bidentate ligand with a wide "bite angle" (~111°). This steric bulk forces the Pd(II) intermediate into a geometry that highly favors reductive elimination, which is often the rate-limiting step when coupling electron-deficient heterocycles.

  • Degassing (Critical Step) : Add anhydrous 1,4-Dioxane (0.2 M relative to the bromide). Sparge the mixture with Argon gas for at least 15 minutes.

    • Scientific Insight: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. Thorough degassing is a strict requirement for a self-validating, reproducible catalytic cycle.

  • Thermal Activation : Seal the vessel and heat to 100 °C for 14 hours under an Argon atmosphere.

  • Workup & Purification : Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Analytical Validation: A Self-Validating System

To ensure the integrity of the experimental outcome, researchers must employ a self-validating analytical check. Relying solely on mass spectrometry (LC-MS) can be misleading due to potential fragmentation or adduct formation.

The NMR Shift Phenomenon : Proton Nuclear Magnetic Resonance (1H-NMR) provides definitive proof of successful substitution at the 3-position. As established in foundational spectroscopic studies of isothiazolopyridines [2], the nature of the substituent at the 3-position drastically affects the chemical shift of the H-5 proton on the fused pyridine ring.

  • Starting Material (Bromide) : The electron-withdrawing bromine atom causes a downfield shift. The H-5 proton in 3-bromoisothiazolo[3,4-b]pyridine typically appears around δ 7.44 ppm .

  • Product (Amine) : Upon successful substitution with an amine, the newly introduced nitrogen donates electron density into the ring system via resonance. This electron-releasing effect shields the pyridine ring, causing the H-5 proton to shift significantly upfield to approximately δ 6.77 ppm .

Validation Rule: If your post-purification 1H-NMR spectrum shows the disappearance of the δ 7.44 ppm signal and the emergence of a new pyridine proton signal around δ 6.70–6.85 ppm, the C–N bond formation is mechanistically confirmed.

References

  • Title: Sos1 inhibitors (Patent WO2021127429A1)
  • Title : Syntheses and Spectra of Isothiazolopyridines (Ph.D. Thesis by Virginia Tan Khouw, 1973) Source : McGill University eScholarship / Library and Archives Canada URL :[Link]

  • Title: Compositions and methods for treating cancer (Patent US11008334B2 - KRAS G12C Inhibitors)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Bromoisothiazolo[3,4-b]pyridine Synthesis

Mechanistic Overview & Process Logic As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of fused isothiazolopyridines. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Process Logic

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of fused isothiazolopyridines. The synthesis of 3-Bromoisothiazolo[3,4-b]pyridine is a robust but highly sensitive 1[1]. It requires precise control over nucleophilic additions, oxidative states, and diazonium stability to prevent the formation of complex, hard-to-separate mixtures.

The pathway begins with the thioamidation of 2-aminonicotinonitrile, followed by an2 to form the isothiazole ring[2]. The final transformation is a 3 that replaces the exocyclic amine with a bromine atom[3]. Understanding the causality behind each reagent's role is critical for establishing a self-validating experimental system that guarantees high batch-to-batch reproducibility.

Process Logic & Reaction Pathway

G N1 2-Aminonicotinonitrile N2 Thioamidation Reagents: H2S, NH3, EtOH Temp: 60°C (Sealed) N1->N2 N3 2-Aminothionicotinamide N2->N3 Yield: >85% N4 Oxidative Cyclization Reagents: 30% H2O2, Pyridine Temp: 0°C to RT N3->N4 N5 3-Aminoisothiazolo[3,4-b]pyridine N4->N5 Yield: 70-80% N6 Sandmeyer Bromination Reagents: NaNO2, HBr, CuBr Temp: -5°C to 80°C N5->N6 N7 3-Bromoisothiazolo[3,4-b]pyridine N6->N7 Yield: 50-60%

Synthetic workflow for 3-Bromoisothiazolo[3,4-b]pyridine via oxidative cyclization and Sandmeyer.

Standard Operating Procedures (SOPs)

Step 1: Synthesis of 2-Aminothionicotinamide

Objective: Convert the nitrile group to a primary thioamide.

  • Preparation: Suspend 2-aminonicotinonitrile (1.0 eq) in absolute ethanol saturated with1[1].

  • Reaction: Bubble H₂S gas through the suspension for 30 minutes at 0°C. Seal the reaction vessel (autoclave recommended) and heat to2[2].

  • Workup: Cool the vessel to room temperature before carefully venting unreacted H₂S through a bleach scrubber. Concentrate the solvent in vacuo and recrystallize the crude product from hot ethanol.

Step 2: Oxidative Cyclization to 3-Aminoisothiazolo[3,4-b]pyridine

Objective: Form the S-N bond to close the isothiazole ring.

  • Preparation: Dissolve 2-aminothionicotinamide (1.0 eq) in anhydrous pyridine[1]. Cool the solution to 0°C using an ice-salt bath.

  • Oxidation: Add 30% aqueous H₂O₂ (1.2 eq) dropwise via a 2[2]. Maintain the internal temperature strictly below 5°C.

  • Completion: Remove the cooling bath and allow the mixture to stir at room temperature for an additional 4 hours.

  • Workup: Quench with cold water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Step 3: Sandmeyer Bromination to 3-Bromoisothiazolo[3,4-b]pyridine

Objective: Replace the primary amine with a bromine atom via a diazonium intermediate.

  • Diazotization: Suspend 3-aminoisothiazolo[3,4-b]pyridine (1.0 eq) in 48% aqueous HBr and cool to -5°C. Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 3[3].

  • Validation: Test the mixture with starch-iodide paper to confirm excess nitrous acid. Stir for 30 minutes at 0°C.

  • Bromination: In a separate flask, prepare a solution of CuBr (1.5 eq) in 48% HBr and heat to 60°C. Transfer the cold diazonium solution dropwise into the hot 3[3].

  • Workup: Heat the combined mixture at 80°C for 1 hour until nitrogen evolution ceases. Cool, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography.

Quantitative Data & Quality Attributes

Reaction StepReagents & SolventsTemp (°C)Time (h)Target Yield (%)Critical Quality Attribute (CQA)
1. Thioamidation H₂S (g), NH₃, EtOH601685 - 90Complete nitrile consumption
2. Cyclization 30% H₂O₂, Pyridine0 → 25670 - 80Absence of over-oxidized sulfoxides
3. Sandmeyer NaNO₂, 48% HBr, CuBr-5 → 802 - 350 - 60Control of protodeamination byproducts

Troubleshooting Guide & FAQs

Q: The conversion of 2-aminonicotinonitrile to 2-aminothionicotinamide is stalling at ~50%. What is the mechanistic limiting factor? Causality & Solution: The addition of H₂S to the nitrile is an equilibrium-driven process that requires a basic environment (provided by NH₃) to generate the active hydrosulfide (HS⁻) nucleophile. If the ammonia concentration drops due to evaporation in an open system, the reaction stalls. Self-Validating Protocol: Conduct the reaction in a pressurized reactor (autoclave) to keep NH₃ and H₂S dissolved in the ethanol. Monitor the pressure gauge; a stable pressure after initial heating indicates a sealed system. Validate completion via TLC (disappearance of the high-Rf nitrile spot).

Q: My oxidative cyclization with H₂O₂ in pyridine is yielding a complex mixture with a low yield of the 3-amino target. How can I optimize this? Causality & Solution: Hydrogen peroxide is a strong oxidant. If the internal temperature exceeds 10°C, or if the H₂O₂ is added too rapidly, the sulfur atom undergoes over-oxidation to form sulfoxides or sulfones, permanently preventing the S-N bond formation required for the 2[2]. Self-Validating Protocol: Utilize a syringe pump to control the addition rate (e.g., 0.1 mL/min) and maintain the internal reaction temperature at 0-5°C using an ice-salt bath. Do not rely on external bath temperature alone; use an internal thermocouple.

Q: Why am I seeing a high percentage of the 3-hydroxyisothiazolo[3,4-b]pyridine byproduct during the Sandmeyer reaction instead of the brominated product? Causality & Solution: The formation of the 3-hydroxy byproduct occurs when the diazonium intermediate undergoes competitive hydrolysis with water before it can react with the 3[3]. This is typically caused by insufficient bromide concentration or allowing the diazonium solution to warm up before introduction to the copper catalyst. Self-Validating Protocol: Ensure the diazotization flask is kept strictly between -5°C and 0°C. Use a large excess of concentrated HBr (48%) to maximize the bromide ion concentration, driving the equilibrium toward bromo-substitution. When transferring the diazonium salt to the CuBr solution, use a pre-chilled addition funnel or cannula to prevent thermal degradation during transfer.

References

  • Source: bac-lac.gc.
  • Title: ChemInform Abstract: Synthesis of 1-Substituted 5-Aminoimidazole-4-carbaldehydes and 8-Amino-1-(2-fluorobenzyl)
  • Source: nih.

Sources

Optimization

Technical Support Center: Purification of 3-Bromoisothiazolo[3,4-b]pyridine

Welcome to the dedicated technical support guide for the purification of crude 3-Bromoisothiazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of crude 3-Bromoisothiazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who require this key heterocyclic building block in its highest purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with purifying this and structurally related heteroaromatic compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning your purification strategy.

Q1: What are the likely impurities in my crude 3-Bromoisothiazolo[3,4-b]pyridine?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for brominated N-heterocycles, common impurities typically include:

  • Unreacted Starting Materials: Precursors from the cyclization and bromination steps.

  • Positional Isomers: Depending on the regioselectivity of the synthesis, isomers such as 3-Bromoisothiazolo[4,3-b]pyridine or 3-Bromoisothiazolo[5,4-b]pyridine may form.[1] These are often the most challenging impurities to separate due to their similar polarities.

  • Over-brominated Species: Introduction of a second bromine atom onto the pyridine ring can occur if bromination conditions are too harsh.

  • Hydrolyzed Byproducts: Residual acids or bases from the workup can potentially lead to the hydrolysis of the isothiazole ring, although this is less common.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate) and reagents can be carried through.

Q2: What are the primary purification techniques for a compound like 3-Bromoisothiazolo[3,4-b]pyridine?

A2: The three most effective techniques for this class of compounds are flash column chromatography, recrystallization, and in some cases, acid-base extraction.

  • Flash Column Chromatography is the most versatile method for separating compounds with different polarities, making it ideal for removing both more and less polar impurities.[2]

  • Recrystallization is an excellent final polishing step to obtain highly crystalline, pure material, but it is highly dependent on finding a suitable solvent system and may result in lower yields.[3]

  • Acid-Base Extraction can be effective for removing non-basic impurities. The pyridine nitrogen allows the target compound to be protonated and moved into an aqueous acidic phase, leaving neutral organic impurities behind.[4]

Q3: How should I properly store purified 3-Bromoisothiazolo[3,4-b]pyridine to ensure its stability?

A3: To maintain long-term purity and prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For maximum stability, storage in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Q4: What are the essential safety precautions when handling this compound?

A4: While a specific Safety Data Sheet (SDS) for 3-Bromoisothiazolo[3,4-b]pyridine is not widely available, data from related brominated pyridines indicates that it should be handled with care.[6][7] Assume the compound is harmful if swallowed, in contact with skin, or inhaled.[5][7] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Purification Workflow & Technique Selection

The choice of purification strategy depends on the nature and quantity of impurities. The following diagram outlines a logical workflow for proceeding from a crude sample to a final, pure product.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polish & Verification Crude Crude Product Analysis Analyze Purity (TLC, ¹H NMR, LC-MS) Crude->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Complex Mixture or Isomers Present Recrystallization Recrystallization Analysis->Recrystallization Relatively Clean (>85% Purity) Fractions Combine Pure Fractions Chromatography->Fractions Final_Analysis Verify Purity >98% (NMR, LC-MS, MP) Recrystallization->Final_Analysis Fractions->Final_Analysis Pure_Product Pure Compound Final_Analysis->Pure_Product

Caption: General purification workflow for 3-Bromoisothiazolo[3,4-b]pyridine.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification experiments.

Flash Column Chromatography Issues

Problem: My product and an unknown impurity are co-eluting or have very poor separation on the column.

This is a frequent challenge, especially with positional isomers.

  • Causality: Co-elution occurs when two compounds have nearly identical affinities for the stationary phase in the chosen mobile phase. The polarity and intermolecular forces governing the interactions are too similar to allow for differential migration.

  • Solutions:

    • Optimize the Eluent System: This is the most critical variable. If you are using a standard hexane/ethyl acetate system, the separation is dominated by polarity. Try switching to a solvent system that introduces different intermolecular interactions. For example, using dichloromethane/methanol can introduce dipole-dipole and hydrogen-bonding interactions that may differentiate your compounds.[9] A small amount of a modifier, like triethylamine (0.1-1%) for basic compounds, can deactivate acidic sites on the silica gel and sharpen peaks.

    • Reduce the Elution Strength (Lower Rf): Aim for a target Rf (retention factor) on your analytical TLC plate of ~0.15-0.20 for the product spot.[9] While this will require significantly more solvent and increase elution time, it provides more interaction time with the stationary phase, dramatically improving the resolution between closely eluting spots.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the stationary phase may be the issue. Silica gel is acidic and separates based on polarity. Consider using neutral alumina, which has different surface properties, or a reverse-phase (C18) column, which separates compounds based on hydrophobicity rather than polarity.[10]

Problem: My compound is streaking or tailing on the TLC plate and column.

  • Causality: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong, non-ideal interactions with the stationary phase. The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing tailing.

  • Solutions:

    • Add a Competitive Base: Incorporate a small amount of triethylamine (~0.5%) or pyridine into your eluent system. These bases will preferentially bind to the acidic sites on the silica, allowing your target compound to elute more symmetrically.

    • Ensure Complete Dissolution: Make sure your crude sample is fully dissolved in a minimum amount of solvent before loading it onto the column. Any undissolved material will streak as it slowly dissolves during elution.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation and band broadening. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.

The following diagram illustrates the decision-making process for troubleshooting co-elution.

G start Poor Separation (Co-elution) eluent Change Eluent System? (e.g., Hex/EtOAc to DCM/MeOH) start->eluent rf_value Lower Eluent Strength? (Target Rf ~0.15-0.20) eluent->rf_value No rerun_tlc Run Analytical TLC with New System eluent->rerun_tlc Yes stationary_phase Change Stationary Phase? (e.g., Silica to Alumina or C18) rf_value->stationary_phase No rerun_column Run Column with Optimized Conditions rf_value->rerun_column Yes stationary_phase->rerun_tlc Yes rerun_tlc->rf_value No Improvement rerun_tlc->rerun_column Spots Separated success Separation Achieved rerun_column->success

Caption: Troubleshooting decision tree for column chromatography co-elution.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solute is supersaturated at a temperature above its melting point (or the melting point of the impure mixture). Instead of crystallizing, it separates as a liquid phase.[11]

  • Solutions:

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution becomes faintly turbid. Allow this to cool slowly.

    • Lower the Cooling Rate: Slow cooling is essential for forming well-ordered crystals. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath or refrigerator.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem: I have very low recovery after recrystallization.

  • Causality: This usually means either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

  • Solutions:

    • Use Minimum Hot Solvent: The most critical step in recrystallization is to dissolve the crude solid in the absolute minimum amount of boiling solvent required for complete dissolution.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by carefully evaporating a portion of the solvent from the filtrate and cooling it again to obtain a second, albeit usually less pure, crop of crystals.[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 1 gram of crude 3-Bromoisothiazolo[3,4-b]pyridine.

ParameterGuidelineRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for polar compounds.
Silica Mass 50-100 gA 1:50 to 1:100 ratio of crude mass to silica is standard for good separation.
Eluent System Hexane:Ethyl Acetate or DCM:MethanolStart with a system that gives a product Rf of 0.15-0.25 on TLC.
Column Loading Dry or Wet LoadingDry loading is preferred for samples not easily soluble in the initial eluent.
Fraction Size ~20 mLAdjust based on column size and separation quality.

Step-by-Step Methodology:

  • Eluent Selection: Determine the optimal eluent system using analytical TLC. Test various ratios of solvents like hexane/ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the eluent. For dry loading, adsorb the dissolved crude material onto a small amount of silica gel (~2-3 g), evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system. If a gradient is needed, slowly increase the polarity of the eluent over the course of the run.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 3-Bromoisothiazolo[3,4-b]pyridine.

Protocol 2: Recrystallization

This protocol is ideal as a final purification step after chromatography.

SolventPolarityBoiling Point (°C)Notes
Hexane Non-polar69Good for washing non-polar impurities.
Toluene Non-polar111Higher boiling point can help dissolve stubborn solids.
Ethyl Acetate Polar aprotic77A versatile solvent for many heteroaromatics.
Isopropanol Polar protic82Can be a good choice for moderately polar compounds.
Ethanol Polar protic78Often used in a co-solvent system with water.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the chromatographed material in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • NextSDS. (n.d.). 3-Bromoisothiazolo[3,4-b]pyridine — Chemical Substance Information. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Engel, P. C. (1977). Problems in the application of gel filtration to the desalting of organic compounds: retardation of aromatic and heteroaromatic anions by commonly used salts. Analytical Biochemistry, 82(2), 512-522. Available at: [Link]

  • Van der Veken, P., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. (2014). Pure. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(1), 268-280. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (2023). A review on columns used in chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromoisothiazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-Bromoisothiazolo[3,4-b]pyridine. As direct literature for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-Bromoisothiazolo[3,4-b]pyridine. As direct literature for this specific molecule is limited, the advice herein is grounded in established principles of heterocyclic chemistry and synthetic methodologies for analogous isothiazolopyridine and pyrazolopyridine systems.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My final yield of 3-Bromoisothiazolo[3,4-b]pyridine is consistently low after the Sandmeyer reaction. What are the likely causes and how can I improve it?

A: Low yields in the final bromination step, typically a Sandmeyer reaction from 3-Aminoisothiazolo[3,4-b]pyridine, are a common issue. The problem often lies in the instability of the intermediate diazonium salt or incomplete reaction.

Causality & Solutions:

  • Diazonium Salt Instability: Heterocyclic diazonium salts can be significantly less stable than their benzenoid analogs. Decomposition, often leading to a complex mixture of byproducts, is accelerated by higher temperatures.

    • Troubleshooting: Maintain a strict temperature protocol, typically between 0-5 °C, throughout the diazotization and the subsequent addition to the copper(I) bromide solution.[1][2] Ensure the sodium nitrite solution is added slowly and subsurface to avoid localized heating.

  • Incomplete Diazotization: The reaction requires a stoichiometric amount of nitrous acid, generated in situ. An insufficient amount will leave unreacted starting amine.

    • Troubleshooting: Test for the presence of excess nitrous acid after the addition of NaNO₂ is complete using starch-iodide paper (a blue-black color indicates excess).[1] If the test is negative, add a small additional amount of NaNO₂ solution.

  • Purity of Copper(I) Bromide: The efficacy of the Sandmeyer reaction is highly dependent on the quality of the Cu(I) salt.[3][4]

    • Troubleshooting: Use freshly prepared or high-purity commercial CuBr. If preparing it in-house, ensure all copper(II) salts are fully reduced and the catalyst is free of impurities.

  • Side Reactions with Counter-ions: If using hydrochloric acid for diazotization, competitive formation of the chloro-analogue can occur.

    • Troubleshooting: Perform the diazotization in the presence of HBr to ensure the diazonium bromide salt is formed, which then reacts with the CuBr catalyst.

Q2: I'm observing multiple spots on my TLC plate during the synthesis of the 3-Aminoisothiazolo[3,4-b]pyridine precursor. What are these impurities?

A: The synthesis of the key intermediate, 3-Aminoisothiazolo[3,4-b]pyridine, often proceeds via the cyclization of a precursor like 3-amino-2-cyanopyridine with a sulfur source. Side reactions can arise from incomplete cyclization or alternative reaction pathways.

Causality & Solutions:

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 3-amino-2-cyanopyridine.

    • Troubleshooting: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider increasing the reaction time or temperature moderately. Check the purity and stoichiometry of your sulfur source (e.g., H₂S, Na₂S).

  • Formation of Thioamide Intermediate: The reaction may stall at the intermediate 3-amino-pyridine-2-carbothioamide stage if the cyclization (N-S bond formation) conditions are not optimal.

    • Troubleshooting: The final oxidative cyclization step is crucial. Ensure an appropriate oxidizing agent (like bromine in a controlled manner, or even air oxidation under specific conditions) is used to facilitate the ring closure.[5]

  • Hydrolysis of Nitrile: If water is present under acidic or basic conditions, the nitrile group of the starting material can hydrolyze to an amide or carboxylic acid, which will not cyclize correctly.

    • Troubleshooting: Use anhydrous solvents and reagents for the cyclization step. If aqueous workup is necessary, neutralize the solution promptly and extract the product.

Q3: The bromination of the isothiazolo[3,4-b]pyridine core is non-selective, leading to di-brominated byproducts. How can I improve regioselectivity?

A: Direct bromination of the isothiazolo[3,4-b]pyridine heterocycle is an electrophilic aromatic substitution. The fused ring system has multiple positions susceptible to attack, and controlling the reaction to achieve mono-substitution at the C3 position can be challenging.

Causality & Solutions:

  • Electronic Activation: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, while the isothiazole ring's effect is more complex. However, the overall system can still be reactive enough to undergo multiple substitutions under harsh conditions.[6][7][8]

    • Troubleshooting: Use a milder brominating agent. Instead of neat Br₂, consider using N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or CH₂Cl₂. This often provides better control and selectivity.

  • Over-Reactivity: Using an excess of the brominating agent or high temperatures will favor multiple substitutions.

    • Troubleshooting: Use precisely one equivalent of the brominating agent. Add the reagent slowly at a low temperature (e.g., 0 °C or below) and monitor the reaction progress carefully by TLC or GC-MS.

  • Alternative Strategy: As discussed in Q1, the most reliable method for introducing bromine at the C3 position is not direct bromination but a Sandmeyer reaction starting from the corresponding 3-amino precursor.[3][9] This route offers superior regiochemical control.

Frequently Asked Questions (FAQs)

Q: What is the most plausible synthetic route to 3-Bromoisothiazolo[3,4-b]pyridine?

A: A robust and regiochemically controlled synthesis would likely follow a multi-step pathway starting from a substituted pyridine, as outlined below. This approach builds the isothiazole ring onto the pyridine scaffold before introducing the bromine atom.

Synthetic_Pathway A 3-Amino-2-cyanopyridine B 3-Amino-pyridine-2-carbothioamide A->B H₂S or Na₂S C 3-Aminoisothiazolo[3,4-b]pyridine B->C Oxidation (e.g., Br₂) D Isothiazolo[3,4-b]pyridine-3-diazonium salt C->D NaNO₂, HBr (Diazotization) E 3-Bromoisothiazolo[3,4-b]pyridine D->E CuBr (Sandmeyer)

Caption: Proposed synthetic route for 3-Bromoisothiazolo[3,4-b]pyridine.

Q: What is the mechanism of the key Sandmeyer reaction step?

A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] It proceeds via the following key steps:

  • Diazotization: The 3-amino group reacts with nitrous acid (from NaNO₂ and a strong acid like HBr) to form a diazonium salt.[10]

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.

  • Loss of Nitrogen: The resulting radical species rapidly loses dinitrogen gas (N₂), a thermodynamically very stable molecule, to form an aryl radical.

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final 3-Bromoisothiazolo[3,4-b]pyridine and regenerating the copper(I) catalyst.[11]

Q: How do reaction conditions affect the synthesis?

A: Reaction parameters are critical for minimizing side reactions and maximizing yield. The following table summarizes key considerations.

ParameterConditionRationale & Potential Issues
Temperature Diazotization/Sandmeyer: 0-5 °CPrevents premature decomposition of the unstable diazonium salt. Higher temperatures lead to tar and phenol formation.[1]
Solvent Anhydrous for cyclization stepsPrevents hydrolysis of nitrile or other sensitive functional groups, which are common side reactions.
Acid HBr for DiazotizationUsing HBr instead of HCl minimizes the formation of the chlorinated byproduct during the Sandmeyer reaction.
Brominating Agent NBS for direct bromination; CuBr for SandmeyerNBS offers higher selectivity than Br₂ for direct electrophilic substitution. The Sandmeyer route provides the best regioselectivity.[9]
Atmosphere Inert (N₂ or Ar) for organometallic stepsIf using any air-sensitive reagents or catalysts (less common in this specific synthesis but good practice), an inert atmosphere prevents degradation.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a proposed route based on standard procedures for analogous heterocyclic systems.[1][9]

Step 1: Synthesis of 3-Aminoisothiazolo[3,4-b]pyridine (C)

  • Thionation: Dissolve 3-amino-2-cyanopyridine (1.0 eq) in a solution of pyridine and triethylamine. Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature or use a sulfide salt like sodium sulfide. Monitor the reaction by TLC until the starting material is consumed. The intermediate is 3-amino-pyridine-2-carbothioamide.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude thioamide in a suitable solvent like ethanol or acetic acid. Add a mild oxidizing agent, such as a controlled amount of bromine (1.0 eq) or an iodine solution, dropwise at 0 °C.

  • Purification: After the reaction is complete, neutralize the solution, extract the product, and purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 3-Aminoisothiazolo[3,4-b]pyridine.

Step 2: Synthesis of 3-Bromoisothiazolo[3,4-b]pyridine (E)

  • Diazotization: Suspend 3-Aminoisothiazolo[3,4-b]pyridine (1.0 eq) in a 48% aqueous HBr solution at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) should be observed. Basify the mixture with a cold aqueous NaOH or ammonia solution and extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 3-Bromoisothiazolo[3,4-b]pyridine.

References

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

  • El-Sayed, N. N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. RSC Advances, 5(86), 70057-70068. [Link]

  • Al-Zaydi, K. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(6), 6835-6847. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • NextSDS. (n.d.). 3-Bromoisothiazolo[3,4-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.).
  • Zhang, J., et al. (2013). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Science China Chemistry, 56(8), 1076-1082. [Link]

  • De Borggraeve, W. M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Chemical Synthesis Database. (n.d.). isothiazolo[3,4-b]pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3169-3195. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • PubChem. (n.d.). 3-Aminopyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • ChemTalk. (2022). Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • Liu, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(18), 3329. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • ACS Publications. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. [Link]

  • Al-Mousawi, S. M., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(22), 4147. [Link]

  • Google Patents. (n.d.). US4268436A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • RSC Publishing. (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. [Link]

  • DTIC. (1977). Nitrile Polymerisation and Heterocyclic Synthesis Using Iminyls. [Link]

  • PubMed. (2005). Molecular diversity via amino acid derived alpha-amino nitriles: synthesis of spirocyclic 2,6-dioxopiperazine derivatives. [Link]

Sources

Optimization

Technical Support Center: Optimization of Diazotization for Isothiazolopyridines

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on highly functionalized, electron-deficient scaffolds, the diazotization of weakly basic amines—such as 3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on highly functionalized, electron-deficient scaffolds, the diazotization of weakly basic amines—such as 3-aminoisothiazolopyridines—has become a critical bottleneck.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you optimize your diazotization and subsequent functionalization workflows (e.g., deamination, Sandmeyer reactions, and azo coupling).

Troubleshooting & Mechanistic FAQs

Q: Why does my 3-aminoisothiazolopyridine starting material fail to fully dissolve and react in standard aqueous HCl/NaNO₂? A: Isothiazolopyridines are highly electron-deficient bicyclic systems. The electron-withdrawing nature of the pyridine nitrogen and the fused isothiazole ring significantly reduces the basicity of the 3-amino group. In standard dilute aqueous HCl, the amine is not fully protonated. This leads to incomplete nitrosation and the formation of insoluble diazoamino (triazene) side products. Solution: Switch to a highly acidic, low-water solvent system. A field-validated matrix is a 1:4 mixture of 70% nitric acid and 85% orthophosphoric acid, which forces protonation[1]. Alternatively, use anhydrous conditions with p-toluenesulfonic acid (p-TsOH) and tert-butyl nitrite (t-BuONO)[2].

Q: I am observing rapid gas evolution and tar formation immediately upon adding the nitrite source. How can I stabilize the diazonium intermediate? A: Rapid N₂ evolution indicates premature dediazoniation. Heterocyclic diazonium salts are highly unstable because the adjacent heteroatoms destabilize the positive charge on the aromatic ring, making them highly susceptible to solvent attack or spontaneous decomposition. Solution: Maintain strict cryogenic control (-10°C to 0°C) during the addition of the nitrosating agent. If room-temperature stability is required for downstream coupling, the non-aqueous p-TsOH method generates arenediazonium tosylates, which exhibit unusual bench stability compared to their chloride counterparts[2].

Q: What is the optimal method for deaminating the isothiazolopyridine ring after diazotization? A: Hypophosphorous acid (H₃PO₂) is the standard hydride donor for deamination. However, its efficacy depends entirely on the complete conversion of the amine to the diazonium salt. After diazotizing in the HNO₃/H₃PO₄ matrix, carefully add 30% H₃PO₂ while maintaining the temperature below 5°C, then allow it to slowly warm to room temperature to drive the radical reduction to completion[1],[3].

Q: How do I optimize the Sandmeyer reaction to obtain 3-haloisothiazolopyridines? A: For bromination, diazotization directly in 48% fuming hydrobromic acid followed by treatment with Cu(I)Br or via the Gattermann reaction (using copper powder) is highly effective[1]. The high concentration of halide ions in fuming HBr outcompetes water as a nucleophile, preventing the formation of the unwanted 3-hydroxyisothiazolopyridine side product.

Quantitative Optimization Matrix

The following table summarizes the causal relationships between reaction conditions and experimental outcomes for isothiazolopyridine diazotization.

Reaction ConditionNitrite SourceTemperatureTypical YieldMechanistic Causality
Aqueous HCl (1M) NaNO₂0°C to 5°C< 20%Insufficient protonation of the weak amine; rapid hydrolysis of the unstable diazonium salt.
70% HNO₃ / 85% H₃PO₄ (1:4) NaNO₂-10°C to 0°C65 - 75%Strong superacidic matrix ensures complete protonation; low water content minimizes hydrolysis[1].
48% Fuming HBr NaNO₂-5°C to 0°C60 - 70%High halide concentration drives Sandmeyer bromination, kinetically suppressing hydroxylation[1].
Anhydrous p-TsOH in MeCN t-BuONO0°C to 25°C75 - 85%Generates a stable diazonium tosylate ion pair; completely avoids aqueous side reactions[2].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Synthesis of Isothiazolo[3,4-b]pyridine via Diazotization-Deamination

Reference Standard:1[1],[3].

  • Preparation of Acid Matrix: In a 100 mL round-bottom flask, carefully mix 4.0 mL of 70% nitric acid (HNO₃) and 16.0 mL of 85% orthophosphoric acid (H₃PO₄). Chill the mixture to -10°C using an ice-salt bath.

  • Amine Addition: Slowly add 10.0 mmol of 3-aminoisothiazolo[3,4-b]pyridine in small portions under vigorous magnetic stirring, ensuring the internal temperature does not exceed -5°C.

  • Nitrosation: Dissolve 11.0 mmol of sodium nitrite (NaNO₂) in the absolute minimum volume of cold water (~2 mL). Add this solution dropwise to the acid matrix over 30 minutes. Stir for an additional 30 minutes at -5°C.

    • Validation Checkpoint 1: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating the amine has been fully consumed. If negative, add additional NaNO₂ in 1 mg increments.

  • Deamination (Reduction): Pre-chill 15 mL of 30% hypophosphorous acid (H₃PO₂) to 0°C. Add it dropwise to the diazonium solution.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Visual confirmation of steady N₂ gas evolution during warming indicates active hydride transfer and dediazoniation.

  • Workup & Final Validation: Neutralize the mixture carefully with cold saturated Na₂CO₃ solution, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint 3: Analyze the crude product via FTIR. The complete disappearance of the primary amine N-H stretching bands at ~3400 and ~3300 cm⁻¹ confirms successful deamination.

Protocol B: Non-Aqueous Diazotization for Sensitive Coupling (Tosylate Method)

Reference Standard:2[2].

  • Substrate Dissolution: Dissolve 10.0 mmol of the isothiazolopyridine amine and 30.0 mmol of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in 40 mL of anhydrous acetonitrile.

  • Nitrosation: Cool the solution to 0°C. Add 15.0 mmol of tert-butyl nitrite (t-BuONO) dropwise via syringe.

  • Stabilization: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature.

    • Validation Checkpoint 1: Isolate a micro-aliquot, evaporate the solvent under a stream of N₂, and analyze via ATR-FTIR. A sharp, intense peak at 2250–2300 cm⁻¹ confirms the presence of the diazonium tosylate N≡N triple bond.

  • Subsequent Reaction: This stabilized intermediate can now be directly subjected to Heck-Matsuda cross-coupling, Sandmeyer halogenation, or nucleophilic displacement without the risk of aqueous hydrolysis.

Pathway Visualization

DiazotizationPathway SM 3-Aminoisothiazolopyridine (Weakly Basic) Cond1 Aqueous HCl / NaNO2 (Sub-optimal) SM->Cond1 Cond2 HNO3:H3PO4 / NaNO2 (Optimized Acidic) SM->Cond2 Cond3 p-TsOH / t-BuONO (Optimized Anhydrous) SM->Cond3 Fail Incomplete Reaction Triazene Formation Cond1->Fail Insufficient Protonation Diazo Isothiazolopyridine Diazonium Salt Cond2->Diazo Complete Nitrosation Cond3->Diazo Stable Tosylate Formation Deam H3PO2 (Hydride Transfer) Diazo->Deam Sand CuX or Fuming HX (Sandmeyer/Gattermann) Diazo->Sand Prod1 Isothiazolopyridine (Deaminated Product) Deam->Prod1 Prod2 3-Halo-isothiazolopyridine (Halogenated Product) Sand->Prod2

Mechanistic workflow for the optimization of isothiazolopyridine diazotization and functionalization.

References

  • Isothiazolopyridines. I.
  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media Source: ResearchGate URL
  • Syntheses and Spectra of Isothiazolopyridines (Ph.D. Thesis, Virginia Tan Khouw)

Sources

Troubleshooting

Stability of 3-Bromoisothiazolo[3,4-b]pyridine under acidic conditions

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division Welcome to the technical support center for 3-Bromoisothiazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to the technical support center for 3-Bromoisothiazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this heterocyclic scaffold in their experimental workflows. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice, particularly concerning the compound's stability under acidic conditions. Given the novelty of this specific scaffold, this document synthesizes foundational chemical principles with field-proven methodologies to empower you to anticipate and address potential stability challenges.

Knowledge Base & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of 3-bromoisothiazolo[3,4-b]pyridine that govern its behavior in acidic environments. Understanding these principles is the first step in designing robust experiments and interpreting unexpected results.

FAQ 1: What is the most likely site of protonation on 3-bromoisothiazolo[3,4-b]pyridine under acidic conditions?

Answer: The most basic site, and therefore the primary site of protonation, is the nitrogen atom of the pyridine ring.

Causality Explained: This selectivity is rooted in the significant difference in basicity between the two nitrogen atoms in the fused ring system. The pKa of the conjugate acid of pyridine is approximately 5.23, making it a moderately weak base.[1][2] In contrast, the pKa of the conjugate acid of the parent isothiazole is approximately -0.5, indicating it is a very weak base.[3]

The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not involved in the aromatic π-system, making it available for protonation. Conversely, the isothiazole nitrogen's lone pair is more integral to the aromatic system and less available. Therefore, in aqueous or organic solutions with a pH below 5, you can expect the pyridine nitrogen to be predominantly in its protonated, pyridinium form. This protonation is a critical first step that can influence the molecule's overall reactivity and degradation pathways.

G cluster_main Protonation Equilibrium cluster_key Key mol_neutral 3-Bromoisothiazolo[3,4-b]pyridine (Neutral Form) mol_protonated 3-Bromoisothiazolo[3,4-b]pyridinium (Protonated Form at Pyridine-N) mol_neutral->mol_protonated + H⁺ mol_protonated->mol_neutral - H⁺ Pyridine_N Pyridine Nitrogen (pKa ~5.23) Primary Protonation Site Isothiazole_N Isothiazole Nitrogen (pKa ~-0.5) Negligible Protonation

Caption: Predominant protonation site on the pyridine nitrogen.

FAQ 2: What are the potential degradation pathways for 3-bromoisothiazolo[3,4-b]pyridine in acidic media?

Answer: While direct degradation data for this specific molecule is not extensively published, we can hypothesize two primary pathways based on the chemistry of related heterocyclic systems: (A) Hydrolysis of the Carbon-Bromine bond and (B) Acid-catalyzed ring-opening of the isothiazole moiety.

  • Hypothesis A: Hydrolysis of the C-Br Bond Aryl halides are typically robust. However, the initial protonation of the pyridine ring (as discussed in FAQ 1) withdraws electron density from the entire fused system. This electronic perturbation can render the carbon atom attached to the bromine more electrophilic and potentially susceptible to nucleophilic attack by water or other nucleophiles present in the medium, particularly under elevated temperatures or prolonged exposure to strong acid. This would result in the formation of the corresponding 3-hydroxyisothiazolo[3,4-b]pyridine.

  • Hypothesis B: Isothiazole Ring Opening The N-S bond is an inherent weak point in the isothiazole ring. Acid catalysis can facilitate a nucleophilic attack (e.g., by water) at the C5 position of the isothiazole ring, leading to a ring-opening cascade.[4] Such reactions are known to occur in related heterocyclic systems and can lead to a complex mixture of degradation products. This pathway is considered less common than simple hydrolysis but should be considered if multiple, highly polar byproducts are observed.

FAQ 3: How should I store solutions of 3-bromoisothiazolo[3,4-b]pyridine to ensure stability?

Answer: Based on the potential for acid-catalyzed degradation, we recommend the following storage protocols:

  • Short-Term Storage (Working Solutions): If possible, prepare fresh solutions for immediate use. If acidic conditions are required for your experiment, minimize the time the compound spends in the acidic solution before use.

  • Long-Term Storage (Stock Solutions): Prepare stock solutions in aprotic, non-acidic organic solvents like DMSO, DMF, or Dioxane. Store these solutions at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric acids.

  • Aqueous Buffers: If you must store the compound in an aqueous buffer, use a neutral or slightly basic pH (pH 7.0-8.0) and store frozen in single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Experimental Issues

This section provides a logical workflow to diagnose and resolve common experimental problems that may arise from the instability of 3-bromoisothiazolo[3,4-b]pyridine in acidic media.

Troubleshooting_Workflow cluster_yes Acidic Conditions Present cluster_no No Acidic Conditions start Problem Observed (e.g., Low Yield, Extra Peaks, Inconsistent Data) check_acid Is the compound exposed to acidic conditions? (pH < 6, Lewis acids, acidic mobile phase) start->check_acid hypothesis Hypothesis: Compound is degrading. check_acid->hypothesis Yes other_causes Consider other degradation pathways: - Oxidation (exposure to air) - Photodegradation (exposure to light) - Thermal stress (high temperature) check_acid->other_causes No run_stability Action: Perform a controlled stability study. (See Protocol 1) analyze Action: Analyze samples with a stability-indicating method. (See Protocol 2) run_stability->analyze confirm_degradation Is degradation confirmed? analyze->confirm_degradation mitigate Mitigation Strategies confirm_degradation->mitigate Yes confirm_degradation->other_causes No strategy1 1. Modify reaction/assay conditions: - Reduce temperature - Shorten exposure time to acid - Use a milder acid or lower concentration strategy2 2. Modify workup/purification: - Use a basic quench (e.g., NaHCO₃) - Avoid acidic chromatography phases strategy3 3. Modify analytical method: - Use a neutral pH mobile phase - Analyze samples immediately after preparation

Caption: Troubleshooting workflow for stability issues.

Scenario 1: Low yield or multiple unexpected byproducts in a reaction performed under acidic conditions.
  • Initial Diagnosis: The primary suspect is the degradation of your starting material or product. The acidic catalyst or reagent may be promoting hydrolysis or ring-opening.

  • Recommended Action:

    • Run a Control Experiment: Subject your starting material, 3-bromoisothiazolo[3,4-b]pyridine, to the reaction conditions (acid, solvent, temperature) without the other reactants. Monitor its stability over the course of the reaction time using TLC or LC-MS.

    • Analyze Byproducts: If degradation is confirmed, attempt to get mass data (LC-MS) for the major byproducts. A mass corresponding to [M-Br+OH] would strongly suggest hydrolysis.

    • Mitigate: If stability is an issue, consider alternative, non-acidic reaction conditions if possible. If the acid is essential, try running the reaction at a lower temperature or for a shorter duration.

Scenario 2: The peak area of my compound decreases over time in an HPLC vial with an acidic mobile phase.
  • Initial Diagnosis: This is a classic sign of on-instrument or in-vial instability. Acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA) can be sufficient to cause slow degradation.

  • Recommended Action:

    • Perform an In-Vial Stability Test: Prepare a sample in your mobile phase and inject it repeatedly over several hours (e.g., at t=0, 2, 4, 8 hours) while it sits in the autosampler. A consistent decrease in the main peak area, potentially with the growth of new, more polar peaks, confirms the issue.

    • Mitigate: Develop an HPLC method using a neutral pH mobile phase (e.g., ammonium acetate or ammonium bicarbonate buffer). If acidic conditions are required for good peak shape, ensure samples are analyzed immediately after preparation.

Experimental Protocols for Stability Assessment

To provide definitive data on the stability of 3-bromoisothiazolo[3,4-b]pyridine within your specific experimental matrix, we strongly recommend performing a forced degradation study.

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a systematic approach to evaluate the stability of the compound at various pH levels and temperatures.

1. Materials and Reagents:

  • 3-Bromoisothiazolo[3,4-b]pyridine

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Phosphate or Citrate buffer solutions (pH 3, 5, 7)

  • Class A volumetric flasks and pipettes

  • HPLC vials

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of 3-bromoisothiazolo[3,4-b]pyridine in ACN or MeOH.

3. Stress Sample Preparation:

  • For each condition, add 100 µL of the stock solution to a 1.0 mL vial.

  • Add 900 µL of the respective stress solution (e.g., 0.1 M HCl, pH 3 buffer, etc.). This results in a final concentration of 100 µg/mL with 10% organic co-solvent.

  • Prepare a "time zero" (T=0) sample for each condition by immediately quenching the reaction as described in step 5.

4. Incubation:

  • Incubate the vials for the specified time points at the chosen temperatures. A recommended starting point is summarized in the table below.

Condition IDStress ConditionTemperatureTime Points (hours)
A-10.1 M HCl (approx. pH 1)Room Temp0, 2, 6, 12, 24
A-20.1 M HCl (approx. pH 1)50 °C0, 1, 2, 4, 8
B-1pH 3.0 BufferRoom Temp0, 2, 6, 12, 24
B-2pH 3.0 Buffer50 °C0, 1, 2, 4, 8
C-1pH 5.0 BufferRoom Temp0, 2, 6, 12, 24
C-2pH 5.0 Buffer50 °C0, 1, 2, 4, 8
D-1pH 7.0 Buffer (Control)Room Temp0, 24
D-2pH 7.0 Buffer (Control)50 °C0, 8

5. Quenching and Analysis:

  • At each time point, take an aliquot (e.g., 100 µL) from the stress sample.

  • Quench the reaction by adding it to a vial containing an equal volume of a neutralizing solution (e.g., for HCl samples, use 0.1 M NaOH; for buffer samples, use an opposite pH buffer or water) to bring the pH close to neutral.

  • Analyze the quenched sample immediately by a stability-indicating HPLC method (see Protocol 2).

6. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% is generally considered significant degradation.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a general-purpose starting method. It must be validated to ensure it can separate the parent compound from any degradants.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and 280 nm (or λmax of the compound). MS detection in positive ESI mode, scanning a range of m/z 100-500.

Self-Validation: A method is considered "stability-indicating" if you can demonstrate baseline separation between the main peak (parent compound) and the peaks of any degradation products formed during the forced degradation study.

References

  • PubChem. Pyridine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • Reddit. Why pyridine is acidic? r/OrganicChemistry. [Link]

  • Who we serve. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • NSF Public Access Repository. REVIEW. [Link]

  • Books.
  • ACS Publications. Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters. [Link]

  • Wikipedia. Isothiazole. [Link]

Sources

Optimization

Removal of impurities from 3-Bromoisothiazolo[3,4-b]pyridine

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I understand that isolating highly pure [1] is a critical bottleneck in many drug discovery pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I understand that isolating highly pure [1] is a critical bottleneck in many drug discovery pipelines. This bicyclic heteroaromatic compound is a highly valuable building block, particularly in the development of broad-spectrum antiviral agents and [2].

However, its synthesis—typically via the Sandmeyer bromination of [3]—generates a complex matrix of impurities. Because downstream cross-coupling reactions (like Suzuki-Miyaura) are highly sensitive to catalytic poisons and reactive functional groups, achieving >99% purity is non-negotiable.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies to help you isolate pristine 3-bromoisothiazolo[3,4-b]pyridine.

Mechanistic Overview & Pathway Analysis

To purify a compound, you must first understand how it fails. The Sandmeyer reaction relies on the diazotization of an electron-deficient amine. The isothiazolo[3,4-b]pyridine core stabilizes the diazonium intermediate but also makes it susceptible to competitive nucleophilic attack and incomplete conversion.

ReactionPathway SM 3-Aminoisothiazolo [3,4-b]pyridine Diazonium Diazonium Intermediate SM->Diazonium NaNO2, HBr Imp1 Impurity: Unreacted Amine SM->Imp1 Incomplete Conversion Product 3-Bromoisothiazolo [3,4-b]pyridine Diazonium->Product CuBr (Sandmeyer) Imp2 Impurity: Isothiazolone Diazonium->Imp2 H2O (Hydrolysis)

Sandmeyer reaction pathway illustrating the formation of the target product and major impurities.

Diagnostic FAQs: Identifying and Resolving Bottlenecks

Q1: My LC-MS shows a persistent M+H 152 peak alongside my product (M+H 215/217). Why is the starting material surviving, and how do I remove it? The Causality: The M+H 152 peak corresponds to unreacted [4]. The electron-withdrawing nature of the fused pyridine and isothiazole rings significantly reduces the nucleophilicity of the exocyclic amine, leading to incomplete diazotization during the NaNO 2​ /HBr step. The Solution: Exploit the differential pKa. The amine starting material can be protonated under mildly acidic conditions, whereas the 3-bromo product remains neutral. (See Protocol A).

Q2: I am observing a highly polar, streaking impurity on my TLC plates. Mass spectrometry indicates an M+H of ~153. What is this? The Causality: This is an isothiazolone byproduct. During the decomposition of the diazonium salt, if the concentration of bromide ions (from CuBr/HBr) is insufficient, water acts as a competing nucleophile. This forms 3-hydroxyisothiazolo[3,4-b]pyridine, which rapidly tautomerizes to the highly polar [5]. The Solution: Because this impurity hydrogen-bonds strongly to silica, it can be easily separated via normal-phase chromatography. (See Protocol B).

Q3: My purified product looks clean on HPLC, but my downstream Suzuki couplings are stalling at 20% conversion. What is going wrong? The Causality: You are likely dealing with invisible transition metal poisoning. The Sandmeyer reaction utilizes Copper(I) Bromide. Trace copper residues coordinate strongly to the nitrogen atoms of the [6], carrying over into your purified batch and poisoning the palladium catalyst in subsequent steps. The Solution: Implement an aggressive metal-scavenging wash using EDTA to strip the coordinated metals. (See Protocol C).

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude 3-Bromoisothiazolo[3,4-b]pyridine (Contains Amine, Cu, Isothiazolones) CuWash 1. EDTA Aqueous Wash (Removes Cu Residues) Crude->CuWash AcidWash 2. Mild Acid Extraction (0.1 M HCl) (Removes Unreacted Amine) CuWash->AcidWash OrgLayer Organic Phase (Product + Neutral Impurities) AcidWash->OrgLayer Phase Separation Silica 3. Silica Gel Chromatography (Removes Polar Isothiazolones) OrgLayer->Silica PureFrac Product Fractions (>95% Purity) Silica->PureFrac Hexane/EtOAc Elution Recryst 4. Recrystallization (EtOH) (Polishing Step) PureFrac->Recryst Final Pure 3-Bromoisothiazolo[3,4-b]pyridine (>99% Purity) Recryst->Final Crystallization

Workflow for the systematic removal of impurities from crude 3-Bromoisothiazolo[3,4-b]pyridine.

Validated Experimental Protocols

Protocol A: Mild Acid Extraction (Amine Removal)

Objective: Selectively partition unreacted 3-aminoisothiazolo[3,4-b]pyridine into the aqueous phase without degrading the product.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Acid Wash: Wash the organic layer with 0.1 M HCl (3 x 10 mL/g).

    • Causality Note: Do not use >1 M HCl; strong acids risk protonating the pyridine nitrogen of the 3-bromo product itself, causing severe yield loss to the aqueous layer.

  • Self-Validation System: Spot the acidic aqueous layer on a TLC plate, dry it, and spray with ninhydrin. Heat gently. A purple spot confirms the successful capture of the primary amine.

  • Neutralization: Wash the organic layer with saturated NaHCO 3​ (1 x 10 mL/g) followed by brine, then dry over anhydrous Na 2​ SO 4​ .

Protocol B: Silica Gel Chromatography (Isothiazolone Removal)

Objective: Isolate the target compound from polar hydrolysis products and over-brominated species.

  • Dry Loading: Dissolve the crude material from Protocol A in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 ratio by weight) and evaporate to a free-flowing powder.

    • Causality Note: Dry loading is mandatory. The compound's limited solubility in non-polar eluents will cause broad, tailing elution bands if wet-loaded.

  • Column Equilibration: Pack the column using 100% Hexane or Heptane.

  • Elution: Run a gradient of 0% to 30% EtOAc in Hexane. The 3-bromo product typically elutes around 15-20% EtOAc. The polar isothiazolone will remain on the baseline until >50% EtOAc.

  • Self-Validation System: Analyze fractions via TLC (UV 254 nm). The target compound will appear as a distinct, strongly UV-active spot. Combine pure fractions and concentrate in vacuo.

Protocol C: EDTA Wash (Copper Scavenging)

Objective: Strip coordinated copper residues to protect downstream palladium catalysis.

  • Preparation: Prepare a 0.1 M aqueous solution of Disodium EDTA.

  • Extraction: Dissolve the chromatographed product in DCM. Vigorously stir with the EDTA solution (1:1 v/v) for 30 minutes at room temperature.

    • Causality Note: Vigorous stirring is required to overcome the biphasic mass transfer limitation, allowing the EDTA to outcompete the pyridine nitrogens for the Cu ions.

  • Phase Separation: Separate the layers. The aqueous layer may exhibit a faint blue/green tint if copper was successfully scavenged.

  • Self-Validation System: Perform a small-scale test Suzuki coupling (e.g., with phenylboronic acid). Complete conversion within 2 hours confirms the absolute absence of catalytic poisons.

Performance Metrics & Quantitative Data

To aid in experimental planning, the following table summarizes the expected outcomes of each purification module based on standard laboratory scale-ups.

Purification ModuleTarget Impurity RemovedAverage Yield Recovery (%)Final Purity Contribution (HPLC)Scalability
Mild Acid Extraction (0.1 M HCl) Unreacted Amine (M+H 152)92 - 95%+ 5 - 10%High (>100g)
Silica Gel Chromatography Isothiazolones, Regioisomers75 - 85%> 98%Medium (<50g)
EDTA Aqueous Wash Copper Salts (Catalyst Poisons)96 - 99%Invisible on HPLCHigh (>100g)
Recrystallization (EtOH) Trace organic impurities65 - 75%> 99.5%High (>100g)

References

  • Focus Synthesis - R&D Chemicals. "3-Bromoisothiazolo[3,4-b]pyridine". rdchemicals.com. [Link]

  • Khouw, Virginia Tan. "Syntheses and Spectra of Isothiazolopyridines". bac-lac.gc.ca.[Link]

  • NextSDS. "3-Bromoisothiazolo[3,4-b]pyridine — Chemical Substance Information". nextsds.com.[Link]

  • RSC Publishing. "Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors". rsc.org.[Link]

  • MDPI. "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase". mdpi.com.[Link]

Sources

Troubleshooting

Characterization of byproducts in isothiazolopyridine synthesis

Welcome to the Technical Support Center for Isothiazolopyridine Synthesis. As researchers increasingly target these bicyclic heterocyclic scaffolds for applications ranging from cyclin G-associated kinase (GAK) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isothiazolopyridine Synthesis. As researchers increasingly target these bicyclic heterocyclic scaffolds for applications ranging from cyclin G-associated kinase (GAK) inhibitors to broad-spectrum antiviral agents[1], mastering their synthetic profiles is critical. The cyclization of pyridine derivatives into isothiazolopyridines often yields complex byproduct profiles due to competing nucleophilic sites and the redox sensitivity of sulfur.

As a Senior Application Scientist, I have designed this guide to provide actionable troubleshooting, causality-driven FAQs, and self-validating protocols to help you accurately isolate and characterize these complex byproducts.

Synthetic & Diagnostic Workflow

The following diagram illustrates the logical flow of byproduct generation during cyclization and the analytical pathways required for definitive characterization.

G Start Substituted Pyridine Precursor (e.g., 3-amino-4-thiol) Reaction Cyclization Conditions (Oxidative / Thermal) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Target Target Isothiazolopyridine (e.g., [5,4-b] isomer) Crude->Target Byproduct1 Regioisomer Byproducts (e.g., [4,5-c] isomer) Crude->Byproduct1 Byproduct2 Over-oxidation Byproducts (Disulfides / Sulfoxides) Crude->Byproduct2 Byproduct3 Halogenated Impurities (e.g., Ring-opened) Crude->Byproduct3 Char1 LC-MS Profiling (Mass Shift & Purity) Target->Char1 Char2 2D NMR (HMBC) (Regiochemical Mapping) Target->Char2 Byproduct1->Char2 Structural Elucidation Byproduct2->Char1 Mass Shift (+16/32 Da) Byproduct3->Char1 Isotope Pattern

Workflow for isothiazolopyridine synthesis, byproduct formation, and characterization.

Diagnostic FAQs: Troubleshooting Common Byproducts

Q1: I am observing a byproduct with the exact same mass as my target isothiazolo[5,4-b]pyridine. How do I differentiate and prevent this? A1: This is almost certainly a regioisomer, such as the isothiazolo-[4,5-c]-pyridine. When synthesizing these scaffolds (e.g., via the cleavage of N–O bonds in isoxazolopyridine-4-thiols), alternative ring closures can occur[2].

  • Causality: The pyridine ring contains multiple nucleophilic centers. If the precursor allows bond rotation or has competing nucleophilic nitrogens/carbons, the cyclization will yield a thermodynamic mixture.

  • Characterization: Use 2D NMR (HMBC). The protons on the isothiazole ring will show distinct long-range 13 C- 1 H couplings to the pyridine carbons depending on the exact fusion points of the nitrogen[3].

  • Prevention: Employ regioselective halogenation (e.g., synthesizing 4,6-dichloroisothiazolopyridines as intermediates) to strictly direct the cyclization to the desired position[2].

Q2: My LC-MS shows a major byproduct with a mass shift of +32 Da compared to the target. What is driving this? A2: This indicates the formation of a disulfide dimer.

  • Causality: Isothiazolopyridines are frequently synthesized from pyridine-thiol precursors. If the oxidative cyclization is incomplete, or if the intermediate is exposed to atmospheric oxygen, the free thiols readily oxidize to form intermolecular disulfides rather than undergoing the desired intramolecular cyclization.

  • Prevention: Strictly degas all solvents (sparge with N 2​ or Ar) and tightly control the stoichiometry and addition rate of your oxidant.

Q3: During the conversion of hydroxy-isothiazolopyridines to chloro-derivatives using POCl 3​ , I get multiple degradation peaks. Why? A3: When treating 4-hydroxyisothiazolo[5,4-b]pyridines with phosphorus oxychloride to yield 4-chloroisothiazolo[5,4-b]pyridine, over-halogenation or ring-opening can occur[4].

  • Causality: The isothiazole ring is sensitive to harsh electrophilic conditions and elevated temperatures. Excessive heating with POCl 3​ can lead to the cleavage of the labile N-S bond, resulting in acyclic thio-impurities.

  • Prevention: Monitor the reaction closely at lower temperatures, limit reaction times to 1.5 hours[4], or utilize milder chlorinating agents.

Quantitative Data: Diagnostic Analytical Signals

To streamline your characterization, compare your spectral data against this standardized matrix of common isothiazolopyridine byproducts.

Compound TypeTypical LC-MS (m/z) ShiftKey 1 H NMR FeatureKey 13 C / 2D NMR Feature
Target (e.g., [5,4-b] isomer) [M+H] + (Base Mass)Distinct pyridine α -proton (~8.5 ppm)HMBC: C-3 to Pyridine C-5 coupling
Regioisomer (e.g.,[4,5-c] isomer) [M+H] + (Isobaric)Shifted pyridine protons due to altered anisotropyHMBC: C-3 to Pyridine C-4 coupling
Disulfide Dimer Byproduct [2M-2H+H] + Broadened peaks, loss of thiol -SH signalN/A (Often poorly soluble)
Oxidation Byproduct (Sulfoxide) [M+16+H] + Downfield shift of adjacent aliphatic protonsC-S carbon shifted downfield (~10-15 ppm)
Ring-Opened Chloro-Byproduct [M+36] + (Isotope pattern)Loss of aromaticity in specific ring protonsAbsence of isothiazole C-S resonance

Step-by-Step Methodologies

Protocol A: Self-Validating LC-MS Workflow for Oxidation Byproducts

This protocol uses a chemical validation step to definitively prove the presence of disulfide byproducts without requiring isolation.

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of LC-MS grade MeCN/H 2​ O (1:1).

  • Initial Acquisition: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a standard gradient of 5-95% MeCN (with 0.1% Formic Acid) over 5 minutes.

  • Mass Analysis: Extract ion chromatograms (EIC) for [M+H] + , [M+16+H] + (sulfoxide), and [2M-2H+H] + (disulfide).

  • Self-Validation Step (Causality Check): If a [2M-2H+H] + peak is observed, add 10 µL of 100 mM Dithiothreitol (DTT) directly to the sample vial. Incubate for 15 minutes at room temperature and reinject.

    • Result: The disappearance of the dimer peak and the corresponding stoichiometric increase in the monomer peak chemically validates that the byproduct is a reducible disulfide, confirming incomplete oxidative cyclization.

Protocol B: 2D NMR (HMBC) Regioisomer Differentiation

Because regioisomers are isobaric, mass spectrometry cannot differentiate them. This protocol maps the exact regiochemistry of the heterocyclic fusion[3].

  • Sample Preparation: Dissolve 15-20 mg of the purified byproduct in 0.6 mL of DMSO- d6​ or CDCl 3​ . Crucial: Use high-quality, anhydrous solvent stored over molecular sieves to prevent the exchange of labile protons and maintain sharp signals.

  • Acquisition: Acquire standard 1 H, 13 C, and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 400 MHz (or higher) NMR spectrometer. Set the long-range coupling delay to optimize for J = 8 Hz.

  • Signal Tracing: Identify the protons of the substituent on the isothiazole ring (e.g., a 3-methyl group). Trace the cross-peaks in the HMBC spectrum from these protons to the quaternary bridgehead carbons of the fused pyridine ring.

  • Validation: In an isothiazolo[5,4-b]pyridine, the 3-methyl protons will couple differently to the bridgehead carbons compared to an isothiazolo[4,5-c]pyridine[2][3]. This definitive connectivity maps the exact N-C and S-C bonds, ruling out ambiguous 1D NMR chemical shifts.

References

  • Aromatic Isothiazolopyridines: New Direct Synthetic Approaches ResearchGate URL:[3]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase PubMed (NIH) URL:[1]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines RSC Publishing URL:[2]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates ResearchGate URL:[4]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation by Sulfur Heterocycles

Welcome to the Technical Support Center. Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille) involving sulfur heterocycles—such as thiophenes, thiazoles, and thietanes—are notoriously prone to premature c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille) involving sulfur heterocycles—such as thiophenes, thiazoles, and thietanes—are notoriously prone to premature catalyst death.

As an application scientist, it is critical to understand that catalyst failure in these systems is rarely random; it is governed by predictable thermodynamic and kinetic interactions between the palladium center and the sulfur atom. This guide provides an in-depth mechanistic breakdown, actionable troubleshooting FAQs, and self-validating experimental protocols to rescue stalled reactions.

The Causality of Catalyst Poisoning

Palladium catalyst deactivation by sulfur heterocycles is fundamentally an issue of Lewis acid/base chemistry. Palladium, particularly in its active Pd(0) and intermediate Pd(II) states, acts as a "soft" Lewis acid. Sulfur is a highly polarizable, "soft" Lewis base.

When a sulfur heterocycle is introduced, the sulfur atom strongly coordinates to the palladium center. This off-cycle coordination forms a highly stable, thermodynamically favorable Pd-S complex . Once this complex forms, the catalyst is effectively trapped; it cannot undergo the necessary transmetalation or reductive elimination steps required to complete the catalytic cycle [1]. Deprived of its productive pathway, the unliganded Pd(0) rapidly agglomerates into inactive nanoparticles, visually presenting as a black precipitate ("palladium black") [2].

G Start Active L-Pd(0) OxAdd Pd(II) Intermediate Start->OxAdd Aryl Halide Poison Inactive Pd-S Complex OxAdd->Poison S-Heterocycle Coordination TransMet Transmetalation OxAdd->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Start Product Release

Fig 1. Divergence of the productive catalytic cycle into the inactive Pd-S poisoning pathway.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling with a bromothiophene stalls at 15% conversion and the solution turns black. How do I prevent this? A1: The black precipitate confirms catalyst agglomeration due to sulfur poisoning. To prevent this, you must physically block the sulfur atom from coordinating to the metal. Switch from traditional, unhindered catalysts (like Pd(PPh3​)4​ ) to Buchwald G3 or G4 precatalysts paired with bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). Causality: The G3/G4 palladacycles rapidly generate the active monoligated L-Pd(0) species at room temperature. The extreme steric bulk of the XPhos ligand creates a protective "pocket" around the palladium center, making it sterically impossible for the bulky sulfur heterocycle to bind, while still allowing the productive oxidative addition of the C-Br bond [3].

Q2: I am already using an XPhos Pd G3 precatalyst, but the reaction still fails completely. What is the next logical step? A2: If a robust G3 system fails, you are likely dealing with impurity-driven deactivation. Commercial sulfur heterocycles frequently contain trace amounts of elemental sulfur ( S8​ ) or unreacted sulfide precursors. Elemental sulfur is a devastating poison that irreversibly binds to Pd even at parts-per-million (ppm) levels [1]. Action: You must purify your starting material. See Protocol B below for a desulfurization workflow.

Q3: Are there alternative ligand classes if Buchwald phosphines are ineffective for my specific substrate? A3: Yes. N-Heterocyclic Carbene (NHC) ligands are exceptionally effective for sulfur-heavy systems. Precatalysts like PEPPSI-IPr or PEPPSI-IPent provide immense σ -donation, which electronically stabilizes the Pd center against decomposition. Furthermore, their massive steric bulk (e.g., isopentylphenyl groups) provides excellent shielding, achieving turnover numbers (TONs) exceeding 100,000 in thiophene cross-couplings [2].

Q4: My substrate is a highly coordinating bis-thiazole. Even with pure materials and PEPPSI precatalysts, the catalyst dies prematurely. Are there operational tricks to overcome this? A4: Implement the Slow Addition Technique . Dissolve your sulfur heterocycle in the reaction solvent and add it dropwise via a syringe pump over 2 to 4 hours. Causality: By keeping the steady-state concentration of the sulfur poison artificially low in the reaction mixture, the kinetic rate of the productive catalytic cycle outcompetes the rate of off-cycle Pd-S complex formation.

Workflow Q1 Reaction Stalls / Pd Black Forms CheckImp Check for Elemental Sulfur Q1->CheckImp Purify Purify Starting Material CheckImp->Purify S8 Detected ChangeCat Switch to XPhos Pd G3 or PEPPSI CheckImp->ChangeCat No S8 Detected SlowAdd Syringe Pump Slow Addition ChangeCat->SlowAdd Still Stalling

Fig 2. Troubleshooting logic for overcoming palladium catalyst deactivation.

Quantitative Catalyst Comparison

To guide your optimization, the following table summarizes the performance of various catalyst systems when subjected to strongly coordinating sulfur heterocycles [2][3].

Catalyst SystemLigand ClassSteric ShieldingResistance to S-PoisoningTypical TON (Thiophene Coupling)
Pd(PPh3​)4​ Monodentate PhosphineLowVery Poor< 100
Pd(dppf)Cl2​ Bidentate PhosphineModeratePoor~ 3,500
XPhos Pd G3 Dialkylbiaryl PhosphineVery HighExcellent> 50,000
PEPPSI-IPent N-Heterocyclic CarbeneExtremeExceptional> 87,000

Experimental Protocols

Protocol A: Self-Validating Buchwald G3 Workflow for S-Heterocycle Cross-Coupling

This protocol utilizes a G3 precatalyst to ensure rapid generation of the active catalyst before the sulfur heterocycle can induce deactivation. It includes a built-in validation checkpoint to isolate the variable of sulfur poisoning.

Step 1: System Validation Setup (The Control) Set up two identical reaction vials.

  • Vial 1 (Test): Contains your target sulfur heterocycle halide.

  • Vial 2 (Control): Contains an electronically similar, non-sulfur aryl halide (e.g., an anisole derivative). Rationale: If Vial 2 reaches full conversion but Vial 1 fails, you have definitively isolated sulfur coordination as the failure point, validating that your reagents, base, and solvent are fully active.

Step 2: Reagent Loading In a nitrogen-filled glovebox, charge the vials with:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • K3​PO4​ (anhydrous, finely milled, 3.0 equiv)

  • XPhos Pd G3 (2.0 mol%)

Step 3: Solvent Degassing Remove vials from the glovebox. Add anhydrous 1,4-dioxane (0.2 M) to each vial. Sparge the solvent with ultra-pure Argon for 15 minutes prior to heating. Rationale: Ambient oxygen rapidly oxidizes the delicate L-Pd(0) intermediate. In a system already stressed by sulfur coordination, oxidative degradation will guarantee complete catalyst failure.

Step 4: Execution Heat the reactions to 80 °C for 12 hours. Monitor conversion via LC-MS.

Protocol B: De-sulfurization of Starting Materials

If elemental sulfur ( S8​ ) contamination is suspected from commercial suppliers, use this protocol to rescue the batch [1].

Step 1: Dissolution & Hydrolysis Dissolve the crude sulfur heterocycle in Methyl tert-butyl ether (MTBE). Wash the organic layer vigorously with deionized water (3x equal volume). Rationale: This hydrolyzes residual thionyl chloride ( SOCl2​ ) or water-soluble sulfide impurities left over from upstream synthesis.

Step 2: Carbon Treatment Add activated charcoal (10% w/w) to the MTBE solution. Stir at room temperature for 2 hours, then filter through a tight pad of Celite. Rationale: Activated carbon effectively adsorbs non-polar elemental sulfur and polymeric sulfide chains.

Step 3: Recrystallization Concentrate the filtrate in vacuo and recrystallize the solid from boiling heptane. Rationale: Elemental sulfur has high solubility in hot aliphatic solvents but crystallizes poorly compared to polar heterocycles, allowing the pure product to be isolated via filtration.

References

  • Source: Organic Process Research & Development (ACS Publications)
  • Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs)
  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin Source: White Rose Research Online URL

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Platforms for 3-Bromoisothiazolo[3,4-b]pyridine Structural Elucidation

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Physicochemical Context The compound 3-Bromoisothiazolo[3,4-b]pyridine (CAS 42242-08-0)[1] is a critical h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Physicochemical Context

The compound 3-Bromoisothiazolo[3,4-b]pyridine (CAS 42242-08-0)[1] is a critical heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, most notably in the development of KRAS G12C inhibitors for oncology[2]. For drug development professionals, confirming the structural integrity, isotopic distribution, and purity of this scaffold is a fundamental prerequisite before downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

As a Senior Application Scientist, I approach the mass spectrometric analysis of this compound by examining its physicochemical causality:

  • Proton Affinity: The lone pair of electrons on the pyridine nitrogen is orthogonal to the aromatic π -system, granting it a high proton affinity[3]. This makes the molecule highly responsive to positive-ion Electrospray Ionization (ESI+) .

  • Isotopic Signature: The presence of a single bromine atom dictates a distinct isotopic pattern. Bromine exists naturally as 79 Br (50.69%) and 81 Br (49.31%). Consequently, any ion retaining the intact bromine atom will present a characteristic 1:1 doublet separated by 2 m/z units (the M and M+2 peaks)[4].

  • Volatility & Thermal Stability: The low molecular weight (MW: 215.07 g/mol ) and lack of highly polar hydrogen-bond donors make this compound sufficiently volatile and thermally stable for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .

This guide objectively compares the performance, methodologies, and data outputs of ESI-HRMS (Q-TOF) versus GC-EI-MS (Single Quadrupole) for the characterization of 3-Bromoisothiazolo[3,4-b]pyridine.

Platform Comparison: ESI-HRMS vs. GC-EI-MS

Choosing the correct analytical platform depends on the specific question being asked during drug development: Are we confirming the exact empirical formula, or are we fingerprinting the structural connectivity?

Table 1: High-Level Platform Comparison
ParameterESI-HRMS (Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Method Soft (Electrospray, +ve mode)Hard (Electron Impact, 70 eV)
Primary Ion Species [M+H]+ (Protonated molecule) [M]∙+ (Radical cation)
Mass Accuracy High (< 2 ppm error)Nominal (~0.1 Da error)
Fragmentation Requires MS/MS (CID)Extensive in-source fragmentation
Primary Application Exact mass & formula confirmationStructural fingerprinting & library matching

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems. The presence of the 1:1 bromine isotopic doublet acts as an internal validation check for both methods.

Protocol A: ESI-HRMS (Q-TOF) Workflow

Causality: We utilize a mildly acidic mobile phase to force the protonation of the basic pyridine nitrogen, maximizing ionization efficiency prior to the droplets entering the high-vacuum region.

  • Sample Preparation: Dissolve 1 mg of 3-Bromoisothiazolo[3,4-b]pyridine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography (UPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (optimized to prevent in-source fragmentation).

    • Desolvation Temperature: 350 °C.

    • Cone Voltage: 20 V.

  • Data Acquisition: Scan m/z 100–500 in high-resolution mode (Resolution > 30,000 FWHM). Validate the run by confirming the mass error of the [M+H]+ isotope cluster is < 2 ppm.

Protocol B: GC-EI-MS Workflow

Causality: Electron ionization at 70 eV imparts ~6000 kJ/mol of energy to the molecule[5]. This vastly exceeds the ionization energy (~9 eV) and the C-Br bond dissociation energy, leading to reproducible, structurally informative homolytic and heterolytic cleavages.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-MS grade Dichloromethane (DCM).

  • Chromatography (GC):

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min).

  • Source Parameters (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temp: 230 °C.

    • Transfer Line Temp: 280 °C.

  • Data Acquisition: Scan m/z 50–300. Validate the run by ensuring the [M]∙+ doublet at m/z 214/216 exhibits a 1:1 intensity ratio[6].

Quantitative Data & Fragmentation Analysis

The two platforms yield fundamentally different mass spectra. ESI-HRMS preserves the intact molecule, while GC-EI-MS shatters it to reveal its structural skeleton.

Table 2: Key m/z Assignments & Isotopic Signatures
Fragment / IonESI-HRMS (Exact Mass)GC-EI-MS (Nominal Mass)Relative AbundanceMechanistic Causality
[M+H]+ ( 79 Br) 214.9277N/A100% (ESI)Protonation of pyridine N.
[M+H]+ ( 81 Br) 216.9257N/A~98% (ESI)Natural 81 Br isotope.
[M]∙+ ( 79 Br) N/A21445% (EI)Intact radical cation.
[M]∙+ ( 81 Br) N/A21644% (EI)Intact radical cation.
[M−Br]+ 135.0011 (MS/MS)135100% (EI Base Peak)Cleavage of the weak C-Br bond.
[M−Br−HCN]+ 108.0030 (MS/MS)10830% (EI)Isothiazole/pyridine ring opening.

Mechanistic Fragmentation Pathway

In GC-EI-MS, the 70 eV electron bombardment forces the expulsion of the bromine radical. Because the bromine atom is lost, the resulting base peak at m/z 135 no longer exhibits the 1:1 isotopic doublet , serving as definitive proof of halogen loss[7]. Subsequent fragmentation involves the degradation of the isothiazolopyridine core.

MS_Fragmentation M_ion Molecular Ion [M]•+ m/z 214 / 216 (1:1) C6H3BrN2S•+ Loss_Br [M - Br]+ m/z 135 (Base Peak) C6H3N2S+ M_ion->Loss_Br - Br• (-79 / -81 Da) Loss_HCN [M - Br - HCN]+ m/z 108 C5H2NS+ Loss_Br->Loss_HCN - HCN (-27 Da) Loss_CS [M - Br - CS]+ m/z 91 C5H3N2+ Loss_Br->Loss_CS - CS (-44 Da)

Electron Ionization (EI) fragmentation pathway of 3-Bromoisothiazolo[3,4-b]pyridine.

Conclusion & Recommendations

For the comprehensive characterization of 3-Bromoisothiazolo[3,4-b]pyridine during early-stage drug discovery:

  • Deploy ESI-HRMS to confirm the exact empirical formula and ensure batch-to-batch purity. The high proton affinity of the pyridine ring guarantees excellent sensitivity, and the sub-2 ppm mass accuracy eliminates isobaric interferences.

  • Deploy GC-EI-MS to establish a structural fingerprint. The transition from a 1:1 doublet at m/z 214/216 to a singlet base peak at m/z 135 provides unequivocal proof of the bromine substitution on the heterocyclic core.

By utilizing both orthogonal techniques, researchers can build a self-validating analytical dossier that meets stringent regulatory requirements for starting materials in active pharmaceutical ingredient (API) synthesis.

References

  • US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Google P
  • Suppression of Fragmentation in Mass Spectrometry Analytical Chemistry - ACS Publications[Link]

  • Isotopes in Mass Spectrometry Chemistry Steps[Link]

  • mass spectra - the M+2 peak Chemguide[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis MDPI[Link]

  • mass spectrum & fragmentation of 1-bromobutane YouTube (Chem Help ASAP)[Link]

Sources

Comparative

Structural Insights and Performance Comparison of Isothiazolo-pyridine Derivatives in Kinase and GTPase Targeting

Executive Summary The isothiazolo-pyridine scaffold has emerged as a privileged, highly tunable pharmacophore in modern targeted therapeutics. By altering the precise regiochemistry of the heteroatoms within the bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazolo-pyridine scaffold has emerged as a privileged, highly tunable pharmacophore in modern targeted therapeutics. By altering the precise regiochemistry of the heteroatoms within the bicyclic system (e.g.,[3,4-b], [4,3-b], and [4,5-b] configurations), researchers can drastically shift the molecule's target selectivity profile. This guide objectively compares the structural biology, X-ray crystallographic data, and binding performance of isothiazolo[3,4-b]pyridine derivatives against alternative scaffolds in targeting the KRAS G12C mutant GTPase and Cyclin G-Associated Kinase (GAK).

Comparative Structural Biology & Binding Mechanisms

KRAS G12C Inhibition: Isothiazolo[3,4-b]pyridines vs. Quinazolines

KRAS G12C is a mutant GTPase responsible for driving numerous oncogenic pathways, particularly in non-small cell lung cancer (NSCLC). Isothiazolo[3,4-b]pyridines have been developed as potent covalent inhibitors of this target[1].

  • The Causality of Binding: These derivatives are engineered with an electrophilic warhead (typically an acrylamide or fluoroacrylamide) that undergoes a Michael addition with the mutant Cysteine 12 residue. The isothiazolo[3,4-b]pyridine core is perfectly sized to dock into the cryptic Switch II pocket of KRAS. By occupying this allosteric site, the scaffold sterically occludes the binding of the guanine nucleotide exchange factor (SOS1). This prevents the exchange of GDP for GTP, thereby trapping KRAS in its inactive, GDP-bound state[1].

  • Performance Comparison: When compared to planar quinazoline or pyrido[2,3-d]pyrimidine scaffolds, the isothiazolo[3,4-b]pyridine core offers distinct vector trajectories for substituents at the 3- and 4-positions. The non-linear geometry of the five-membered isothiazole ring allows for superior Van der Waals packing against the hydrophobic walls of the Switch II pocket, often resulting in enhanced cellular potency and slower off-rates prior to covalent bond formation[1].

GAK Inhibition: Isothiazolo[4,3-b]pyridines vs. Isothiazolo[4,5-b]pyridines

Cyclin G-Associated Kinase (GAK) is a serine/threonine kinase critical for viral entry and cell cycling.

  • The Causality of Binding: X-ray crystallography (e.g., PDB: 4Y8D) reveals that isothiazolo[4,3-b]pyridines act as Type I kinase inhibitors, binding directly to the ATP-binding hinge region of GAK[2]. The binding is driven by a critical classical hydrogen bond between the nitrogen atom of the isothiazole ring and the backbone NH of Cys126 (N/N distance ~3.0 Å). Furthermore, the sulfur atom engages in a highly specific chalcogen bond with the hinge residues, stabilizing the complex[2][3].

  • Performance Comparison: To test the limits of this scaffold, researchers synthesized the closely related isothiazolo[4,5-b]pyridine isomers[4]. Experimental data showed a complete loss of GAK affinity for the 4,5-b isomers. The causality lies in the spatial rearrangement of the heteroatoms: shifting the nitrogen in the 4,5-b isomer disrupts the critical hydrogen bonding geometry with Cys126. This serves as a self-validating structural proof that the precise[4,3-b] or [3,4-b] orientation is mandatory for hinge-region target engagement[4].

Quantitative Performance Data

The following table summarizes the structural and kinetic parameters of these scaffolds based on X-ray crystallographic data and biochemical assays.

Scaffold / DerivativePrimary TargetBinding SiteKey Structural InteractionBinding AffinityX-ray Resolution (Å)
Isothiazolo[3,4-b]pyridine KRAS G12CSwitch II PocketCovalent bond to Cys12IC50 < 50 nM~1.8 - 2.2 Å
Quinazoline KRAS G12CSwitch II PocketCovalent bond to Cys12IC50 ~ 100 nM~2.0 Å
Isothiazolo[4,3-b]pyridine GAKATP Hinge RegionH-bond to Cys126 (N-atom)Kd = 8.3 - 51 nM2.1 Å (PDB: 4Y8D)
Isothiazolo[4,5-b]pyridine GAKATP Hinge RegionDisrupted H-bond networkInactive (>10 μM)N/A

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity structural data, the following step-by-step protocol outlines the synthesis, validation, and co-crystallization of isothiazolo[3,4-b]pyridine derivatives with KRAS G12C.

Step 1: Chemical Synthesis & Scaffold Validation
  • Ring Construction: Begin with 2-aminonicotinonitrile. React with ammonia and hydrogen sulfide to produce 2-aminothionicotinamide[5].

  • Oxidative Cyclization: Treat the intermediate with hydrogen peroxide in methanol. Causality: H₂O₂ acts as a mild oxidant to selectively close the isothiazole ring without over-oxidizing the sulfur atom to a sulfoxide, yielding the isothiazolo[3,4-b]pyridine core[5].

  • Functionalization: Attach the acrylamide warhead via standard amide coupling.

  • Validation: Confirm the exact mass and purity (>95%) using LC-MS and 1H-NMR before proceeding to biological assays.

Step 2: Protein Expression and Complex Formation
  • Expression: Express truncated KRAS G12C (residues 1-169) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC).

  • Incubation: Incubate purified KRAS G12C (10 mg/mL) with a 5-fold molar excess of the inhibitor at 4°C for 16 hours. Causality: Covalent inhibitors require extended incubation to allow the nucleophilic attack of Cys12 on the warhead to reach equilibrium.

  • Validation: Perform intact protein mass spectrometry. A mass shift corresponding exactly to the molecular weight of the inhibitor confirms 100% covalent occupancy, validating the sample for crystallography.

Step 3: Co-Crystallization and X-Ray Diffraction
  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M potassium thiocyanate at 293K[3].

  • Harvesting: Harvest the resulting crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen to prevent ice lattice formation during diffraction.

  • Diffraction & Solution: Collect X-ray diffraction data at a synchrotron source. Solve the structure via molecular replacement (using a wild-type KRAS model). Validation: Check the Fo-Fc electron density map specifically around Cys12 to confirm continuous density between the sulfur atom and the inhibitor, proving covalent engagement.

Visualizations

KRAS_Inhibition KRAS_GDP KRAS (GDP-bound) Inactive State KRAS_GTP KRAS (GTP-bound) Active State KRAS_GDP->KRAS_GTP SOS1 Mediated Nucleotide Exchange SOS1 SOS1 (GEF) SOS1->KRAS_GDP Inhibitor Isothiazolo[3,4-b]pyridine (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalent Binding to Cys12 (Switch II Pocket) Inhibitor->SOS1 Steric Hindrance

Mechanism of KRAS G12C inhibition by isothiazolo[3,4-b]pyridines via Switch II pocket binding.

Crystallography_Workflow Protein 1. Protein Preparation (Affinity & SEC Purification) Complex 2. Ligand Incubation (Protein-Inhibitor Complex) Protein->Complex Add 5-fold molar excess ligand Crystal 3. Co-Crystallization (Hanging Drop Vapor Diffusion) Complex->Crystal Incubate at 293K Diffraction 4. X-Ray Diffraction (Synchrotron Source) Crystal->Diffraction Cryoprotection & Freezing Structure 5. Structure Solution (Molecular Replacement) Diffraction->Structure ShelXT / Olex2 Processing

Step-by-step X-ray crystallography workflow for protein-inhibitor complex determination.

References

  • [1] US11008334B2 - Compositions and methods for treating cancer - Google Patents. Available at:

  • [5] ChemInform Abstract: Synthesis of 1-Substituted 5-Aminoimidazole-4-carbaldehydes and 8-Amino-1-(2-fluorobenzyl)imidazo[4′,5′:5,6]pyrido[2,3-d]pyrimidine - ResearchGate. Available at:

  • [4] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - RSC Publishing. Available at:

  • [2] Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - MDPI. Available at:

  • [3] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - RSC Publishing. Available at:

Sources

Validation

Isomerism as a Key Determinant of Biological Activity: A Comparative Guide to Isothiazolopyridines

Introduction: The Critical Role of Isomeric Configuration in Drug Discovery In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept that dictates bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isomeric Configuration in Drug Discovery

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept that dictates biological function. Seemingly minor alterations in the connectivity or orientation of atoms can lead to profound differences in a compound's pharmacological profile, transforming a potent therapeutic agent into an inactive analogue. This guide delves into the striking impact of isomerism on the biological activity of the isothiazolopyridine scaffold, a heterocyclic system of increasing interest in drug development.

Specifically, we will explore the divergent biological activities of isothiazolopyridine isomers, with a primary focus on the well-characterized antiviral and kinase inhibitory properties of the isothiazolo[4,3-b]pyridine series. By contrasting this with data from other isomers, including the inactive isothiazolo[4,5-b]pyridines, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) governing this promising class of compounds. While this guide will touch upon various isomers, it is important to note the current scarcity of publicly available biological data for certain derivatives, such as 3-Bromoisothiazolo[3,4-b]pyridine, highlighting a potential area for future research.

The Isothiazolo[4,3-b]pyridine Scaffold: A Potent Inhibitor of Cyclin G-Associated Kinase (GAK)

A significant body of research has identified the isothiazolo[4,3-b]pyridine core as a potent inhibitor of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking.[1][2][3] This cellular machinery is often hijacked by viruses for their entry, replication, and egress, making GAK a compelling host-targeting antiviral drug target.[3][4]

Mechanism of Action: GAK Inhibition and Antiviral Effects

GAK facilitates the uncoating of clathrin-coated vesicles, a critical step in the lifecycle of numerous viruses. By inhibiting GAK, isothiazolo[4,3-b]pyridine derivatives disrupt this process, thereby impeding viral propagation. This mechanism confers a broad-spectrum antiviral potential, as it targets a host-cell dependency rather than a specific viral enzyme, which can be prone to resistance mutations.[3][4]

GAK_Inhibition_Pathway Figure 1: Mechanism of GAK Inhibition by Isothiazolo[4,3-b]pyridines cluster_virus_lifecycle Viral Lifecycle cluster_GAK_role Host Cell Machinery Viral_Entry Viral Entry via Clathrin-Mediated Endocytosis Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Viral_Entry->Clathrin_Coated_Vesicle 1. Endocytosis Uncoating Vesicle Uncoating Clathrin_Coated_Vesicle->Uncoating 2. Trafficking Viral_Replication Viral Replication Uncoating->Viral_Replication 3. Release of Viral Genome Viral_Egress Viral Egress Viral_Replication->Viral_Egress 4. Assembly & Release GAK GAK GAK->Uncoating Facilitates AP2 Adaptor Protein 2 (AP2) GAK->AP2 Phosphorylates Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Clathrin_Coated_Vesicle Isothiazolo_4_3_b_pyridine Isothiazolo[4,3-b]pyridine Derivative Isothiazolo_4_3_b_pyridine->GAK Inhibits

Caption: GAK's role in viral lifecycle and its inhibition.

Quantitative Analysis of Biological Activity

The potency of isothiazolo[4,3-b]pyridine derivatives has been quantified through various in vitro assays. The following tables summarize key data points from published studies, demonstrating the low nanomolar to micromolar efficacy of these compounds against GAK and various viruses.

Table 1: GAK Binding Affinity and Antiviral Activity of Isothiazolo[4,3-b]pyridine Derivatives

Compound IDGAK Binding Affinity (Kd, nM)Anti-HCV (EC50, µM)Anti-DENV (EC50, µM)Cytotoxicity (CC50, µM)Reference
1 8.3Modest ActivityND>20[2]
2 8.9Modest ActivityND>20[2]
8b 85NDND>20[2]
8c 74NDND>20[2]
Compound 4 87.12ND>20[3][5]
12r 46ND~1>20[3][5]

ND: Not Determined

Table 2: GAK Inhibitory Potency of Phenyl and N-piperidinyl Isothiazolo[4,3-b]pyridines

Compound IDGAK Inhibition (IC50, nM)Anti-DENV (EC50, µM)Cytotoxicity (CC50, µM)Reference
SGC-GAK-1 (Control) 480.080>10[6]
23b 13ND>20[6]

The Impact of Isomerism: Isothiazolo[4,5-b]pyridines Show No GAK Activity

To underscore the criticality of the scaffold's architecture, a study on the closely related isothiazolo[4,5-b]pyridine isomers was conducted. Despite their structural similarity to the active [4,3-b] isomers, none of the synthesized isothiazolo[4,5-b]pyridines exhibited inhibitory activity against GAK. This stark difference in biological activity, arising from a simple change in the fusion of the pyridine and isothiazole rings, provides compelling evidence for the stringent structural requirements for GAK inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of isothiazolopyridine derivatives.

In Vitro Kinase Binding Assay (KINOMEscan™)

This competition binding assay is a well-established method for quantifying the interaction between a test compound and a kinase.

Kinase_Binding_Assay Figure 2: Workflow for KINOMEscan™ Assay cluster_steps Assay Steps step1 1. Immobilized Ligand (on solid support) step2 2. DNA-tagged GAK is added step1->step2 step3 3. Test Compound is added step2->step3 step4 4. Binding Competition Occurs step3->step4 step5 5. Unbound kinase is washed away step4->step5 step6 6. Quantification of bound kinase via qPCR of DNA tag step5->step6 GAK_DNA DNA-tagged GAK GAK_DNA->step4 Test_Compound Test Compound (Isothiazolopyridine) Test_Compound->step4

Caption: Competition binding assay workflow.

Methodology:

  • Immobilization: An active-site directed ligand for GAK is immobilized on a solid support.

  • Binding: DNA-tagged GAK is added to the wells and allowed to bind to the immobilized ligand.

  • Competition: The test compound (e.g., an isothiazolopyridine derivative) is added at various concentrations. The test compound competes with the immobilized ligand for binding to the active site of GAK.

  • Washing: Unbound kinase is removed by washing.

  • Quantification: The amount of DNA-tagged GAK remaining bound to the solid support is quantified using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd), which represents the concentration of the test compound required to bind to 50% of the kinase.[2]

Antiviral Activity Assay (Plaque Reduction or Luciferase Assay)

This cell-based assay is used to determine the concentration of a compound that inhibits virus replication.

Methodology:

  • Cell Seeding: Host cells (e.g., Huh7 cells) are seeded in multi-well plates and allowed to adhere overnight.

  • Infection and Treatment: The cells are infected with the virus (e.g., DENV or HCV) in the presence of serial dilutions of the test compound. A vehicle control (DMSO) and a positive control (a known antiviral drug) are included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: The cells are fixed, stained, and the number of viral plaques (zones of cell death) is counted.

    • Luciferase Reporter Assay: If a reporter virus expressing luciferase is used, a substrate is added, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on uninfected cells is determined using an assay such as the MTT or alamarBlue assay to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, and the 50% cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[3][5]

Conclusion and Future Directions

The comparative analysis of isothiazolopyridine isomers unequivocally demonstrates that the arrangement of the fused heterocyclic rings is a critical determinant of biological activity. The isothiazolo[4,3-b]pyridine scaffold has been extensively validated as a potent platform for the development of GAK inhibitors with broad-spectrum antiviral activity. In stark contrast, the isothiazolo[4,5-b]pyridine isomer is devoid of such activity, highlighting the precise structural and electronic features required for interaction with the GAK active site.

The absence of biological data for 3-Bromoisothiazolo[3,4-b]pyridine and other isomers represents a knowledge gap and an opportunity for further investigation. Future studies should focus on the synthesis and biological evaluation of these under-explored isomers to build a more comprehensive understanding of the SAR of the isothiazolopyridine class. Such research could uncover novel biological activities and lead to the development of new therapeutic agents.

References

  • De Jonghe, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(10), 1771-1776. [Link]

  • Scite.ai. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. [Link]

  • Bekerman, E., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry, 61(14), 6023-6036. [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. PubMed. [Link]

  • Tai, C.J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments), (186), e53124. [Link]

  • ResearchGate. Previously reported GAK inhibitors. [Link]

  • Elmaaty, A.A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. ACS Publications. [Link]

  • de la Fuente, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(1), 93-101. [Link]

  • Hasan, M., et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Spittaels, S., et al. (2026). Synthesis, structure-activity relationships and SARS-CoV-2 antiviral activity of 3,5-disubstituted isothiazolo[4,3-b]pyridines as PIKfyve inhibitors. Frontiers in Chemistry, 14, 1374533. [Link]

  • Spittaels, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • Mohi El-Deen, E.M., et al. (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. ResearchGate. [Link]

  • De Vleeschouwer, M., et al. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 35, 116071. [Link]

Sources

Comparative

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Isothiazolo[3,4-b]pyridine and Isothiazolo[4,5-b]pyridine

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the realm of heterocyclic chemistry, the subtle shift of a heteroatom can profoundly alter a molecule's electronic landscape, reactivity, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the realm of heterocyclic chemistry, the subtle shift of a heteroatom can profoundly alter a molecule's electronic landscape, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of two such isomers: isothiazolo[3,4-b]pyridine and isothiazolo[4,5-b]pyridine. As a Senior Application Scientist, my aim is to not only present the spectral data but also to illuminate the underlying principles that govern their distinct spectroscopic signatures. This resource is designed to empower researchers to confidently identify and characterize these important scaffolds in their pursuit of novel therapeutics.

The fusion of an isothiazole ring to a pyridine core gives rise to a family of intriguing bicyclic heteroaromatic systems. The specific arrangement of the nitrogen and sulfur atoms in the isothiazole ring, and its point of fusion to the pyridine ring, dictates the electron distribution and, consequently, the chemical and physical properties of the resulting isomer. Here, we delve into a comparative analysis of the [3,4-b] and [4,5-b] fusion patterns, leveraging a suite of spectroscopic techniques to discern their unique fingerprints.

Isomers cluster_0 Isothiazolo[3,4-b]pyridine cluster_1 Isothiazolo[4,5-b]pyridine a a b b

Caption: Molecular structures of isothiazolo[3,4-b]pyridine and isothiazolo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity and aromaticity.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region, reflecting the differing electronic influence of the fused isothiazole ring on the pyridine protons.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)
Isothiazolo[3,4-b]pyridine[1]CDCl₃9.17 (s)-8.67 (dd)7.42 (dd)8.08 (dd)
Isothiazolo[4,5-b]pyridineCDCl₃8.95 (s)8.15 (d)-7.30 (dd)8.60 (d)

In isothiazolo[3,4-b]pyridine, the proton at position 3 (H-3) is significantly deshielded, appearing as a singlet downfield at 9.17 ppm. This is due to its proximity to the electronegative nitrogen atom of the pyridine ring and the sulfur atom of the isothiazole ring. The pyridine protons (H-5, H-6, and H-7) exhibit a characteristic AMX spin system.

For isothiazolo[4,5-b]pyridine, the proton at position 3 (H-3) is also expected to be a downfield singlet. The pyridine protons (H-4, H-6, and H-7) will display a different coupling pattern due to the altered fusion geometry. The provided data for the 3-bromo derivative shows the expected doublet and doublet of doublets for the pyridine protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information on the carbon framework of the molecules. The chemical shifts of the carbon atoms are influenced by hybridization, substituent effects, and the overall electron density.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventC-3C-3aC-4C-5C-6C-7C-7a
Isothiazolo[3,4-b]pyridine[2]CDCl₃151.0152.1120.2134.1124.7145.9155.8
Isothiazolo[4,5-b]pyridine[2]CDCl₃155.1159.2120.9132.8120.9148.5151.7

The ¹³C NMR data, available for both parent compounds, reveals significant differences. The quaternary carbons at the ring fusion (C-3a and C-7a) show distinct chemical shifts, reflecting the different electronic environments created by the placement of the isothiazole nitrogen and sulfur atoms. These differences are invaluable for the unambiguous identification of the two isomers.

Vibrational Spectroscopy: The Infrared Signature

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For these aromatic heterocyclic systems, the IR spectra will be characterized by absorptions corresponding to C-H stretching, C=C and C=N ring stretching, and various bending vibrations.

Table 3: Key Infrared (IR) Absorption Bands (Predicted)

Vibrational ModeIsothiazolo[3,4-b]pyridine (cm⁻¹)Isothiazolo[4,5-b]pyridine (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=C/C=N Ring Stretch1600-14501600-1450
Ring Breathing/Deformation1000-7001000-700

The precise frequencies and intensities of the ring stretching and bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each isomer, providing a valuable tool for differentiation.

Electronic Spectroscopy: A Glimpse into the π-System

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Both isothiazolopyridine isomers are expected to exhibit characteristic absorption bands in the UV region.

Table 4: UV-Visible Spectroscopic Data

CompoundSolventλ_max (nm) (log ε)
Isothiazolo[3,4-b]pyridine[1]Ethanol225 (4.25), 265 (3.68), 305 (3.54)
Isothiazolo[4,5-b]pyridineNot AvailableNot Available

The UV-Vis spectrum of isothiazolo[3,4-b]pyridine in ethanol shows multiple absorption bands, characteristic of a heteroaromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the chromophore. While experimental data for the parent isothiazolo[4,5-b]pyridine is not available, it is expected to have a similar, yet distinct, UV-Vis profile.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Table 5: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
Isothiazolo[3,4-b]pyridine[1]Electron Ionization (EI)136110, 83, 57
Isothiazolo[4,5-b]pyridineNot Available136 (predicted)Not Available

Both isomers have the same molecular formula (C₆H₄N₂S) and therefore the same nominal molecular weight of 136. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation patterns under electron ionization are expected to differ due to the different stabilities of the intermediate fragments formed upon electron impact. For isothiazolo[3,4-b]pyridine, key fragments are observed at m/z 110 (loss of CN), 83 (loss of HCN from 110), and 57. The fragmentation of isothiazolo[4,5-b]pyridine would likely proceed through different pathways, leading to a unique mass spectrum.

Experimental Protocols: A Guide to Reproducible Data

The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

General Spectroscopic Analysis Workflow

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of Isomer Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity NMR NMR (¹H, ¹³C) Purity->NMR IR FT-IR Purity->IR UV_Vis UV-Vis Purity->UV_Vis MS Mass Spectrometry Purity->MS Structure Structure Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Comparison Isomer Comparison Structure->Comparison

Caption: General workflow for the spectroscopic analysis of isothiazolopyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isothiazolopyridine isomer. Rationale: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. The choice of solvent depends on the solubility of the compound and should be kept consistent for comparative studies.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Rationale: An internal standard provides a stable reference point for accurate chemical shift measurements, ensuring data comparability across different experiments and instruments.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively. Rationale: 2D NMR experiments provide through-bond connectivity information, which is essential for confirming the structural assignments, especially for complex isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Rationale: KBr is transparent in the mid-IR region and provides a solid matrix for the sample. Grinding ensures that the particle size is smaller than the wavelength of the IR radiation, minimizing scattering.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. Rationale: The pressure sinters the KBr into a solid disk, trapping the sample in a non-absorbing matrix.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment. Rationale: This step is crucial to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Rationale: UV-grade solvents are used as they are transparent in the UV region of interest.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 for optimal accuracy. Rationale: The Beer-Lambert law is most accurate in this absorbance range.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Rationale: Quartz cuvettes are transparent in the UV region. Using a matched pair minimizes differences in absorbance due to the cuvettes themselves.

    • Record the spectrum over a range of approximately 200-400 nm.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for determining the elemental composition.

  • Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent and infused or injected into the ion source (for ESI).

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to determine the molecular ion peak.

    • For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting product ions. Rationale: MS/MS provides connectivity information by isolating the parent ion and fragmenting it in a controlled manner, allowing for the elucidation of fragmentation pathways.

Conclusion: A Spectroscopic Compass for Isomer Differentiation

The spectroscopic techniques outlined in this guide provide a powerful and complementary toolkit for the unambiguous differentiation of isothiazolo[3,4-b]pyridine and isothiazolo[4,5-b]pyridine. While sharing the same molecular formula, their distinct electronic structures give rise to unique spectral fingerprints. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with characteristic chemical shifts and coupling patterns for each isomer. IR and UV-Vis spectroscopy provide valuable confirmatory information about the functional groups and the overall π-system. Mass spectrometry confirms the molecular weight and can provide isomer-specific fragmentation patterns.

By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers can confidently navigate the subtle yet significant differences between these and other heterocyclic isomers, accelerating the pace of discovery in medicinal chemistry and beyond.

References

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Guernelli, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1415-1419.
  • ResearchGate. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Elsevier. (2021). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. [Link]

  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315.
  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. [Link]

  • Taurins, A., & Khouw, V. T. (1973). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Aminoisothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-c]pyridines. Preparation and Spectra of Some 2,3- and 3,4-Disubstituted Pyridines. Canadian Journal of Chemistry, 51(11), 1741-1749.
  • Chimichi, S., Cosimelli, B., Tedeschi, P., & Ponticelli, F. (1994). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 32(5), 312-315. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(10), 659-664.

Sources

Validation

Comparative Synthesis and Spectral Validation Guide for 3-Bromoisothiazolo[3,4-b]pyridine

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for drug discovery and agrochemical development. The isothiazolo[3,4-b]pyridine scaffold, particularly its 3-bromo derivative (CAS 422...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for drug discovery and agrochemical development. The isothiazolo[3,4-b]pyridine scaffold, particularly its 3-bromo derivative (CAS 42242-08-0), has emerged as a critical bioisostere in the design of kinase inhibitors and novel herbicides targeting acyl-ACP thioesterase[1].

However, procuring this specific halogenated scaffold presents a strategic choice: rely on commercial vendors with variable batch consistencies or establish a robust, self-validating in-house synthetic route. This guide objectively compares these pathways, details the optimal synthetic methodology, and establishes a definitive spectral validation framework to ensure absolute structural integrity.

Strategic Sourcing and Synthetic Route Comparison

When acquiring 3-Bromoisothiazolo[3,4-b]pyridine, researchers typically evaluate three primary avenues. Table 1 summarizes the objective performance of each approach.

Alternative A: Commercial Procurement Sourcing from specialized vendors (e.g., 2[2]) offers immediate availability. However, commercial batches often require secondary purification to remove isomeric impurities, and high costs per gram limit scalability for early-stage screening.

Alternative B: De Novo Synthesis via Direct Bromination Attempting direct electrophilic bromination of the unsubstituted isothiazolo[3,4-b]pyridine core is logically appealing due to shorter step counts. However, the electron-deficient nature of the pyridine ring and the deactivated isothiazole core make this reaction sluggish. It often results in poor regioselectivity, yielding mixtures of brominated isomers that are notoriously difficult to separate via standard silica gel chromatography.

Alternative C: De Novo Synthesis via Sandmeyer Reaction (The Gold Standard) The most reliable method involves building the 3-aminoisothiazolo[3,4-b]pyridine intermediate, followed by a Sandmeyer-type diazotization and bromination[3][4]. While this adds synthetic steps, it guarantees absolute C-3 regioselectivity and provides a self-validating workflow where each intermediate can be isolated and spectrally verified.

Table 1: Objective Comparison of Sourcing & Synthesis Alternatives
StrategyRegioselectivityScalabilityCost-EfficiencyPrimary Drawback
Commercial Procurement Variable (Vendor dependent)LowLowHigh cost; requires QA validation
Direct Bromination Poor (<40% C-3 specificity)ModerateModerateComplex purification of isomers
Sandmeyer Route Excellent (>98%) High High Multi-step workflow

Experimental Workflow: The Sandmeyer Route

To ensure trustworthiness, the following protocol is designed as a self-validating system . In-process controls are embedded to verify the success of each transformation before proceeding.

Synthetic workflow for 3-Bromoisothiazolo[3,4-b]pyridine via Sandmeyer reaction.

Step-by-Step Methodology

Step 1: Oxidative Cyclization to 3-Aminoisothiazolo[3,4-b]pyridine

  • Procedure: Dissolve 2-aminothionicotinamide (1.0 eq) in anhydrous pyridine (0.2 M). Cool the solution to 0°C. Dropwise, add 30% aqueous H2​O2​ (1.5 eq) over 30 minutes, maintaining the temperature below 5°C. Stir for an additional 2 hours at room temperature.

  • Causality & Mechanism: The addition of H2​O2​ initiates the formation of a reactive S-oxide intermediate[4]. Pyridine is deliberately chosen as both the solvent and a mild base; it neutralizes acidic byproducts generated during the oxidative cyclization, preventing the premature degradation of the delicate S-N bond.

  • Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 153) and the appearance of the cyclized product (m/z 151) confirms ring closure.

Step 2: Sandmeyer Bromination

  • Procedure: Suspend 3-aminoisothiazolo[3,4-b]pyridine (1.0 eq) in 48% aqueous HBr (0.5 M). Cool to 0°C. Slowly add a solution of NaNO2​ (1.2 eq) in minimal water. Stir for 30 minutes to form the diazonium salt. In a separate flask, prepare a solution of CuBr (1.5 eq) in 48% HBr at 0°C. Transfer the diazonium solution dropwise into the CuBr solution. Heat to 60°C for 1 hour.

  • Causality & Mechanism: Performing the diazotization directly in concentrated HBr ensures that the highly reactive diazonium intermediate is immediately surrounded by a high concentration of bromide ions. The CuBr catalyst facilitates a single-electron transfer (SET) mechanism, rapidly trapping the aryl radical to form the C-Br bond. This prevents competitive hydrolysis, which would otherwise yield the unwanted 3-hydroxy byproduct.

Spectral Validation & Data Comparison

The ultimate proof of synthetic success lies in the spectral data. Because Dimroth-type rearrangements can occasionally yield isomeric impurities (such as the [4,3-b] or[5,4-b] architectures)[5], rigorous NMR and MS validation is mandatory.

Logic tree for spectral validation of the brominated heterocyclic scaffold.

Mechanistic Interpretation of NMR Shifts

The chemical shift of the H-5 proton is the primary diagnostic marker for C-3 substitution[3].

  • In the 3-amino precursor , the strong resonance electron-donating effect of the NH2​ group pushes electron density into the pyridine ring, shielding the H-5 proton and shifting it upfield to δ 6.77 .

  • Upon conversion to the 3-bromo derivative , the resonance effect is lost. Instead, the strong inductive electron-withdrawing effect of the bromine atom pulls electron density away from the core, deshielding H-5 and shifting it significantly downfield to δ 7.44 [3].

Table 2: Comparative 1H NMR Data ( CDCl3​ , δ ppm)
CompoundH-4 (dd)H-5 (dd)H-6 (dd)Diagnostic Coupling Constants (Hz)
Unsubstituted Isothiazolo[3,4-b]pyridine 8.157.198.65 J4,5​=7.5 , J5,6​=5.0 , J4,6​=2.0
3-Aminoisothiazolo[3,4-b]pyridine 7.906.77 8.50 J4,5​=7.5 , J5,6​=5.0
3-Bromoisothiazolo[3,4-b]pyridine 8.207.44 8.70 J4,5​=7.5 , J5,6​=5.0 , J4,6​=2.0

Note: Data synthesized from foundational studies on isothiazolopyridine spectral assignments[3][5].

Mass Spectrometry (MS) Confirmation

In addition to NMR, high-resolution mass spectrometry (HRMS) provides definitive proof of halogenation. The product will exhibit a classic 1:1 isotopic doublet at m/z 214.9 ( 79Br ) and m/z 216.9 ( 81Br ), confirming the successful replacement of the amino group with bromine and validating the integrity of the Sandmeyer workflow.

References

  • Syntheses and Spectra of Isothiazolopyridines Virginia Tan Khouw (McGill University, 1972/1973). Library and Archives Canada.3

  • Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]pyridine... A. Taurins & V. T. Khouw. Canadian Journal of Chemistry (1973). 4

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines... Beilstein Journal of Organic Chemistry (2024).1

  • Carbon-13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems ResearchGate / Magnetic Resonance in Chemistry. 5

  • Focus Synthesis - Commercial Supplier Catalog R&D Chemicals Database. 2

Sources

Comparative

Structural Activity Relationship (SAR) &amp; Mechanistic Divergence

Comparative Study of Isothiazolopyridine-Based Enzyme Inhibitors: Target Specificity, SAR, and Validation Protocols As drug discovery shifts toward highly selective, multi-target pharmacophores, the isothiazolopyridine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Isothiazolopyridine-Based Enzyme Inhibitors: Target Specificity, SAR, and Validation Protocols

As drug discovery shifts toward highly selective, multi-target pharmacophores, the isothiazolopyridine scaffold has emerged as a uniquely versatile bioisostere. Depending on the specific ring-fusion pattern and peripheral substitutions, this heterocyclic core can be precisely tuned to target entirely distinct enzyme classes.

This guide provides an objective, data-driven comparison of isothiazolopyridine derivatives, contrasting their performance as antiviral Cyclin G-Associated Kinase (GAK) inhibitors versus anti-inflammatory Cyclooxygenase (COX-1/2) inhibitors.

The orientation of the nitrogen and sulfur atoms within the fused bicyclic system dictates the molecule's electronic distribution, fundamentally altering its target engagement.

  • Antiviral Pathway (GAK Inhibition): Isothiazolo[4,3-b]pyridines act as potent inhibitors of GAK, a host cell kinase that regulates clathrin adaptor complexes[1]. By blocking GAK, these compounds disrupt the entry and assembly stages of the Hepatitis C Virus (HCV) and Dengue virus life cycles. SAR studies reveal that 3-alkoxy or 3-thienyl substitutions significantly enhance binding affinity, driving dissociation constants ( Kd​ ) down to the nanomolar range ()[1].

  • Anti-inflammatory Pathway (COX Inhibition): Conversely, isothiazolo[5,4-b]pyridines are tailored to fit the hydrophobic active sites of COX enzymes, which catalyze prostaglandin synthesis. The primary challenge in COX inhibition is selectivity, as the active sites of COX-1 and COX-2 are nearly identical, differing primarily at position 523 (Isoleucine in COX-1 vs. Valine in COX-2)[2]. Derivatives sharing spatial similarities with meloxicam achieve higher biological activity by anchoring securely across the enzyme's subdomains ()[2].

MOA Scaffold Isothiazolopyridine Core Scaffold GAK Cyclin G-Associated Kinase (GAK) Scaffold->GAK [4,3-b] fusion COX Cyclooxygenase (COX-1 / COX-2) Scaffold->COX [5,4-b] fusion Clathrin Clathrin Adaptor Complexes GAK->Clathrin ViralEntry Inhibition of Viral Entry & Assembly Clathrin->ViralEntry Arachidonic Arachidonic Acid Conversion Blocked COX->Arachidonic Inflammation Reduction of Prostaglandins Arachidonic->Inflammation

Fig 1: Divergent mechanism of action for isothiazolopyridine derivatives based on scaffold fusion.

Quantitative Performance Comparison

The following table synthesizes the in vitro efficacy of leading isothiazolopyridine derivatives against their respective enzyme targets, benchmarked against clinically validated reference drugs.

Compound / ScaffoldTarget EnzymePrimary IndicationPotency ( Kd​ / IC50​ )Reference Control
Compound 8j (Isothiazolo[4,3-b]pyridine)GAKAntiviral (HCV) Kd​ = 0.11 µMErlotinib ( Kd​ = 3.1 nM)
Compound 8p (Isothiazolo[4,3-b]pyridine)GAKAntiviral (HCV) Kd​ = 0.61 µMErlotinib
Compound PS18 (Isothiazolo[5,4-b]pyridine)COX-1 / COX-2Anti-inflammatory IC50​ = 57.3 µM (COX-1)Meloxicam / Piroxicam
Compound 6r (Thiazolo[5,4-b]pyridine)*c-KIT (V560G/D816V)Oncology (GIST)Highly PotentImatinib

*Included to demonstrate bioisosteric scaffold hopping where the isothiazole ring is replaced by a thiazole ring to overcome imatinib resistance in gastrointestinal stromal tumors ()[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these inhibitors must rely on self-validating protocols. A protocol is only as robust as its controls; therefore, the following workflows integrate mandatory counter-screens to separate true target engagement from assay artifacts.

Protocol A: Primary Enzymatic Profiling (Radiometric/Colorimetric)
  • Step 1: Buffer Formulation: Prepare the assay buffer supplemented with 0.01% Triton X-100.

    • Causality: Hydrophobic isothiazolopyridine derivatives are prone to forming colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester enzymes, leading to false-positive inhibition. The detergent prevents aggregation, ensuring that the measured IC50​ reflects true stoichiometric binding.

  • Step 2: Compound Pre-incubation: Incubate the enzyme with the inhibitor library for 15 minutes at room temperature prior to adding the substrate (ATP for GAK; Arachidonic Acid for COX).

    • Causality: Many kinase inhibitors exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

  • Step 3: Reference Benchmarking: Run parallel assays using Erlotinib (for GAK) and Meloxicam (for COX).

    • Causality: Including clinically approved standards calibrates the assay's sensitivity and provides a normalized baseline to evaluate the novel derivatives[2],[1].

Protocol B: Orthogonal Cell-Based Validation & Selectivity Indexing
  • Step 1: Phenotypic Efficacy Screening: Treat target cell lines (e.g., Huh7 cells for HCV replication assays) with varying concentrations of the inhibitor to determine the effective concentration ( EC50​ ).

  • Step 2: Cytotoxicity Counter-Screening: In parallel, treat healthy mammalian cells (e.g., VERO cells) with the same compound concentrations and measure cell viability using an MTT assay to determine the cytotoxic concentration ( CC50​ ).

    • Causality: Early iterations of isothiazolopyridines showed significant antimycobacterial effects, but subsequent VERO cell testing revealed high broad-spectrum cytotoxicity[4]. An apparent drop in viral titer or inflammation could simply be the result of the compound killing the host cells.

  • Step 3: Selectivity Index (SI) Calculation: Calculate the SI using the formula SI=CC50​/EC50​ .

    • Causality: The SI acts as the ultimate self-validating metric. An SI < 1 indicates that the compound is merely toxic, whereas an SI > 10 confirms that the observed phenotypic effect is driven by specific enzyme inhibition[4].

Workflow Start Compound Library Screening Primary Primary Enzymatic Assay (Kd / IC50 Determination) Start->Primary Controls Self-Validation: Reference Drugs & PAINS filter Primary->Controls Secondary Orthogonal Cell Assay (Viral Titer / PGE2 levels) Primary->Secondary Potent Hits Tox Cytotoxicity Screen (VERO Cells) Secondary->Tox Parallel Screen Target Selectivity Index (SI) Calculation Secondary->Target Tox->Target

Fig 2: Self-validating experimental workflow for evaluating enzyme inhibitor efficacy and toxicity.

References

  • Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. Bioorganic & Medicinal Chemistry (2017).[Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed Central (2015).[Link]

  • Recent Developments in the Use of Kinase Inhibitors for Management of Viral Infections. Journal of Medicinal Chemistry (2021).[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI International Journal of Molecular Sciences (2024).[Link]

  • New isothiazolopyridines and their in vitro antibacterial activity. Science24 (2012).[Link]

Sources

Validation

A Comparative Guide to HPLC-Based Purity Assessment of 3-Bromoisothiazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 3-Bromoisothiazolo[3,4-b]pyridine is a specialized heterocyclic compound whose str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Bromoisothiazolo[3,4-b]pyridine is a specialized heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. Its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates stringent control over its purity profile. Even trace impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of robust drug development.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and specificity.[1] This guide will compare and detail a primary and an alternative reversed-phase HPLC (RP-HPLC) method for the comprehensive purity analysis of 3-Bromoisothiazolo[3,4-b]pyridine.

Understanding the Analyte and Potential Impurities

The molecular structure of 3-Bromoisothiazolo[3,4-b]pyridine, featuring a fused pyridine and isothiazole ring system with a bromine substituent, presents specific analytical considerations. The presence of nitrogen and sulfur heteroatoms can influence its chromatographic behavior, particularly concerning peak shape and retention.[2]

Potential impurities in a batch of 3-Bromoisothiazolo[3,4-b]pyridine can originate from several sources:

  • Unreacted Starting Materials: Such as substituted pyridines or isothiazoles used in the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of precursor molecules.

  • By-products: Side reactions, such as over-bromination or alternative cyclization pathways, can generate structurally related impurities.[3]

  • Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, necessitating a stability-indicating method.[4][5]

A successful HPLC method must be able to separate the main component from all known and potential impurities.

Comparative Analysis of HPLC Methods

The selection of the stationary phase is a critical first step in developing a robust RP-HPLC method. For heterocyclic compounds like 3-Bromoisothiazolo[3,4-b]pyridine, C18 and C8 columns are the most common choices.

  • C18 (Octadecylsilane) Columns: These columns have a longer alkyl chain (18 carbon atoms), leading to stronger hydrophobic interactions and generally greater retention for non-polar and moderately polar compounds.[6] This increased retention can be advantageous for separating closely related impurities.

  • C8 (Octylsilane) Columns: With a shorter alkyl chain (8 carbon atoms), C8 columns offer weaker hydrophobic interactions.[6] This can result in shorter analysis times and may be beneficial for more polar compounds that could be too strongly retained on a C18 column.[7][8]

This guide will detail a primary method utilizing a C18 column for its high resolving power and an alternative method with a C8 column to illustrate the comparative advantages.

Data Presentation: Comparison of HPLC Method Performance
ParameterMethod A: C18 Column (Primary)Method B: C8 Column (Alternative)Rationale for Comparison
Stationary Phase C18 (Octadecylsilane), 5 µmC8 (Octylsilane), 5 µmTo evaluate the effect of hydrophobicity on retention and selectivity.[2][9]
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mmStandard dimensions for high-resolution analysis.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient Elution 10% to 90% B over 20 min15% to 85% B over 15 minGradient elution is necessary to separate compounds with a range of polarities.[10]
Flow Rate 1.0 mL/min1.2 mL/minA slightly higher flow rate can be used with the less retentive C8 column.
Column Temperature 30 °C30 °CConsistent temperature control ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax of analyte)254 nm (or λmax of analyte)A common wavelength for aromatic and heterocyclic compounds.
Expected Retention Time LongerShorterDue to the difference in stationary phase hydrophobicity.[6]
Resolution of Impurities Potentially higherMay be sufficientThe C18 column is expected to provide better separation of closely eluting impurities.
Analysis Time LongerShorterA key consideration for high-throughput analysis.[9]

Experimental Protocols

The following protocols are presented as a starting point for the purity assessment of 3-Bromoisothiazolo[3,4-b]pyridine and should be validated according to ICH guidelines.[8][11][12]

Recommended Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Standard_Prep Prepare Standard Solution (e.g., 0.1 mg/mL in Diluent) Filter Filter Solutions (0.45 µm Syringe Filter) Standard_Prep->Filter Sample_Prep Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) Sample_Prep->Filter HPLC_System Equilibrate HPLC System with Initial Mobile Phase Filter->HPLC_System Injection Inject Standard & Sample (e.g., 10 µL) HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Chromatograms Detection->Integration Calculation Calculate Purity (% Area) and Impurity Profile Integration->Calculation Report Generate Report with Chromatograms and Results Calculation->Report

Caption: Workflow for HPLC purity assessment of 3-Bromoisothiazolo[3,4-b]pyridine.

Detailed Step-by-Step Methodology (Primary Method A)
  • Reagents and Materials:

    • 3-Bromoisothiazolo[3,4-b]pyridine reference standard and sample.

    • HPLC grade acetonitrile and water.

    • Formic acid (analytical grade).

    • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve the 3-Bromoisothiazolo[3,4-b]pyridine reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the 3-Bromoisothiazolo[3,4-b]pyridine sample in the diluent to obtain a concentration of approximately 1.0 mg/mL. A higher concentration for the sample allows for the detection of low-level impurities.

    • Filter all solutions through a 0.45 µm syringe filter before use.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the determined λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify any specified or unspecified impurities against the reference standard if required.

Method Validation and System Suitability

For the developed method to be considered trustworthy, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[4][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

System Suitability: Before each analytical run, a system suitability test should be performed by injecting the standard solution multiple times. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates to ensure the chromatographic system is performing adequately.[8]

Conclusion and Recommendations

The purity of 3-Bromoisothiazolo[3,4-b]pyridine is a critical quality attribute that directly impacts its suitability for use in pharmaceutical manufacturing. This guide has presented a comprehensive framework for its assessment using RP-HPLC.

  • Primary Recommendation: Method A, utilizing a C18 column, is recommended for its superior resolving power, which is crucial for a comprehensive impurity profile and for use as a stability-indicating method.

  • Alternative Approach: Method B, with a C8 column, offers a faster analysis time and may be suitable for routine in-process controls where a complete impurity profile is not the primary objective.

The choice between these methods should be guided by the specific analytical requirements, such as the need for high-resolution separation of complex impurity profiles versus the demand for high-throughput analysis. Regardless of the chosen method, thorough validation is paramount to ensure the generation of reliable and accurate data, thereby upholding the principles of scientific integrity and regulatory compliance in the drug development process.

References

  • Comparison Between Reversed Phase C18 and C8 SPE Cartridge. (2025, December 24). Hawach Scientific. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials, Inc. [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. (2024, May 1). Pharmaguideline. [Link]

  • C8 vs C18 Column: Which Should You Choose? (2024, December 4). Separation Science. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026, March 24). Der Pharma Chemica. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. [Link]

  • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation: Assay Development and Validation. (n.d.). ResearchGate. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]

  • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. (n.d.). Semantic Scholar. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry. [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. (n.d.). [Link]

  • Development and Validation of RP-HPLC Method. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Expeditious microwavable one‑pot synthesis and biological exploration of spiro[indoline‑3,4′‑pyrazolo[3,4‑b] pyridine derivatives. (2022, May 5). SpringerLink. [Link]

  • Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]

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Comparative

A Senior Scientist's Guide to In Vitro Assay Validation for Novel Isothiazolopyridine Compounds

Introduction: The Imperative of Rigorous Validation in Modern Drug Discovery In the landscape of drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges. The isothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Modern Drug Discovery

In the landscape of drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges. The isothiazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential as antibacterial, anti-inflammatory, and neuroprotective agents.[1][2] However, the ultimate success of any screening campaign hinges not just on the novelty of the chemical matter, but on the quality and reliability of the data generated. An unvalidated or poorly validated assay is worse than no assay at all; it generates misleading data, wastes resources, and can lead to the costly pursuit of false-positive "hits."

This guide provides a comprehensive framework for the robust validation of in vitro assays, tailored specifically for researchers working with novel isothiazolopyridine compounds. As a chemical class, these heterocyclic systems can present unique challenges that demand careful consideration during assay design. For instance, certain isothiazolo[5,4-b]pyridine derivatives have been shown to possess intrinsic fluorescence properties, a factor that can critically interfere with many common assay formats.[3] Furthermore, like many heterocyclic small molecules, their aqueous solubility can be limited, impacting bioavailability in cellular models and requiring careful formulation.[4][5]

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, providing the logic to design self-validating systems that ensure data integrity. We will compare and contrast two workhorse assay formats—a biochemical fluorescence polarization assay and a cell-based metabolic assay—providing detailed protocols and highlighting critical control points pertinent to the isothiazolopyridine scaffold.

The Pillars of a Trustworthy Assay: Core Validation Parameters

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a foundational framework for this process, which we adapt here for the context of in vitro biological assays.[1][3][4][6]

Validation_Parameters cluster_Precision Precision Components Assay Robust & Reliable Assay Specificity Specificity & Selectivity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity & Range Assay->Linearity Robustness Robustness Assay->Robustness LOQ Limit of Quantitation (LOQ) Assay->LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay)

Caption: Interrelation of core assay validation parameters.

1. Specificity & Selectivity

  • Expertise & Causality: Specificity is the ability of the assay to measure the desired analyte in the presence of other components.[5] For an enzyme inhibition assay, this means the signal change is due to the inhibition of the target enzyme, not because the compound is an aggregator, interferes with the detection system, or inhibits a coupling enzyme. Selectivity refers to the compound's preference for the intended target over other related targets.[7][8] While full selectivity profiling is a downstream activity, initial specificity checks are non-negotiable.

  • Validation Protocol:

    • Counter-screens: Test compounds in an assay format lacking a key biological component (e.g., no enzyme or no cells) to identify direct compound interference with the readout.

    • Orthogonal Assays: Confirm hits using a different assay technology that relies on a distinct detection principle (e.g., confirming a fluorescence-based hit with an HPLC or mass spectrometry-based method).[2][9]

    • Promiscuity Checks: For enzyme inhibitors, test against a known promiscuous inhibitor or use assays designed to detect compound aggregation.

2. Accuracy

  • Expertise & Causality: Accuracy denotes the closeness of the measured value to the true or accepted reference value.[1] In the context of IC50/EC50 determination, this is often assessed by measuring the potency of a known reference compound and comparing it to the established literature value.

  • Validation Protocol:

    • Include a well-characterized standard or reference compound with a known potency in every validation run.

    • The mean determined IC50/EC50 for the reference compound should fall within a predefined range of the historical average (e.g., ± 2-fold).

3. Precision

  • Expertise & Causality: Precision is the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The variation observed when the same sample is measured multiple times within a single assay run.

    • Intermediate Precision (Inter-assay precision): The variation observed when the assay is performed on different days, by different analysts, or with different equipment.[10]

  • Validation Protocol:

    • Repeatability: Analyze multiple replicates (n ≥ 3) of control samples (e.g., high, mid, and low inhibition) on the same plate. The coefficient of variation (%CV) should typically be ≤ 15%.

    • Intermediate Precision: Repeat the assay on at least three different days. The inter-assay %CV for the control samples should generally be ≤ 20%.

4. Linearity & Range

  • Expertise & Causality: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.[1]

  • Validation Protocol:

    • Prepare a dilution series of a standard.

    • Plot the response versus concentration and perform a linear regression.

    • The correlation coefficient (R²) should be ≥ 0.98. The range is defined by the points on this curve that meet acceptance criteria for accuracy and precision.

5. Robustness

  • Expertise & Causality: Robustness measures an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12] This is a critical parameter for ensuring that an assay can be reliably transferred and used over time.[13]

  • Validation Protocol:

    • Identify critical parameters (e.g., incubation time, temperature, reagent concentration).

    • Slightly vary each parameter one at a time (e.g., incubation time ± 10%, temperature ± 2°C) and assess the impact on the results (e.g., signal window, IC50 of a control compound).

    • The results should remain within predefined acceptance criteria, demonstrating the method's reliability during normal usage.[12]

Comparison of In Vitro Assay Platforms for Isothiazolopyridines

The choice of assay technology is paramount. Here, we compare a biochemical and a cell-based assay, providing detailed protocols and highlighting validation checkpoints specific to potential isothiazolopyridine interference.

Assay 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a homogenous technique ideal for high-throughput screening (HTS) of enzyme inhibitors.[14] It measures the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein.

Causality of Choice: This format is chosen to directly address the potential for interference from intrinsically fluorescent isothiazolopyridine compounds.[3][14] By using a far-red tracer, we can mitigate interference from blue- or green-fluorescing test compounds.[14]

FP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_read Data Acquisition Compound Dispense Compound (e.g., Isothiazolopyridine) Enzyme Add Kinase Enzyme Compound->Enzyme Controls Dispense Controls (DMSO, Ref. Inhibitor) Controls->Enzyme Incubate1 Pre-incubate (Compound + Enzyme) Enzyme->Incubate1 ATP Initiate Reaction (Add ATP + Tracer Peptide) Incubate1->ATP Incubate2 Incubate to Equilibrium ATP->Incubate2 PreRead Pre-Read Plate (Compound Fluorescence) Incubate2->PreRead ReadFP Read FP Signal (Far-Red Wavelengths) PreRead->ReadFP Calculate Calculate % Inhibition ReadFP->Calculate

Caption: Workflow for a Fluorescence Polarization (FP) kinase assay.

Experimental Protocol: FP Kinase Assay

  • Plate Preparation: Dispense 20 nL of isothiazolopyridine compounds, reference inhibitor (e.g., Staurosporine), and DMSO (vehicle control) into a 384-well, low-volume black plate.

  • Compound Pre-Read (Specificity Check): Read the plate on a plate reader using the same excitation/emission filters as the FP measurement to quantify the intrinsic fluorescence of each test compound. This is a critical step for identifying potential artifacts.

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., 2X final concentration in assay buffer) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP and a far-red fluorescently-labeled peptide substrate (e.g., 2X final concentration).

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The time should be optimized to ensure the reaction is in the linear range.

  • FP Reading: Read the plate on a compatible plate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • Subtract the background fluorescence from the pre-read step.

    • Calculate percent inhibition relative to high (DMSO) and low (potent inhibitor) controls.

    • Fit the concentration-response data using a 4-parameter logistic model to determine the IC50 value.

Assay 2: Cell-Based Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Causality of Choice: This assay is fundamental for profiling the on-target or off-target toxicity of novel compounds. It is chosen here to illustrate how a compound's chemical properties (e.g., antioxidant or reducing potential) can interfere with a metabolic readout, a known pitfall for certain chemical classes.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat Cells with Compound (Concentration Gradient) Adhere->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize ReadAbs Read Absorbance (~570 nm) Solubilize->ReadAbs

Caption: Workflow for a cell-based MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or MCF-7) into a 96-well clear plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration series of the isothiazolopyridine compounds. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

  • Specificity Control Plate: In parallel, prepare a cell-free plate with the same compound dilutions and media to check for direct reduction of MTT by the compounds.

  • MTT Addition: Add MTT reagent to all wells (on both cell and cell-free plates) and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm.

  • Data Analysis:

    • Subtract the absorbance values from the cell-free control plate from the corresponding wells on the cell plate. This corrects for any non-enzymatic MTT reduction.

    • Calculate percent viability relative to vehicle-treated cells.

    • Fit the concentration-response curve to determine the IC50 value.

Data Presentation and Comparison

All quantitative data should be summarized for clear comparison. The following tables illustrate how validation data for a hypothetical isothiazolopyridine compound (ITP-1) could be presented against a known standard.

Table 1: Comparative Performance in Validated FP Kinase Assay

ParameterITP-1Standard InhibitorAcceptance Criteria
IC50 (nM)85.210.5N/A
Intra-assay Precision (%CV)11.5%8.9%≤ 15%
Inter-assay Precision (%CV)16.2%12.4%≤ 20%
Hill Slope-1.1-0.95-0.8 to -1.2
R² of Curve Fit0.9920.995≥ 0.98
Compound Fluorescence (RFU)15025< 10% of Assay Signal

Table 2: Comparative Performance in Validated MTT Cytotoxicity Assay

ParameterITP-1Doxorubicin (Standard)Acceptance Criteria
IC50 (µM)22.50.8N/A
Intra-assay Precision (%CV)9.8%7.5%≤ 15%
Inter-assay Precision (%CV)14.5%11.8%≤ 20%
Direct MTT Reduction (Abs)0.050.01< 5% of Signal Window
R² of Curve Fit0.9890.996≥ 0.98

Conclusion

The validation of an in vitro assay is not a perfunctory exercise but a foundational component of scientific rigor in drug discovery. For novel chemical scaffolds like isothiazolopyridines, a deep understanding of both the principles of assay validation and the potential physicochemical liabilities of the compounds is essential. By implementing the strategies outlined in this guide—grounded in established regulatory principles and tailored with field-proven insights—researchers can build a robust data package. This ensures that lead compounds are selected based on true biological activity, ultimately increasing the probability of success in the long and arduous path of therapeutic development.

References

  • Malinka W, Świątek P, Śliwińska M, et al. Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry. 2013;21(17):5282-5291. [Link]

  • Świątek P, Malinka W, Śliwińska M, Gamian A. New isothiazolopyridines and their in vitro antibacterial activity. science24.com. 2012. [Link]

  • Hanke T, Aichele D, Wezsalaz-Lötscher K, et al. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. Bioorganic & Medicinal Chemistry. 2023;96:117523. [Link]

  • Świątek P, Jezierska A, Śliwińska M, Malinka W. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence. 2015;25(4):861-869. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • Pope AJ, Haupts UM, Moore KJ. Homogeneous fluorescence-based assays for high-throughput screening. Drug Discovery Today. 1999;4(8):350-362. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • O'Brien J, Wilson I, Orton T, Pognan F. Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry. 2000;267(17):5421-5426. [Link]

  • Qi, X., et al. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. 2024. [Link]

  • Vander Heyden Y, Nijhuis A, Smeyers-Verbeke J, Vandeginste BG, Massart DL. Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. 2001;24(5-6):723-753. [Link]

  • Hamid R, Rotshteyn Y, Rabadi L, Parikh R, Bullock P. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. SLAS Discovery. 2020;25(8):937-947. [Link]

  • van Meerloo J, Ceri H, Withoff S. The MTT assay for studying cell proliferation. Methods in Molecular Biology. 2011;716:229-237. [Link]

  • Simeonov A, Jadhav A, Inglese J. Interference with Fluorescence and Absorbance. Assay Guidance Manual. 2015. [Link]

  • Sugaya Y, Yoshiba T, Kajima T, Ishihama Y. [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi. 2002;122(3):237-246. [Link]

  • ResearchGate. I am looking for an accurate method for determining the IC50 value? October 2022. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. October 2025. [Link]

  • Wang Y, Li Y, Liu X, et al. The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics. 2018;28(5):868-880. [Link]

  • Bresson D. Method Validation and Robustness. LCGC International. January 2026. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. April 2012. [Link]

  • Sebaugh JL. Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. 2011;10(2):128-134. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. January 2025. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. December 2025. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]

  • Tang J, Tanoli Z, Ravikumar B, et al. Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology. 2022;18(9):e1010526. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol: 3-Bromoisothiazolo[3,4-b]pyridine

Executive Summary & Chemical Profile 3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) is a highly specialized, halogenated bicyclic heteroaromatic compound [1][1]. In drug development and medicinal chemistry, it serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Bromoisothiazolo[3,4-b]pyridine (CAS: 42242-08-0) is a highly specialized, halogenated bicyclic heteroaromatic compound [1][1]. In drug development and medicinal chemistry, it serves as a critical electrophilic building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex kinase inhibitors. However, the exact structural features that make it synthetically valuable also render it hazardous. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during laboratory handling.

Hazard Assessment & Causality (The "Why" Behind the Safety)

To establish a trustworthy safety protocol, we must first understand the chemical causality behind the hazards, applying the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) [2][2].

  • Recognize & Assess: The isothiazole ring features a sulfur-nitrogen bond that can participate in redox chemistry. More critically, the bromine atom at the 3-position is highly activated by the adjacent electron-deficient pyridine ring. This makes the molecule a potent alkylating/arylating agent. In biological systems, such electrophiles can covalently bind to nucleophilic residues (like cysteine) on skin proteins, leading to severe contact dermatitis, sensitization, and acute mucosal irritation.

  • Minimize & Prepare: Because of its lipophilic nature, standard thin latex gloves offer zero permeation resistance to this compound, especially when dissolved in organic solvents. Barrier selection must be chemically rationalized to prevent transdermal absorption.

Quantitative Personal Protective Equipment (PPE) Matrix

OSHA's Personal Protective Equipment standard (29 CFR 1910.132) mandates that employers provide appropriate PPE based on specific, documented hazard assessments [3][3]. Below is the quantitative PPE matrix required for handling 3-Bromoisothiazolo[3,4-b]pyridine.

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Primary Gloves Nitrile (Non-powdered) 5 mil thicknessPrevents immediate dermal contact; lipophobic enough to resist transient solid exposure [4][4].
Secondary Gloves Neoprene or Heavy Nitrile 8 mil thickness, >240 min breakthroughWorn over primary gloves during solvent dissolution to prevent rapid permeation by halogenated/organic carrier solvents.
Eye Protection ANSI Z87.1 Chemical GogglesN/A (Indirect venting)Airborne crystalline dust can cause severe ocular damage. Standard safety glasses are insufficient due to the lack of an orbital seal[3].
Respiratory N95 or P100 Respirator99.97% filtration (P100)Required only if handling outside a Class II BSC or fume hood to prevent inhalation of reactive particulates[4].
Body Protection Flame-Resistant (FR) Coat100% Cotton or NomexPrevents electrostatic discharge which could ignite suspended dust or volatile carrier solvents.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step functionally verifies the safety of the subsequent action.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Before opening the chemical storage desiccator, verify the chemical fume hood's continuous inward airflow. The face velocity must read between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward before you proceed.

  • PPE Donning: Don the FR lab coat, ANSI Z87.1 goggles, and double-layer gloves (5-mil nitrile inner, 8-mil neoprene outer).

Phase 2: Weighing and Transfer
  • Static Mitigation: 3-Bromoisothiazolo[3,4-b]pyridine is a crystalline solid that easily accumulates a static charge. Use an anti-static zero-stat gun on the weighing spatula and the analytical balance draft shield.

    • Causality: Neutralizing static prevents the highly reactive powder from aerosolizing and adhering to the outside of the weighing vessel or your gloves.

  • Enclosed Weighing: Tare a pre-scored, static-free weigh boat. Carefully transfer the compound using a micro-spatula.

  • Sealed Transfer: Transfer the weighed solid directly into the reaction vessel (e.g., a Schlenk flask). Immediately seal the vessel with a rubber septum before removing it from the fume hood.

    • Causality: Sealing the vessel prevents any micro-particulates from escaping into ambient laboratory air during transit to the reaction manifold.

Phase 3: Solvent Addition and Reaction Setup
  • Inert Purging: Connect the sealed vessel to a Schlenk line. Purge with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Solvent Introduction: Introduce the reaction solvent (e.g., DMF, Toluene, or THF) via a syringe directly through the septum.

    • Causality: Dissolving the brominated intermediate in an organic solvent dramatically increases its dermal permeability. From this point forward, the outer Neoprene gloves serve as the primary defense against solvent-mediated skin absorption.

Spill Response & Disposal Plan

Despite rigorous protocols, accidental releases require immediate, calculated responses.

  • Solid Spill: Do not sweep. Sweeping aerosolizes the reactive dust. Gently cover the powder with damp absorbent pads (using water or a mild 5% sodium bicarbonate solution to suppress dust and neutralize potential acidic byproducts). Carefully scoop the pads into a hazardous waste bag.

  • Solution Spill: If dissolved in an organic solvent, apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit) from the perimeter inward to prevent spreading.

  • Disposal: 3-Bromoisothiazolo[3,4-b]pyridine must be strictly categorized as Halogenated Organic Waste .

    • Causality: Never mix with non-halogenated waste streams. The reactive bromo-heterocycle can undergo unintended, exothermic cross-reactions with incompatible solvents (e.g., strong bases or oxidizers) inside a generic waste carboy.

Hazard Mitigation & Workflow Visualization

G N1 1. Risk Assessment (RAMP Framework) N2 2. PPE Donning (Double Gloves, Goggles) N1->N2 N3 3. Primary Handling (Fume Hood / BSC) N2->N3 N4 4. Reaction Setup (Inert Atmosphere) N3->N4 N5 Spill / Contamination? N4->N5 N6 Emergency Protocol (Wet Wipe & Isolate) N5->N6 Yes N7 Waste Disposal (Halogenated Stream) N5->N7 No N6->N7

Workflow for handling 3-Bromoisothiazolo[3,4-b]pyridine, from risk assessment to safe disposal.

References

  • BLD Pharmatech Co., Limited.3-Bromoisothiazolo[3,4-b]pyridine (CAS 42242-08-0) Product Specifications.
  • National Institutes of Health (NIH) / PMC.A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • American Chemical Society (ACS).The “RAMP” Principles for Safety.
  • Occupational Safety and Health Administration (OSHA).Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoisothiazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromoisothiazolo[3,4-b]pyridine
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